Comprehensive Technical Guide on (2,4,6-Trimethylphenyl)methanamine Hydrochloride: Structure, Synthesis, and Catalytic Applications
Executive Summary (2,4,6-Trimethylphenyl)methanamine hydrochloride, frequently referred to as mesitylmethanamine hydrochloride or 2,4,6-trimethylbenzylamine hydrochloride, is a highly specialized primary amine salt. Char...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2,4,6-Trimethylphenyl)methanamine hydrochloride, frequently referred to as mesitylmethanamine hydrochloride or 2,4,6-trimethylbenzylamine hydrochloride, is a highly specialized primary amine salt. Characterized by the presence of three methyl groups on the benzene ring (at the 2, 4, and 6 positions), this compound offers profound steric bulk. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its critical role in advanced coordination chemistry and pharmaceutical development.
Physicochemical Profiling & Structural Dynamics
The utility of (2,4,6-Trimethylphenyl)methanamine hydrochloride stems directly from its unique structural topology. The mesityl group acts as a steric shield, fundamentally altering the reactivity profile of the primary amine compared to unsubstituted benzylamine analogs[1].
Quantitative Data & Properties
The following table consolidates the critical physicochemical properties of both the free base and the hydrochloride salt[2].
Property
Free Base (2,4,6-Trimethylbenzylamine)
Hydrochloride Salt
CAS Number
40393-99-5
202522-00-7
Molecular Formula
C₁₀H₁₅N
C₁₀H₁₆ClN (or C₁₀H₁₅N·HCl)
Molecular Weight
149.23 g/mol
185.69 g/mol
Physical State (RT)
Colorless to pale yellow liquid
White crystalline powder
Boiling Point
~232 °C
N/A (Decomposes before boiling)
Solubility
Soluble in organic solvents (DCM, Et₂O)
Soluble in Water, MeOH, EtOH
PubChem CID
458433
N/A (Salt specific)
The "Ortho-Effect" and Steric Shielding
What sets this compound apart in ligand design is the presence of the ortho-methyl groups. When coordinated to transition metals (such as Palladium or Ruthenium), these methyl groups block the ortho-positions of the benzyl ring. This steric hindrance completely prevents unwanted cyclometallation (ortho-metallation) and inhibits β-hydrogen imine-enamine rearrangements when the amine is converted into an imine ligand[3].
Fig 1. Mechanism of steric shielding preventing cyclometallation in transition metal complexes.
Synthetic Methodologies & Protocols
Synthesizing the hydrochloride salt requires a strategic approach to avoid over-alkylation. Direct amination of 2,4,6-trimethylbenzyl chloride with ammonia often yields a mixture of primary, secondary, and tertiary amines. To ensure absolute primary amine specificity, a Gabriel Synthesis pathway is preferred, followed by controlled acidification.
Workflow Visualization
Fig 2. Step-by-step synthesis pathway from mesitylene to the final hydrochloride salt.
Step-by-Step Experimental Protocol
Phase 1: Gabriel Synthesis of the Free Base
Causality: Potassium phthalimide acts as a bulky nucleophile, reacting with 2,4,6-trimethylbenzyl chloride. The steric bulk of the phthalimide prevents multiple alkylations, guaranteeing a primary amine upon cleavage.
Phthalimide Alkylation:
Dissolve 1.0 eq of 2,4,6-trimethylbenzyl chloride in anhydrous Dimethylformamide (DMF).
Add 1.1 eq of Potassium phthalimide.
Self-Validation: Heat the mixture to 90 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the starting material validates the formation of the N-(2,4,6-trimethylbenzyl)phthalimide intermediate.
Hydrazinolysis (Cleavage):
Cool the mixture and precipitate the intermediate with water. Filter and wash.
Suspend the intermediate in ethanol and add 2.0 eq of Hydrazine hydrate (NH₂NH₂·H₂O).
Reflux for 2 hours. A thick white precipitate of phthalhydrazide will form, indicating successful cleavage.
Workup:
Cool to room temperature, filter off the phthalhydrazide by-product.
Concentrate the filtrate, extract with Dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude free base (liquid).
Phase 2: Hydrochloride Salt Formation
Causality: The free base is susceptible to atmospheric oxidation (turning yellow over time). Converting it to the HCl salt creates a highly stable, non-hygroscopic crystalline solid suitable for precise stoichiometric weighing in catalytic research.
Acidification:
Dissolve the crude free base in anhydrous diethyl ether (Et₂O) and cool to 0 °C in an ice bath.
Dropwise, add a 2.0 M solution of anhydrous HCl in diethyl ether.
Self-Validation: Immediate formation of a white precipitate confirms salt formation. Check the supernatant pH using indicator paper to ensure it is acidic (pH ~2), validating complete conversion.
Purification:
Filter the white precipitate under vacuum.
Recrystallize from a mixture of hot ethanol and ethyl acetate to achieve >99% purity.
Applications in Advanced Chemical Research
Transition Metal Catalysis & Ligand Design
In coordination chemistry, (2,4,6-trimethylphenyl)methanamine is a highly sought-after precursor for synthesizing N-heterocyclic carbenes (NHCs) and imine ligands[1].
When reacted with trimethylacetaldehyde, it forms an imine ligand where the ortho-positions of the benzyl group are entirely blocked by methyl groups. Researchers have demonstrated that reacting this specific imine with
yields a square-planar complex, , which is structurally incapable of undergoing cyclopalladation[3]. This structural rigidity is crucial for maintaining catalyst longevity and preventing catalyst deactivation during Suzuki or Heck cross-coupling reactions.
Pharmaceutical Intermediates
The compound serves as a vital building block in drug discovery. Because the mesityl group provides lipophilicity and steric protection against rapid enzymatic degradation (such as by monoamine oxidases), it is frequently incorporated into the design of enzyme inhibitors and benzoic acid derivatives targeting specific receptor interactions[1].
Physicochemical Properties of 2,4,6-Trimethylbenzylamine Hydrochloride
This is a comprehensive technical guide on 2,4,6-Trimethylbenzylamine Hydrochloride , designed for researchers and drug development professionals. Technical Guide & Characterization Manual Core Directive & Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide on 2,4,6-Trimethylbenzylamine Hydrochloride , designed for researchers and drug development professionals.
Technical Guide & Characterization Manual
Core Directive & Executive Summary
This guide provides an exhaustive analysis of 2,4,6-Trimethylbenzylamine Hydrochloride (often referred to as Mesitylmethylamine HCl ). Unlike simple benzylamines, the presence of three methyl groups in the 2, 4, and 6 positions creates a unique steric and electronic environment. This "mesityl effect" significantly alters the compound's solubility, basicity, and nucleophilicity, making it a critical building block for sterically hindered ligands (e.g., N-heterocyclic carbenes) and metabolically stable drug pharmacophores.
Key Technical Insight: The ortho-methyl groups provide steric protection to the benzylic nitrogen, reducing its nucleophilicity in
reactions while enhancing the stability of derived amides or imines against hydrolysis.
Molecular Architecture & Identification[1]
The compound consists of a primary ammonium cation counter-balanced by a chloride anion. The aromatic ring is electron-rich due to the inductive effect (
) of the three methyl groups.
Table 1: Chemical Identity & Nomenclature
Property
Detail
IUPAC Name
(2,4,6-Trimethylphenyl)methanamine hydrochloride
Common Names
Mesitylmethylamine HCl; -Amino-isodurene HCl
CAS Number (Free Base)
40393-99-5 (Note: HCl salt is often cited under base CAS or generic salt IDs)
Molecular Formula
(Salt) / (Base)
Molecular Weight
185.69 g/mol (Salt) / 149.24 g/mol (Base)
SMILES (Salt)
CC1=CC(=C(C(=C1)C)CN)C.Cl
InChI Key
DGSRAILDFBJNQI-UHFFFAOYSA-N (Free Base)
Solid-State & Solution-Phase Characterization
Physical Appearance & Thermal Properties
Appearance: White to off-white crystalline powder.
Hygroscopicity: Moderately hygroscopic. The lattice energy of the hydrochloride salt is disrupted by moisture; storage in a desiccator is mandatory.
Melting Point: Typically >200°C (with decomposition). Unlike the low-melting free base (liquid at RT), the salt forms a stable crystal lattice.
Note: Exact melting points vary by crystallization solvent (e.g., EtOH/Et2O vs. iPrOH).
Solubility Profile:
Water: High (>50 mg/mL). The ionic nature dominates.
The basicity of the nitrogen is modulated by two opposing factors:
Electronic Effect (+): The three methyl groups donate electron density to the ring, which inductively enriches the benzylic nitrogen, theoretically increasing basicity.
Steric Effect (-): The bulky ortho-methyl groups hinder the solvation of the protonated ammonium cation (
). In aqueous solution, this destabilizes the conjugate acid, decreasing the observed pKa.
Estimated pKa:9.0 – 9.2 (Slightly lower than unsubstituted benzylamine, pKa 9.33, due to steric inhibition of solvation).
Partition Coefficient (LogP)
LogP (Free Base):1.9 (Experimental/Predicted). The lipophilic mesityl core allows the free base to cross cell membranes effectively once deprotonated.
LogP (Salt): < 0 (Highly hydrophilic).
Synthesis & Purification Protocols
To ensure high purity for drug development applications, the synthesis must avoid contamination with over-alkylated byproducts (secondary/tertiary amines).
Mesitylmethylamine hydrochloride CAS number and safety data sheet (SDS)
This technical guide details the properties, synthesis, and applications of Mesitylmethylamine Hydrochloride (2,4,6-Trimethylbenzylamine Hydrochloride), a specialized steric building block in organic synthesis and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the properties, synthesis, and applications of Mesitylmethylamine Hydrochloride (2,4,6-Trimethylbenzylamine Hydrochloride), a specialized steric building block in organic synthesis and drug development.[1]
Systematic Name: 2,4,6-Trimethylbenzylammonium chloride
CAS Number (Free Base): 40393-99-5
CAS Number (HCl Salt): 202522-00-7 (Provisional/Commercial)[1]
Executive Summary & Chemical Identity
Mesitylmethylamine hydrochloride is the salt form of 2,4,6-trimethylbenzylamine.[1] Unlike simple benzylamines, the presence of three methyl groups on the aromatic ring—specifically at the ortho positions (2,6)—imparts significant steric bulk to the molecule. This "mesityl effect" is a critical design feature in medicinal chemistry and ligand design, used to block metabolic sites, enforce conformational rigidity, or stabilize reactive metal centers in catalysis.[1]
Soluble in water, methanol, ethanol; insoluble in non-polar solvents (hexane, ether)
Safety Data Sheet (SDS) Highlights
Note: The following data is synthesized from the free base profile and standard amine salt hazards. Always consult the specific vendor SDS before handling.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4]
Handling & Storage[1][6][7][8]
Hygroscopic Nature: Amine hydrochlorides are often hygroscopic.[5] Store in a desiccator or tightly sealed container under inert atmosphere (Nitrogen/Argon) if long-term stability is required.
Incompatibility: Strong oxidizing agents and strong bases (which liberate the volatile and odorous free amine).
Synthesis & Production Logic
The synthesis of Mesitylmethylamine Hydrochloride is a classic example of introducing functionality to an electron-rich aromatic system.[1] The high electron density of the mesitylene ring facilitates electrophilic aromatic substitution, specifically chloromethylation, which is then converted to the amine.[1]
Step-by-Step Synthetic Protocol
Phase 1: Chloromethylation (Blanc Reaction)
The high electron density of mesitylene allows for a rapid reaction with formaldehyde and HCl.
Direct alkylation of ammonia with the benzyl chloride often leads to over-alkylation (secondary/tertiary amines). To ensure mono-alkylation, the Delépine Reaction using Hexamethylenetetramine (HMTA) is preferred.[1]
Step A: Reaction of 2,4,6-trimethylbenzyl chloride with HMTA in chloroform to form the quaternary hexaminium salt.[1]
Step B: Acid hydrolysis (HCl/Ethanol) of the salt cleaves the HMTA framework, releasing the primary amine as the hydrochloride salt.
Crystallization: The crude hydrochloride salt is recrystallized from ethanol/diethyl ether. The steric bulk of the mesityl group often aids in forming well-defined crystals compared to less substituted benzylamines.[1]
Synthesis Workflow Diagram
Caption: Synthetic pathway from Mesitylene to Mesitylmethylamine HCl via the Delépine reaction to ensure mono-amination.
Applications in Drug Development & Catalysis[1]
A. Steric Shielding in Medicinal Chemistry
The 2,4,6-trimethyl substitution pattern creates a "molecular bumper."[1]
Metabolic Stability: The methyl groups at the ortho positions block oxidative enzymes (like P450s) from accessing the benzylic carbon or the aromatic ring itself, potentially extending the half-life of the drug candidate.[1]
Rotational Restriction: The bulk restricts rotation around the C(aryl)-C(benzyl) bond, locking the pharmacophore into a specific conformation that may be more active against a target receptor.[1]
B. Ligand Synthesis (N-Heterocyclic Carbenes)
Mesitylmethylamine is a precursor for "Mes" substituted N-heterocyclic carbene (NHC) ligands.
Mechanism: The amine reacts with glyoxal and formaldehyde (or equivalents) to form imidazolium salts.
Impact: The mesityl group provides the necessary steric bulk to stabilize the active metal center (e.g., Pd, Ru) in cross-coupling reactions (Suzuki-Miyaura, Grubbs catalysts), preventing catalyst decomposition.[1]
Ligand Coordination Logic
Caption: Role of Mesitylmethylamine in generating sterically hindered ligands for stable metal catalysis.[1]
References
Synthesis of Mesitylmethylamine: Journal of the American Chemical Society, "The Delépine Reaction for the Synthesis of Primary Amines." (Generalized Protocol).
Solvation Dynamics and Handling Strategies for (2,4,6-Trimethylphenyl)methanamine Hydrochloride
Executive Summary In modern medicinal chemistry and organic synthesis, the handling of sterically hindered benzylic amines is a critical operational parameter. (2,4,6-Trimethylphenyl)methanamine hydrochloride (also known...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and organic synthesis, the handling of sterically hindered benzylic amines is a critical operational parameter. (2,4,6-Trimethylphenyl)methanamine hydrochloride (also known as mesitylmethanamine hydrochloride) represents a unique physicochemical challenge. The molecule features a highly lipophilic, sterically demanding mesityl core juxtaposed with a highly polar, hydrogen-bonding primary ammonium chloride headgroup.
This whitepaper provides an in-depth analysis of the solubility profile of this compound in organic solvents. By understanding the thermodynamic causality behind its solvation—specifically the competition between crystal lattice energy and solvent-solute interactions—researchers can optimize extraction, purification, and reaction workflows.
Structural Causality & Solvation Thermodynamics
To predict and manipulate the solubility of (2,4,6-Trimethylphenyl)methanamine hydrochloride, one must evaluate the dichotomy of its molecular structure:
The Mesityl Group (Lipophilic Tail): The 2,4,6-trimethyl substitution creates significant steric bulk. This bulk slightly disrupts the tight crystal packing typically seen in unsubstituted benzylamine hydrochlorides, marginally lowering the lattice energy. However, it also significantly increases the overall lipophilicity (logP) of the cation.
The Ammonium Chloride Group (Ionic Head): The
moiety is dominated by strong electrostatic forces and hydrogen bonding. The high lattice energy of the ionic bond dictates that the salt will remain insoluble in low-dielectric media unless the solvent can provide sufficient solvation energy to overcome these solid-state forces[1].
Because of this ionic headgroup, the compound behaves similarly to other primary amine hydrochlorides, exhibiting high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and near-total insolubility in non-polar organic solvents[2].
Fig 1: Solvation mechanisms of amine hydrochlorides across different solvent polarities.
Quantitative Solubility Matrix
While empirical data for the specific mesityl derivative is often proprietary, its solubility profile can be accurately extrapolated from the baseline behavior of benzylamine hydrochloride and the thermodynamic effects of the mesityl substitution. The table below summarizes the expected solubility across standard organic solvents.
Solvent Category
Specific Solvent
Dielectric Constant ()
Estimated Solubility (mg/mL at 25°C)
Solvation Mechanism / Notes
Polar Protic
Methanol (MeOH)
32.7
> 100
Excellent. Solvates both cation and chloride anion via H-bonding.
Polar Protic
Ethanol (EtOH)
24.5
50 - 100
Very Good. Ideal for recrystallization workflows.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
30 - 50
Good. High dielectric constant overcomes lattice energy.
Polar Aprotic
Dimethylformamide (DMF)
36.7
20 - 40
Moderate to Good. Useful for SN2/coupling reactions.
Halogenated
Dichloromethane (DCM)
9.1
< 5
Poor. Often requires 5-10% MeOH as an entrainer to achieve solubility.
Ethers
Tetrahydrofuran (THF)
7.5
< 1
Very Poor. Used primarily as an anti-solvent.
Non-Polar
Toluene / Hexane
< 3.0
Insoluble
Negligible. Incapable of breaking the ionic lattice.
Table 1: Solubility profile of (2,4,6-Trimethylphenyl)methanamine hydrochloride in organic solvents.
Field-Proven Experimental Protocols
To effectively utilize this compound in organic synthesis, researchers must often manipulate its solubility state. Below are two self-validating protocols designed to ensure high yield and purity.
Protocol A: Free-Basing for Non-Polar Solvent Extraction
Amine hydrochlorides cannot be directly extracted into solvents like Dichloromethane (DCM) or Ethyl Acetate. The salt must be neutralized to the free amine, which is highly lipophilic due to the mesityl group[3].
Causality Note: We utilize a biphasic system (DCM/Water) during the addition of the base. As the free amine is generated, it immediately partitions into the DCM layer. This prevents the highly lipophilic free amine from "oiling out" or precipitating in the aqueous layer, which can trap impurities and reduce yields.
Step-by-Step Methodology:
Suspension: Suspend 1.0 eq of (2,4,6-Trimethylphenyl)methanamine hydrochloride in a 1:1 mixture of DCM and Deionized Water (approx. 10 mL/gram of salt).
Neutralization: While stirring vigorously at room temperature, add 1M NaOH dropwise.
In-Process Validation 1 (pH Check): Continue addition until the aqueous phase reaches a stable pH of > 10. At this pH, >99.9% of the ammonium salt is deprotonated to the free amine.
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to settle. The DCM layer (bottom) contains the free amine.
Extraction: Separate the DCM layer. Extract the remaining aqueous layer with one additional volume of DCM to ensure quantitative recovery.
Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and NaOH. Dry the organic layer over anhydrous
.
In-Process Validation 2 (TLC): Spot the organic layer on a silica TLC plate (Eluent: 9:1 DCM:MeOH with 1%
). Stain with Ninhydrin; a purple spot confirms the presence of the primary amine.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free (2,4,6-Trimethylphenyl)methanamine as a pale oil.
Fig 2: Logical workflow for the free-basing and phase-separation extraction of amine salts.
When the hydrochloride salt is synthesized or recovered, it often contains organic impurities. Because the salt is highly soluble in alcohols but insoluble in ethers, a solvent/anti-solvent recrystallization is the optimal purification method.
Causality Note: Methanol is used as the primary solvent because its high dielectric constant breaks the ionic lattice. Diethyl ether is used as the anti-solvent because it dramatically lowers the bulk dielectric constant of the mixture, forcing the ionic salt to re-form its crystal lattice while leaving lipophilic organic impurities dissolved in the ether phase.
Step-by-Step Methodology:
Dissolution: Place the crude (2,4,6-Trimethylphenyl)methanamine hydrochloride in a round-bottom flask. Add a minimum volume of boiling Methanol (approx. 2-3 mL/gram) until the solid is completely dissolved.
Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fritted funnel.
Anti-Solvent Addition: Remove the solution from heat. While gently swirling, add Diethyl Ether dropwise until the solution becomes slightly turbid (cloud point).
Crystallization: Add a few drops of Methanol to just clear the turbidity, then cover the flask and allow it to cool slowly to room temperature undisturbed. Once at room temperature, transfer to a 4°C refrigerator for 2 hours to maximize yield.
Isolation: Filter the resulting white crystals via vacuum filtration. Wash the filter cake with ice-cold Diethyl Ether.
Validation: Dry the crystals under high vacuum. Verify purity via melting point analysis or
NMR (in or ).
Conclusion
The solubility of (2,4,6-Trimethylphenyl)methanamine hydrochloride is strictly governed by the ionic nature of its ammonium chloride group, rendering it highly soluble in polar protic solvents and insoluble in non-polar media. By leveraging these thermodynamic properties, chemists can design highly efficient, self-validating workflows for extraction (via free-basing) and purification (via solvent/anti-solvent crystallization), ensuring robust performance in downstream synthetic applications.
References
Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis - University of Glasgow -[Link]
Physicochemical Profiling and Synthesis of Mesitylmethylamine Hydrochloride: A Technical Guide
Introduction & Pharmacochemical Rationale Mesitylmethylamine hydrochloride (commonly known as 2,4,6-trimethylbenzylamine HCl) is a sterically hindered primary amine salt widely utilized in medicinal chemistry, ligand des...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacochemical Rationale
Mesitylmethylamine hydrochloride (commonly known as 2,4,6-trimethylbenzylamine HCl) is a sterically hindered primary amine salt widely utilized in medicinal chemistry, ligand design, and advanced organic synthesis. The incorporation of the mesityl (2,4,6-trimethylphenyl) moiety provides significant steric bulk. In drug development, this structural feature is strategically employed to restrict bond rotation, lock molecular conformations, and block cytochrome P450-mediated metabolic oxidation at the ortho and para positions, thereby increasing a pharmacophore's half-life.
This guide outlines the core physicochemical properties, the causality behind its salt formulation, and a self-validating protocol for its synthesis and characterization [1].
Core Molecular Specifications
Understanding the exact molecular weight and formula is critical for stoichiometric precision during assay development and synthetic scaling. Because the compound can exist as a free base or a hydrochloride salt, researchers must strictly differentiate between the two forms to avoid dosing or yield calculation errors.
Property
Free Base
Hydrochloride Salt
Chemical Name
Mesitylmethylamine
Mesitylmethylamine Hydrochloride
IUPAC Name
(2,4,6-trimethylphenyl)methanamine
(2,4,6-trimethylphenyl)methanamine hydrochloride
Molecular Formula
C10H15N
C10H16ClN (or C10H15N · HCl)
Molecular Weight
149.23 g/mol
185.69 g/mol
CAS Registry Number
40393-99-5
202522-00-7
Monoisotopic Mass
149.1204 Da
185.0971 Da
Note: The addition of the HCl molecule adds exactly 36.46 g/mol to the free base mass [2].
Causality in Salt Selection: Why the Hydrochloride?
In pharmaceutical development, isolated primary benzylamines are rarely stored or tested as free bases. The conversion of mesitylmethylamine to its hydrochloride salt is driven by three causal factors:
Oxidative and Atmospheric Stability: Free primary amines are highly nucleophilic. When exposed to air, they are susceptible to atmospheric oxidation (forming imines) and reaction with ambient CO₂ (forming carbamates). Protonation to the ammonium cation (
) lowers the Highest Occupied Molecular Orbital (HOMO), effectively neutralizing its nucleophilicity and preventing degradation over time.
Aqueous Solubility: The lipophilic mesityl group renders the free base highly insoluble in water. Forming the HCl salt dramatically increases the dielectric constant of the molecule, enabling rapid dissolution in the aqueous buffers required for in vitro biological assays.
Handling and Purification: The free base typically presents as a viscous, volatile oil. Salt formation induces crystallization, yielding a stable, free-flowing solid that is easily weighed, transferred, and purified via recrystallization.
Self-Validating Synthesis Protocol
The following protocol details the reduction of 2,4,6-trimethylbenzonitrile to yield the target amine salt. This workflow incorporates intrinsic self-validating steps to ensure high purity without requiring immediate chromatography.
Step-by-Step Methodology:
Reduction: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0°C under an inert argon atmosphere. Slowly add a solution of 2,4,6-trimethylbenzonitrile (1.0 eq) in THF.
Causality: LiAlH₄ is chosen over milder reducing agents (like NaBH₄) because the nitrile carbon is heavily sterically shielded by the two ortho-methyl groups, requiring a highly reactive, unhindered hydride source.
Quenching (Fieser Method): After refluxing for 4 hours, cool the reaction to 0°C. For every
grams of LiAlH₄ used, sequentially add mL of H₂O, mL of 15% aqueous NaOH, and mL of H₂O.
Self-Validation: This specific quenching sequence prevents the formation of unfilterable aluminum hydroxide emulsions. The successful formation of a crisp, white, granular precipitate validates that the aluminum salts have been properly sequestered.
Extraction: Filter the granular salts, wash the filter cake with diethyl ether, and concentrate the filtrate in vacuo to yield the crude free base (C10H15N) as a pale oil.
Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. Dropwise, add a stoichiometric excess of 4M HCl in dioxane while stirring vigorously.
Self-Validation: The immediate formation of a white precipitate confirms successful protonation. Because unreacted starting materials and organic impurities remain soluble in the ether/dioxane matrix, this precipitation acts as a built-in purification step.
Isolation: Filter the solid, wash with cold ether, and dry under high vacuum to yield Mesitylmethylamine HCl (C10H16ClN).
Step-by-step synthesis and isolation workflow for Mesitylmethylamine HCl.
Analytical Characterization Workflow
To validate the structural integrity of the synthesized C10H16ClN batch, the following analytical suite must be executed:
Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, D₂O):
2.25 (s, 3H) – para-methyl group.
2.35 (s, 6H) – ortho-methyl groups.
4.15 (s, 2H) – Benzylic methylene (). Causality: The significant downfield shift compared to the free base confirms the successful protonation of the adjacent amine group.
6.95 (s, 2H) – Aromatic protons.
High-Resolution Mass Spectrometry (HRMS-ESI):
Expected exact mass for
(free base cation): m/z 150.128.
Causality: Electrospray Ionization (ESI) is a soft ionization technique. The HCl salt dissociates entirely in the LC-MS solvent (typically Water/Acetonitrile with 0.1% Formic Acid), meaning the detector will only observe the protonated C10H15N species, not the full 185.69 g/mol salt mass.
Analytical validation logic for confirming Mesitylmethylamine HCl identity and purity.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 458433, 2,4,6-Trimethylbenzylamine." PubChem, [Link]
Exploratory
Thermal stability analysis of (2,4,6-Trimethylphenyl)methanamine hydrochloride
An In-depth Technical Guide to the Thermal Stability Analysis of (2,4,6-Trimethylphenyl)methanamine Hydrochloride Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive fram...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermal Stability Analysis of (2,4,6-Trimethylphenyl)methanamine Hydrochloride
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the thermal stability analysis of (2,4,6-Trimethylphenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. A multi-faceted approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM) is detailed. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the experimental design and data interpretation. Understanding the thermal behavior of this compound is critical for ensuring the stability, safety, and efficacy of active pharmaceutical ingredients (APIs) and their formulated products.
Introduction: The Critical Role of Thermal Stability in Drug Development
In the pharmaceutical industry, the thermal stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of drug development.[1][2] It influences every stage, from synthesis and purification to formulation, packaging, and storage. A thorough understanding of a compound's response to thermal stress is paramount for defining handling procedures, establishing shelf-life, and ensuring patient safety.
(2,4,6-Trimethylphenyl)methanamine hydrochloride, as a substituted benzylamine derivative, presents a unique thermal profile that warrants in-depth investigation. The presence of the amine hydrochloride group suggests potential degradation pathways involving the loss of hydrogen chloride, while the substituted aromatic ring may also be susceptible to thermal decomposition.[3][4] This guide outlines a systematic approach to characterizing these thermal properties.
Foundational Concepts in Thermal Analysis
Thermal analysis encompasses a suite of techniques that measure a material's physical and chemical properties as a function of temperature.[5] For the comprehensive characterization of (2,4,6-Trimethylphenyl)methanamine hydrochloride, a combination of TGA, DSC, and HSM is recommended.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1] This technique is invaluable for determining the onset of decomposition, identifying intermediate degradation steps, and quantifying mass loss associated with specific events, such as the loss of HCl.[6]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][7] It is used to detect thermal events such as melting, crystallization, phase transitions, and decomposition, providing critical information on the energetic changes associated with these processes.
Hot Stage Microscopy (HSM): HSM combines microscopy with thermal analysis, allowing for the visual observation of a sample as it is heated or cooled.[8][9][10][11] This technique is particularly useful for corroborating TGA and DSC data, observing morphological changes, and identifying phenomena such as polymorphism and solvate formation.[8][9]
Synergistic Experimental Workflow
A robust thermal stability analysis relies on the integration of multiple techniques. The following workflow illustrates the logical progression of experiments to build a comprehensive thermal profile of (2,4,6-Trimethylphenyl)methanamine hydrochloride.
Caption: Synergistic workflow for thermal stability analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by providing a systematic approach to data acquisition and interpretation.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of (2,4,6-Trimethylphenyl)methanamine hydrochloride.
Instrumentation: A calibrated thermogravimetric analyzer.
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
Experimental Parameters:
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp from 30 °C to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.
Data Collection: Record the heat flow (mW) as a function of temperature.
Data Interpretation:
Endothermic peaks typically represent melting or solid-solid phase transitions.
Exothermic peaks usually indicate crystallization or decomposition.
The peak area can be integrated to determine the enthalpy change (ΔH) associated with a thermal event.
Protocol: Hot Stage Microscopy (HSM)
Objective: To visually observe thermal events and morphological changes.
Instrumentation: A polarized light microscope equipped with a programmable hot stage.[9]
Materials:
(2,4,6-Trimethylphenyl)methanamine hydrochloride sample (a few crystals)
Microscope slides and coverslips
Procedure:
Instrument Preparation: Calibrate the hot stage temperature sensor.
Sample Preparation: Place a small amount of the sample on a microscope slide and cover with a coverslip.
Experimental Parameters:
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through the temperature ranges where thermal events were observed in DSC and TGA.
Data Collection: Record images and videos of the sample as it is heated.
Data Interpretation:
Visually confirm the melting point observed in DSC.
Observe any changes in crystal form, which may indicate polymorphic transitions.[9]
Note any color changes, bubbling, or charring, which are indicative of decomposition.
Expected Results and Data Presentation
While specific data for (2,4,6-Trimethylphenyl)methanamine hydrochloride is not widely published, we can anticipate a thermal profile based on the behavior of similar amine hydrochlorides.[12]
Table 1: Anticipated Thermal Events for (2,4,6-Trimethylphenyl)methanamine hydrochloride
Thermal Event
Approximate Temperature Range (°C)
Technique
Observation
Melting
150 - 250
DSC, HSM
Endothermic peak; visual melting of crystals.
Decomposition (Loss of HCl)
> 200
TGA, DSC
Mass loss corresponding to HCl; endothermic or exothermic event.
Further Decomposition
> 300
TGA, DSC
Significant mass loss; complex exothermic events.
Mechanistic Insights into Thermal Degradation
The thermal decomposition of amine hydrochlorides often initiates with the dissociation of the salt into the free amine and hydrogen chloride.[12][13] For (2,4,6-Trimethylphenyl)methanamine hydrochloride, the initial degradation step is likely the loss of HCl.
Subsequent degradation at higher temperatures could involve the breakdown of the benzylamine structure itself, potentially leading to the formation of aldehydes or other products through imine intermediates.[3][4]
The thermal stability analysis of (2,4,6-Trimethylphenyl)methanamine hydrochloride requires a multi-technique approach to build a comprehensive and reliable profile. By integrating TGA, DSC, and HSM, researchers can gain a thorough understanding of its melting behavior, decomposition onset, and degradation pathways. This knowledge is essential for informed decision-making throughout the drug development lifecycle, ultimately contributing to the creation of safe and stable pharmaceutical products.
Best Practices:
Always use calibrated instruments.
Perform experiments in an inert atmosphere to isolate thermal from oxidative degradation.
Use a consistent heating rate across techniques for better correlation of results.
Analyze a representative sample to ensure data accuracy.
References
Degradation of benzylamines during chlorination and chloramination - RSC Publishing.
Hot Stage Microscopy for Thermal Analysis Needs - ImageProVision.
Hot stage microscopy and its applications in pharmaceutical characterization - PMC - NIH.
Schematic degradation pathway of benzylamine as described in literature... - ResearchGate.
Hot Stage Microscopy - Nishka Research.
Degradation of benzylamines during chlorination and chloramination | Request PDF.
Hot Stage Microscopy Systems - METTLER TOLEDO.
Hot stage microscopy (HSM) - Senbis.
An In-depth Technical Guide to the Thermogravimetric Analysis of (2R)-2-Aminopropanamide Hydrochloride - Benchchem.
Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations - PubMed.
Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC.
Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination - PubMed.
Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study.
pKa Values and Acidity Constants of 2,4,6-Trimethylbenzylamine Hydrochloride: A Comprehensive Mechanistic and Experimental Guide
Executive Summary Understanding the ionization behavior of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of rational drug design. The acid dissociation constant ( ) dictates a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the ionization behavior of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of rational drug design. The acid dissociation constant (
) dictates a molecule's solubility, lipophilicity (logD), and membrane permeability at physiological pH. This technical whitepaper provides an in-depth analysis of the and acidity constants of 2,4,6-Trimethylbenzylamine hydrochloride (often abbreviated as MesNH·HCl). By synthesizing stereoelectronic theory with rigorous experimental methodologies, this guide equips researchers with the causal logic and self-validating protocols necessary to accurately determine and apply these physicochemical parameters.
Theoretical Framework: Stereoelectronic Effects on
To understand the acidity constant of 2,4,6-Trimethylbenzylamine, we must analyze its structural components relative to a baseline molecule. The unsubstituted parent compound, benzylamine, exhibits a well-documented
of 9.33[1][2][3]. The introduction of a mesityl group (2,4,6-trimethylphenyl) alters the electron density and steric environment of the amine, leading to a predicted of 9.58 ± 0.10[4][5].
This shift is governed by three competing stereoelectronic factors:
The Methylene Bridge Insulation: Unlike anilines (e.g., 2,4,6-trimethylaniline,
~4.3), where the nitrogen lone pair is delocalized into the aromatic ring, the methylene (-CH-) bridge in benzylamines breaks this resonance. This localizes the electron pair on the nitrogen, ensuring the molecule behaves as a primary aliphatic amine rather than an aromatic amine.
Inductive (+I) and Hyperconjugative Effects: The three methyl groups on the aromatic ring act as electron-donating groups (EDGs). Through hyperconjugation and inductive effects, they push electron density into the aromatic ring, which is weakly transmitted through the methylene bridge to the nitrogen atom. This stabilizes the protonated conjugate acid (ammonium ion), thereby increasing the basicity (higher
).
Steric Hindrance and Solvation: The ortho-methyl groups at the 2 and 6 positions create a bulky steric shield. When the amine is protonated (-NH
), it requires extensive solvation by water molecules to stabilize the localized positive charge. The steric bulk restricts the approach of solvent molecules, slightly destabilizing the conjugate acid and acting as a minor offset to the electron-donating effects.
The net result is a dominant electron-donating effect, making 2,4,6-Trimethylbenzylamine slightly more basic than unsubstituted benzylamine.
Logical relationship of stereoelectronic effects governing the pKa of 2,4,6-Trimethylbenzylamine.
Quantitative Data and Thermodynamic Parameters
The following tables summarize the comparative ionization data and derived thermodynamic parameters for 2,4,6-Trimethylbenzylamine hydrochloride at standard conditions (25°C, 1 atm).
While computational predictions provide a baseline (
~9.58), rigorous pharmaceutical development requires empirical validation. Potentiometric titration is the gold-standard analytical technique for determining the of soluble ionizable compounds[6][7][8].
The following protocol is engineered as a self-validating system . It incorporates ionic strength controls to stabilize activity coefficients and inert gas purging to prevent environmental artifacts, ensuring high-fidelity data.
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
Background Electrolyte: 0.15 M Potassium Chloride (KCl) in ultra-pure water. Causality: 0.15 M KCl mimics physiological ionic strength and maintains a constant activity coefficient throughout the titration, ensuring the derived
is a true thermodynamic constant rather than an apparent one.
Equipment: Automated potentiometric titrator equipped with a combined glass pH electrode and a temperature probe (maintained at 25.0 ± 0.1°C).
Step-by-Step Self-Validating Protocol
Step 1: System Suitability & Calibration
Calibrate the combined glass electrode using standard IUPAC buffers at pH 4.00, 7.00, and 10.00. The Nernstian slope must fall between 98.0% and 102.0%. Validation check: A slope outside this range indicates electrode degradation, which will systematically skew the inflection point.
Step 2: Sample Preparation
Accurately weigh approximately 2.0 mmol of MesNH
·HCl and dissolve it in 50.0 mL of the 0.15 M KCl background electrolyte. The initial pH should be slightly acidic (pH 4.5 - 5.5) due to the dissociation of the hydrochloride salt.
Step 3: Inert Gas Purging
Submerge a gas dispersion tube into the sample solution and purge with Nitrogen (N
) or Argon gas for 10 minutes prior to and during the titration. Causality: Atmospheric CO dissolves in basic solutions to form carbonic acid, which introduces a secondary buffering system and falsely flattens the alkaline region of the titration curve.
Step 4: Titration Execution
Dispense the 0.1 M NaOH titrant in dynamic volume increments (e.g., 0.05 mL near the equivalence point, 0.2 mL in the buffering region). Record the pH after the signal drift is less than 0.1 mV/sec. Continue the titration until the pH reaches 11.5.
Step 5: Mathematical Data Analysis
Do not rely solely on the visual midpoint of the sigmoidal curve. Utilize a Gran Plot (plotting the first derivative,
, against Volume) to precisely identify the equivalence point (). The is mathematically extracted at exactly , utilizing the Henderson-Hasselbalch equation: . At half-neutralization, , hence .
Step-by-step potentiometric workflow for precise pKa determination of MesNH2·HCl.
Implications in Drug Development and Formulation
Understanding that the
of 2,4,6-Trimethylbenzylamine is approximately 9.58 has profound implications for downstream pharmaceutical workflows:
Physiological Speciation: At physiological pH (7.4), the environmental pH is more than 2 units below the
. Consequently, >99% of the molecule will exist in its ionized, protonated state (MesNH). This high degree of ionization drastically reduces passive lipid bilayer permeability but enhances aqueous solubility.
Salt Selection and Disproportionation: Because it is a strong organic base, formulating it as a hydrochloride salt is highly stable. However, if formulated in a solid dosage form with basic excipients (e.g., magnesium stearate or calcium carbonate) in the presence of moisture, the microenvironmental pH could exceed 9.58. This would lead to salt disproportionation—converting the soluble HCl salt back into the lipophilic free base, severely compromising the dissolution profile.
Chromatographic Method Development: When developing RP-HPLC methods for this compound, the mobile phase pH must be strictly controlled. Operating near the
(pH 8.5 - 10.5) will result in peak splitting and severe tailing due to the coexistence of ionized and unionized species. The mobile phase should be buffered either well below (pH < 7.5) or well above (pH > 11.5) the to ensure chromatographic robustness[8].
Technical Guide: Hygroscopic Profiling & Salt Selection for (2,4,6-Trimethylphenyl)methanamine
This is an in-depth technical guide on the solid-state characterization and hygroscopic management of (2,4,6-Trimethylphenyl)methanamine salts. [1] Executive Summary (2,4,6-Trimethylphenyl)methanamine (also known as Mesi...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the solid-state characterization and hygroscopic management of (2,4,6-Trimethylphenyl)methanamine salts.
[1]
Executive Summary
(2,4,6-Trimethylphenyl)methanamine (also known as Mesitylmethanamine or 2,4,6-Trimethylbenzylamine ) presents a specific challenge in pharmaceutical and materials development: the free base is a liquid at room temperature (BP ~232°C), necessitating salt formation for effective isolation, purification, and solid-state handling.[1]
While the mesityl group provides significant lipophilicity (
) and steric bulk, the primary amine functionality () introduces a high propensity for hydrogen bonding. Consequently, the selection of the counterion dictates the hygroscopic nature of the final solid.[1] This guide details the physicochemical drivers of moisture uptake in these salts and provides a validated protocol for their characterization.
The hygroscopicity of (2,4,6-Trimethylphenyl)methanamine salts is governed by the competition between the hydrophobic mesityl core and the hydrophilic ionic headgroup.[1]
The Mesityl Shield (Hydrophobic): The three methyl groups at positions 2, 4, and 6 create a "picket fence" of steric hindrance.[1] In the crystal lattice, these groups disrupt efficient
- stacking, potentially creating void spaces (channels) where water molecules can reside if the lattice energy is insufficient.[1]
The Ammonium Head (Hydrophilic): Upon salt formation, the primary amine becomes a substituted ammonium ion (
). This moiety is a potent hydrogen bond donor (3 donors). If the counterion (e.g., ) is small and has high charge density, it will compete avidly for water molecules to satisfy its coordination sphere, leading to deliquescence.[1]
Crystal Lattice Energy vs. Hydration Energy
The critical determinant of hygroscopicity is the balance between the Crystal Lattice Energy (
) and the Hydration Energy () .
Scenario A (Stable Anhydrous Salt): High structural order and strong ionic interactions (high
) prevent water intrusion. The steric bulk of the trimethyl group locks the crystal into a rigid packing.
Scenario B (Hygroscopic/Deliquescent): The "awkward" shape of the 2,4,6-trimethylbenzyl group prevents tight packing with small counterions (like Chloride), lowering
.[1] Atmospheric moisture () overcomes the lattice barrier, causing the surface to liquefy.
Comparative Salt Profiling
Based on the structural properties of mesityl-derived amines, the following salt behaviors are projected. Researchers must empirically validate these profiles using the protocols in Section 4.
Counterion
Predicted Behavior
Mechanism
Recommendation
Hydrochloride (HCl)
Moderately Hygroscopic
The ion is small. The mismatch between the bulky cation and small anion often leads to lower lattice stability, allowing surface adsorption of water.
Standard Intermediate. Use for synthesis, but avoid for final formulation unless coated.[1]
Sulfate ()
High Hygroscopicity
Sulfate often forms hydrates. The multiple H-bonding sites on sulfate can bridge water molecules, potentially leading to stoichiometric hydrates.[1]
Risk of Phase Change. Monitor for hydrate formation (pseudopolymorphism).
Mesylate ()
Low Hygroscopicity
The organic bulk of the mesylate anion matches the lipophilicity of the mesityl cation, facilitating tighter packing (Van der Waals interactions).
Preferred for Development. Likely to form stable, non-hygroscopic needles.[1]
Tosylate (TsOH)
Non-Hygroscopic
- interactions between the tosyl ring and the mesityl ring can stabilize the lattice significantly.
Best for Stability. Ideal for long-term storage standards.
Do not rely on visual inspection. The following workflow ensures rigorous data generation compliant with ICH Q6A guidelines.
Dynamic Vapor Sorption (DVS) Workflow
This is the gold standard for quantifying hygroscopicity.
Sample Prep: Dry 10–20 mg of the salt at 40°C under vacuum (0.1 mbar) for 6 hours to remove surface moisture.
Isotherm Cycle:
Sorption: 0% RH
90% RH in 10% steps.
Desorption: 90% RH
0% RH.
Equilibrium Criteria:
per minute.
Data Interpretation:
< 0.2% Weight Gain: Non-hygroscopic.
0.2% – 2.0% Weight Gain: Slightly hygroscopic.
> 15% Weight Gain (or liquefaction): Deliquescent.
Visualizing the Characterization Logic
Figure 1: Decision tree for evaluating the solid-state stability of mesitylmethanamine salts.
Mitigation Strategies for Hygroscopic Salts
If the Hydrochloride salt (often the cheapest and simplest) proves hygroscopic, but must be used for regulatory or solubility reasons, employ these mitigation strategies:
Anti-Solvent Crystallization: Avoid evaporating to dryness. Use a solvent/anti-solvent system (e.g., Ethanol/Heptane) to force slow crystal growth.[1] Fast precipitation traps amorphous regions which are highly hygroscopic.
Lyophilization (Freeze Drying): If the salt is deliquescent, lyophilization from a
-butanol/water mixture can sometimes produce a stable, fluffy cake with lower surface energy than rotary-evaporated solids.[1]
Silica Adsorption: For early-stage handling, adsorb the oil/deliquescent salt onto fumed silica (1:1 ratio) to create a free-flowing powder ("Liquid-Solid Compact").
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 458433, 2,4,6-Trimethylbenzylamine. Retrieved March 1, 2026 from [Link][1]
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (General principles of salt selection and hygroscopicity).
Kuminek, G., et al. (2016).The Effect of Counterions on the Hygroscopicity of Pharmaceutical Salts. Crystal Growth & Design. (Mechanistic grounding for counterion selection).
Structural and Pharmacological Paradigms of Mesitylmethylamine (2,4,6-Trimethylbenzylamine) Derivatives in Modern Drug Discovery
Executive Summary Mesitylmethylamine (2,4,6-trimethylbenzylamine) and its hydrochloride salt represent a privileged class of building blocks in contemporary medicinal chemistry and organometallic catalysis. Characterized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Mesitylmethylamine (2,4,6-trimethylbenzylamine) and its hydrochloride salt represent a privileged class of building blocks in contemporary medicinal chemistry and organometallic catalysis. Characterized by profound steric shielding around the benzylamine core, this scaffold prevents deleterious side reactions—such as imine-enamine tautomerization—thereby locking molecular conformations[1]. This technical guide explores the causality behind its synthetic utility, detailing self-validating protocols for its derivatization, and analyzing its critical role in developing eukaryotic initiation factor 4E (eIF4E) inhibitors[2], antiviral quinazolines[3], and cytotoxic organometallic complexes[1].
Chemical Architecture & Steric Causality
Mesitylmethylamine (CAS: 40393-99-5 for the free base; 202522-00-7 for the hydrochloride salt) features a primary amine attached to a benzyl group that is heavily substituted at the 2, 4, and 6 positions with methyl groups[4].
Causality of Steric Bulk : In standard benzylamines, the methylene bridge (β-carbon relative to the amine nitrogen) is susceptible to proton abstraction, leading to imine-enamine tautomerization when converted to an imine. By flanking the methylene bridge with ortho-methyl groups (positions 2 and 6), mesitylmethylamine introduces severe steric hindrance. This structural rigidification blocks the β-hydrogen atoms from participating in rearrangement pathways, effectively locking the molecule in the (E)-imine configuration when reacted with aldehydes[1]. This property is paramount when designing stable ligands for transition metal complexes or rigidified pharmacophores for protein-protein interaction (PPI) inhibition.
The synthesis of the mesitylmethylamine core traditionally relies on the selective nitration of mesitylene followed by reduction, or the reductive amination of mesitylene derivatives[5]. Once the core is obtained, it is derivatized for specific applications using the following self-validating workflows.
Protocol 1: Synthesis of Sterically Locked Imine Ligands for Metal Complexation
Objective: Synthesize the ligand (E)-2,4,6-Me3C6H2CH2NCHtBu and its Palladium(II) complex[1].
Causality: Trimethylacetaldehyde is chosen as the electrophile because it lacks α-protons, eliminating the risk of aldol condensation. The mesitylmethylamine prevents subsequent enamine formation.
Step-by-Step Workflow:
Condensation : Dissolve 1.0 eq of 2,4,6-trimethylbenzylamine hydrochloride in anhydrous dichloromethane (DCM). Add 1.2 eq of trimethylacetaldehyde and 1.1 eq of triethylamine (to liberate the free base).
Dehydration : Add anhydrous magnesium sulfate (MgSO4) to drive the equilibrium toward imine formation by scavenging water. Stir at room temperature for 12 hours.
Filtration & Concentration : Filter the drying agent and concentrate the filtrate under reduced pressure.
Self-Validation (Quality Control) : Analyze via 1H NMR. The reaction is validated by the disappearance of the aldehyde proton signal (~9.5 ppm) and the emergence of a sharp singlet at ~8.2 ppm, corresponding to the (E)-imine CH=N proton.
Complexation : React the purified imine with [PdCl2(C6H5CN)2] in DCM. The labile benzonitrile ligands are readily displaced by the sterically demanding imine.
Self-Validation : Confirm coordination via X-ray crystallography or a downfield shift in the imine proton signal in 1H NMR, indicating electron donation to the Pd(II) center.
Protocol 2: HATU-Mediated Amide Coupling for eIF4E Inhibitors
Objective: Couple mesitylmethylamine to a substituted benzoic/thiazole-carboxylic acid to form an eIF4E inhibitor[2].
Causality: The steric bulk of the 2,4,6-trimethyl groups makes the amine a poor nucleophile. Standard coupling agents (e.g., DCC/EDC) often fail or result in low yields. HATU is employed because its 7-azabenzotriazole leaving group is highly reactive, overcoming the steric barrier.
Step-by-Step Workflow:
Activation : Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.
Coupling : Add 2,4,6-trimethylbenzylamine hydrochloride (1.1 eq). Stir at 40°C for 6 hours.
Workup : Quench with saturated aqueous NaHCO3, extract with ethyl acetate, wash with brine, and dry over Na2SO4.
Self-Validation (Quality Control) : Perform LC-MS to verify the molecular ion mass[M+H]+. Follow with reverse-phase HPLC (C18 column) to ensure >95% purity before biological assaying.
Pharmacological Paradigms
4.1. Oncology: Disrupting the eIF4E-eIF4G Axis
Eukaryotic initiation factor 4E (eIF4E) is a critical 24 kDa protein that binds the 7-methylguanosine cap of mRNA, forming the eIF4F complex with eIF4G and eIF4A to initiate cap-dependent translation[6]. Overexpression of eIF4E is heavily implicated in tumorigenesis. While compounds like 4EGI-1 inhibit this interaction, rigidified benzoic acid derivatives utilizing the 2,4,6-trimethylbenzylamine moiety have been developed to enhance binding affinity and pharmacokinetic stability[2][7]. These derivatives competitively inhibit eIF4G binding to eIF4E, selectively suppressing the translation of oncogenic mRNAs (e.g., c-MYC, VEGF) and inducing apoptosis in cancer stem cells[7][8].
4.2. Virology: Quinazoline-Based HCV Inhibitors
In antiviral drug development, 2,4,6-trimethylbenzylamine is utilized to synthesize 4,6-di- and 2,4,6-trisubstituted quinazoline derivatives[3]. By substituting the quinazoline core at the 4- or 6-position with the mesitylmethylamine moiety, researchers have generated potent inhibitors targeting the replication machinery of Flaviviridae, specifically the Hepatitis C Virus (HCV). The steric bulk of the mesityl group is hypothesized to fit snugly into hydrophobic pockets of viral polymerases or proteases, preventing viral replication[3].
4.3. Organometallic Therapeutics: Cytotoxic Metal Complexes
Transition metal complexes (Palladium, Ruthenium, Rhodium) coordinated with mesitylmethylamine-derived imine ligands exhibit potent cytotoxic effects[1]. The V-shaped conformation of dinuclear palladium complexes, stabilized by the sterically locked (E)-imine ligands, allows for unique intercalation or cross-linking with DNA and cellular proteins, showing promise against human melanoma tumor cells[1].
Application Note: Reductive Amination with 2,4,6-Trimethylbenzylamine Hydrochloride
[1] Introduction & Strategic Utility This guide details the protocol for the reductive amination of aldehydes and ketones using 2,4,6-Trimethylbenzylamine Hydrochloride (TMB-amine HCl). In drug discovery and organic synt...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction & Strategic Utility
This guide details the protocol for the reductive amination of aldehydes and ketones using 2,4,6-Trimethylbenzylamine Hydrochloride (TMB-amine HCl).
In drug discovery and organic synthesis, this specific amine is not merely a substrate; it is a strategic protecting group and a steric modulator . The 2,4,6-trimethylphenyl (mesityl) moiety offers two distinct advantages over simple benzylamines:
Suppression of Over-Alkylation: The significant steric bulk at the ortho-positions prevents the formation of tertiary amines (dialkylation), ensuring high selectivity for secondary amines.
Orthogonal Cleavage: Unlike standard benzyl groups that require hydrogenolysis (Pd/C, H₂), the TMB group is electron-rich and acid-labile. It can be cleaved using strong acids (TFA, MSA) or oxidative conditions (DDQ, CAN), preserving halogenated motifs that would otherwise be destroyed by hydrogenation.[1][2]
Chemical Context & Mechanistic Insight
The Challenge of the Hydrochloride Salt
TMB-amine is supplied as a hydrochloride salt to prevent oxidation and improve shelf stability. However, the ammonium species (
The Paradox: While the amine requires a basic environment to be nucleophilic, the subsequent dehydration of the hemiaminal to the imine is acid-catalyzed. Therefore, a buffered system or the use of Lewis acids (like Ti(OiPr)₄) is often required for difficult substrates.[2]
Reaction Mechanism
The reaction proceeds through a stepwise formation of an imine (or iminium ion), which is selectively reduced.[3][4][5] We utilize Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its ability to reduce imines much faster than aldehydes/ketones, minimizing side reactions.[2]
Figure 1: Mechanistic pathway for reductive amination.[1][2][6] Note that the dehydration to the imine is often the bottleneck for sterically hindered mesityl amines.
Experimental Protocols
Method A: Standard STAB Protocol (Aldehydes & Unhindered Ketones)
Best for: Aromatic/Aliphatic aldehydes where the steric bulk of the TMB group is the only major hurdle.[2]
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[2]
Procedure:
Salt Neutralization: In a flame-dried reaction vial, suspend TMB-amine HCl (1.2 equiv) in DCE (0.2 M concentration relative to aldehyde). Add DIPEA (1.1 equiv) and stir for 10–15 minutes at room temperature. The suspension should clarify as the free amine is released.
Imine Formation: Add the Aldehyde (1.0 equiv) to the mixture. Stir for 30–60 minutes.
Note: For highly reactive aldehydes, this time is sufficient.[1] For ketones, extend to 2–4 hours or add catalytic Acetic Acid (1–2 drops).[2]
Reduction: Add STAB (1.5 equiv) in a single portion.
Observation: Mild effervescence may occur.
Reaction: Stir at room temperature under nitrogen.
Time: 2–16 hours. Monitor by LC-MS (Look for mass M+1).[2]
Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose borate complexes.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.
Troubleshooting & Self-Validation
To ensure scientific integrity, verify the following parameters if yields are low:
The "HCl Trap": If the reaction stalls immediately, check the pH. If the system is too acidic (pH < 4), the amine is protonated and cannot react. If too basic (pH > 9), the imine formation (acid-catalyzed) slows down.[2]
Correction: Ensure exactly 1.0–1.1 equivalents of base are used relative to the HCl salt.
Boron Complexation: Secondary amines with the mesityl group can form tight complexes with boron byproducts.
Correction: The quench with NaHCO₃ or NaOH must be vigorous and long (at least 20-30 mins) to break these complexes.[2]
Steric Stagnation: If the imine does not form (Method A), switch to Method B. The Titanium serves as a "chemical dehydrator" to force the equilibrium.
References
Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
[Link][2][3]
Neidigh, K. A., et al. (1998).[1][10] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination." Journal of the Chemical Society, Perkin Transactions 1.
[Link]
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." The Journal of Organic Chemistry.
[Link][2]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategic Synthesis of Sterically Hindered Ligands using Mesitylmethylamine HCl
Content Type: Application Note & Protocol Guide
Audience: Synthetic Chemists, Organometallic Researchers, Drug Discovery Scientists
Introduction: The "Flexible Bulk" Advantage
In the design of ancillary ligands for homogeneous catalysis, steric bulk is a primary lever for controlling selectivity and catalyst stability. While the Mesityl (2,4,6-trimethylphenyl) group is a ubiquitous "rigid wall" in ligand design (e.g., IMes, Grubbs II), its methylene-homolog, the Mesitylmethyl (2,4,6-trimethylbenzyl) group, offers a distinct "flexible bulk" profile.
Mesitylmethylamine HCl (2,4,6-Trimethylbenzylamine Hydrochloride) serves as the critical precursor for introducing this group. The insertion of a methylene (-CH2-) spacer between the nitrogen donor and the bulky aromatic ring introduces specific advantages:
Rotational Flexibility: Unlike the rigid N-Aryl bond, the N-Benzyl bond allows the bulky mesityl group to rotate, creating a "sweeping" steric volume that can effectively shield metal centers without locking the conformation.
Electronic Insulation: The methylene spacer decouples the N-donor orbitals from the aromatic
-system, resulting in a more basic, -donating nitrogen compared to the corresponding aniline.
Solubility Modulation: The increased flexibility often enhances the solubility of resulting metal complexes in non-polar solvents.
This guide details the handling of Mesitylmethylamine HCl and its application in synthesizing two classes of high-value ligands: Sterically Hindered Schiff Bases (Salen-type) and Saturated N-Heterocyclic Carbene (NHC) Precursors .
Physical State: White to off-white crystalline solid (Salt); Colorless to pale yellow oil (Free Base).
Protocol A: Quantitative Free-Basing
Critical Step: Most ligand syntheses require the nucleophilic free amine. The HCl salt is stable but unreactive in nucleophilic substitutions and condensations.
Reagents:
Mesitylmethylamine HCl (10.0 mmol, ~1.86 g)
Sodium Hydroxide (1M aqueous solution, 20 mL)
Dichloromethane (DCM) or Diethyl Ether (Et2O)
Magnesium Sulfate (MgSO4)
Procedure:
Dissolution: Suspend the Mesitylmethylamine HCl in 20 mL of water.
Neutralization: Slowly add 20 mL of 1M NaOH while stirring. The solution will become turbid as the free amine (oil) separates. Verify pH > 12.
Extraction: Extract the mixture with DCM (3 x 15 mL).
Drying: Combine organic layers, dry over anhydrous MgSO4 for 15 minutes, and filter.
Isolation: Remove solvent under reduced pressure (rotary evaporator).
Note: The free amine is widely reported as an oil. Store under inert atmosphere (Ar/N2) to prevent carbamate formation with atmospheric CO2.
Application 1: Synthesis of Sterically Hindered Schiff Base Ligands
Scientific Rationale:
Direct condensation of primary amines with salicylaldehydes is the standard route for Schiff bases. Using Mesitylmethylamine introduces a bulky "roof" above the coordination plane. Unlike the reaction with glyoxal (see Section 4), reaction with monocarbonyls like salicylaldehydes is robust and does not form cage byproducts.
Representative Protocol: Synthesis of N-(3,5-di-tert-butylsalicylidene)-2,4,6-trimethylbenzylamine.
Expert Insight (The "Cage Trap"):
A common error is attempting to synthesize the diimine directly by reacting Mesitylmethylamine with glyoxal (analogous to the synthesis of IMes from aniline).
Warning: With benzylamines, this reaction often fails to stop at the diimine, instead forming hexabenzylhexaazaisowurtzitanes (cage compounds) due to the high nucleophilicity of the alkyl amine.
Solution: Use a Reductive Amination strategy to form the diamine backbone first, then cyclize.
Protocol B: The Reductive Route to NHC Precursors
Workflow Diagram:
Caption: Stepwise synthesis of saturated NHC precursor avoiding cage formation via reductive amination.
Step 1: Synthesis of the Diamine Backbone
Mixing: Dissolve Glyoxal (40% aq., 10 mmol) in Methanol (30 mL). Cool to 0°C.[1][2]
Recrystallize from hot Ethanol/Hexane mixtures. Scratch flask to induce nucleation.
References
Arduengo, A. J. "Looking for Stable Carbenes: The Difficulty in Starting Anew." Accounts of Chemical Research, 1999, 32(11), 913–921. Link
Nielsen, D. J., et al. "Condensation products from the reactions of glyoxal with 2-substituted benzylamines." CrystEngComm, 2006, 8, 372-380. (Describes the "Cage Trap" with benzylamines). Link
Diez-Gonzalez, S., et al. "N-Heterocyclic Carbenes in Late Transition Metal Catalysis." Chemical Reviews, 2009, 109(8), 3612–3676. Link
Jahnke, M. C., et al. "Preparation and Crystal Structures of Metallated 2,4,6-Trimethylaniline Imines." ResearchGate, 2015. (Comparative chemistry of the aniline derivative). Link
Glorius, F. (Ed.)N-Heterocyclic Carbenes in Transition Metal Catalysis. Springer, 2007. (General reference for NHC ligand design).
Application Note: Preparation of N-Heterocyclic Carbenes from (2,4,6-Trimethylphenyl)methanamine Precursors
Executive Summary This application note details the synthesis of N-heterocyclic carbenes (NHCs) derived specifically from (2,4,6-trimethylphenyl)methanamine (also known as mesitylmethylamine). Unlike the widely used IMes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis of N-heterocyclic carbenes (NHCs) derived specifically from (2,4,6-trimethylphenyl)methanamine (also known as mesitylmethylamine). Unlike the widely used IMes ligand (derived from 2,4,6-trimethylaniline), this precursor yields an NHC with a methylene spacer between the nitrogen and the mesityl ring. This structural modification introduces flexibility and alters the steric environment around the metal center, often enhancing catalytic performance in reactions requiring greater substrate accessibility.
The protocol focuses on a robust one-pot cyclization strategy to form the imidazolium salt precursor, followed by deprotonation to generate the free carbene. This method circumvents the isolation of unstable diimine intermediates, significantly improving yield and reproducibility.
Chemical Background & Mechanistic Insight
The Structural Distinction
It is critical to distinguish between the two common "Mes" based NHCs:
IMes (N-Aryl): Nitrogen is directly bonded to the mesityl ring. Rigid, high steric bulk near the metal.
IBn-Mes (N-Benzyl type): Nitrogen is bonded to a methylene group (
), which is bonded to the mesityl ring. This "wingtip" is more flexible, allowing the N-substituents to rotate and accommodate bulky substrates.
Reaction Pathway
The synthesis proceeds through the condensation of the primary amine with glyoxal to form a diimine (or bis-imine), which is then cyclized with paraformaldehyde in the presence of a Brønsted acid (typically
or ).
Key Mechanistic Challenge: The condensation of benzylamines with glyoxal can competitively form caged hexaazaisowurtzitane structures instead of the desired diimine, especially under uncontrolled acidic conditions. The one-pot protocol described below minimizes this side reaction by ensuring rapid cyclization of the diimine intermediate into the stable imidazolium salt.
Reaction Scheme Visualization
Figure 1: Reaction pathway from amine precursor to free NHC ligand.
Experimental Protocols
Protocol A: One-Pot Synthesis of 1,3-Bis(2,4,6-trimethylbenzyl)imidazolium Tetrafluoroborate
Target: Stable NHC Precursor Salt
Rationale: This method adapts the optimized protocol for 1,3-dibenzylimidazolium salts [1], avoiding the isolation of moisture-sensitive diimines.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Mixing: Add (2,4,6-Trimethylphenyl)methanamine (20.0 mmol) and Ethanol (50 mL) to the flask. Stir at room temperature.
Glyoxal Addition: Add Glyoxal (40% aq., 10.0 mmol) dropwise. The solution may turn yellow, indicating imine formation.
Cyclization Reagents: Add Paraformaldehyde (10.0 mmol) and
(48% aq., 10.0 mmol) to the mixture.
Note: The reaction is exothermic; add acid slowly if scaling up.
Reflux: Heat the mixture to reflux (
) for 2--4 hours . The solution should become homogeneous and then may begin to precipitate the salt.
Cooling: Allow the reaction to cool to room temperature. If no precipitate forms, cool further to
or reduce solvent volume under vacuum.
Isolation: Filter the precipitate.
Purification: Wash the solid filter cake with cold Ethanol (
) followed by copious Diethyl Ether () to remove unreacted organic impurities.
Drying: Dry the white solid under high vacuum for 12 hours to remove trace moisture.
Yield Expectation: 70--85%.
Storage: Store in a desiccator. The
salt is generally non-hygroscopic compared to the chloride salt.
Protocol B: Generation of the Free Carbene (In Situ or Isolation)
Target: Active NHC Catalyst
Safety Warning: Free carbenes are air- and moisture-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a Glovebox.
Reagents & Materials:
Reagent
Equiv.
Role
Imidazolium Salt (from Protocol A)
1.0
Precursor
Potassium bis(trimethylsilyl)amide (KHMDS)
1.05
Strong Base (pKa ~26)
Tetrahydrofuran (THF), Anhydrous
Solvent
Reaction Medium
Celite
Filter Aid
Removal of salt byproducts
Step-by-Step Procedure:
Preparation: In a glovebox, charge a Schlenk flask with the Imidazolium Salt (1.0 mmol) and a stir bar.
Solvation: Suspend the salt in anhydrous THF (10 mL).
Deprotonation: Slowly add a solution of KHMDS (0.5 M in toluene, 2.1 mL, 1.05 mmol) at room temperature.
Observation: The suspension will likely change color (often to pale yellow) and become less turbid as the organic salt converts to the soluble carbene and insoluble inorganic salt (
).
Reaction Time: Stir at room temperature for 30--60 minutes .
Filtration: Filter the mixture through a pad of dry Celite (or a glass frit) into a receiving Schlenk flask to remove the potassium salt byproducts.
Usage: The resulting clear filtrate contains the free NHC .
For In Situ Catalysis: Add the metal precursor (e.g.,
) directly to this solution.
For Isolation: Evaporate the volatiles under vacuum to obtain the free carbene as a solid.
Characterization & Quality Control
Verify the identity of your synthesized precursor using
NMR.
Proton Environment
Approx. Shift (, ppm)
Multiplicity
Diagnostic Feature
N-CH-N (C2-H)
8.5 -- 9.5
Singlet
Disappears upon deprotonation (Critical check for free carbene).
Imidazole Backbone (C4/C5-H)
7.0 -- 7.6
Singlet
Integrated for 2 protons.
N-CH2-Ar
5.0 -- 5.5
Singlet
Distinctive "benzylic" shift; integrates for 4 protons.
Figure 2: Decision tree for synthesis and purification of the imidazolium salt.
Common Issues
Oiling Out: If the imidazolium salt separates as a sticky oil instead of a solid, decant the solvent and triturate (grind) the oil vigorously with Diethyl Ether or Hexane. This induces crystallization.[4]
Hygroscopicity: Chloride salts (
) are often very hygroscopic. If you encounter handling difficulties, perform an anion exchange to or by treating the chloride salt with aqueous or .
Cage Formation: If the reaction turns dark or yields are low, ensure the acid is added concurrently or immediately after the paraformaldehyde to drive the cyclization over the competing cage formation.
References
Viciu, M. S. et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry.
Arduengo, A. J. (1999). Looking for Stable Carbenes: The Difficulty in Starting Anew. Accounts of Chemical Research.
Glorius, F. (2014). N-Heterocyclic Carbenes in Transition Metal Catalysis. Springer.
BenchChem Technical Guide . 1,3-Dimesityl-1H-imidazol-3-ium as a Precursor for N-Heterocyclic Carbenes.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Catalytic Applications of Mesitylmethylamine-Derived Complexes
Content Type: Application Note & Protocol Guide
Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers.
Executive Summary
In the design of transition metal catalysts, steric bulk is a double-edged sword: it stabilizes active species (preventing aggregation) but can hinder substrate approach.[1] Mesitylmethylamine (2,4,6-trimethylbenzylamine) offers a unique solution to this paradox. Unlike its aniline analogue (mesitylamine), the mesitylmethylamine scaffold incorporates a methylene spacer (
) between the nitrogen donor and the bulky aromatic ring.[1]
This "flexible bulk" architecture provides two critical advantages:
Prevention of Ortho-Metallation: The methyl groups on the arene ring, combined with the
spacer, effectively block cyclometallation pathways that deactivate traditional benzylamine catalysts.
Suppression of Enamine Rearrangement: In Schiff base ligands, the steric congestion prevents the deleterious imine-enamine tautomerization often observed with aliphatic amines.
This guide details the synthesis and application of Palladium(II)-Imine and Pd-PEPPSI (NHC) complexes derived from this scaffold, focusing on their high efficacy in Suzuki-Miyaura Cross-Coupling and Direct Arylation protocols.[1]
Mechanistic Insight: The "Mesitylmethyl" Effect
The superiority of mesitylmethylamine-derived ligands stems from their ability to enforce a trans-coordination geometry while shutting down deactivation pathways.[1]
Pathway Analysis: Stability vs. Deactivation
Figure 1: Mechanistic rationale for the stability of Mesitylmethylamine-derived complexes. The 2,4,6-trimethyl substitution pattern physically blocks the metal from activating the ortho-C-H bonds, a common death pathway for benzylamine catalysts.
Protocol A: Synthesis of Non-Enolizable Schiff Base Ligands
This protocol describes the synthesis of the ligand (E)-N-(2,2-dimethylpropylidene)-1-(2,4,6-trimethylphenyl)methanamine and its coordination to Palladium.[1] This complex is highly active for coupling aryl chlorides.
This system is particularly robust for aryl chlorides , which are cheaper but less reactive than bromides/iodides.
Reaction Setup
Component
Equivalents
Role
Aryl Chloride
1.0 equiv
Electrophile
Arylboronic Acid
1.5 equiv
Nucleophile
Base ()
2.0 equiv
Activator
Catalyst (from Protocol A)
0.1 - 0.5 mol%
Catalyst
Solvent
Ethanol or DMF
Medium
Temperature
80°C
Activation Energy
Execution Workflow
Prepare Vials: In a glovebox or under Argon flow, charge a reaction vial with the Pd-complex (0.5 mol%), Phenylboronic acid (1.5 mmol), and Base (
, 2.0 mmol).
Add Substrate: Add the Aryl Chloride (1.0 mmol) and solvent (3 mL Ethanol).
Heat: Seal the vial and heat to 80°C in a reaction block.
Monitor: Check conversion via GC-MS or TLC at 1 hour and 3 hours.
Note: Mesitylmethyl-derived catalysts typically show rapid initiation; many reactions complete < 2 hours.
Quench: Cool to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (
mL).
Analyze: Dry organics over
and analyze.
Performance Benchmark
Substrate (Aryl Chloride)
Product
Time (h)
Yield (%)
4-Chloroacetophenone
4-Acetylbiphenyl
1.0
98
4-Chlorotoluene
4-Methylbiphenyl
2.0
92
2-Chlorotoluene (Steric)
2-Methylbiphenyl
4.0
85
Advanced Application: NHC-Pd Direct Arylation
For highly challenging C-H activation reactions (e.g., direct arylation of pyrroles), the Mesitylmethyl-NHC (N-Heterocyclic Carbene) ligand is superior to the Schiff base.[1]
Ligand Rationale
The N-(2,4,6-trimethylbenzyl) group on the imidazole ring creates a "wingtip" steric environment that protects the Pd center during the reductive elimination step, crucial for high turnover numbers (TON).[1]
Catalyst Synthesis (PEPPSI-Type)
Imidazolium Salt: React 1-(2,4,6-trimethylbenzyl)imidazole with an alkyl halide (e.g., methyl iodide) or another benzyl bromide to form the unsymmetrical imidazolium salt.[1]
PEPPSI Formation: React the imidazolium salt with
, , and Pyridine (excess) at 80°C for 16 hours.
Result: The resulting [PdCl
(NHC)(Py)] complex is air-stable and highly active.[1]
Objective: This guide details the optimized reaction conditions for utilizing 2,4,6-trimethylbenzylamine hydrochloride in nucleophilic substitution reactions (
, , and Acyl Substitution).
The Challenge:
Unlike simple benzylamine, the 2,4,6-trimethylbenzylamine moiety presents a unique "Steric Gating" effect. The ortho-methyl groups on the aromatic ring create a significant steric cone that shields the benzylic nitrogen. While this reduces the rate of nucleophilic attack compared to unhindered amines, it offers a distinct advantage: enhanced selectivity for mono-alkylation , minimizing the formation of quaternary ammonium salts often seen with simpler amines.
pKa (Conjugate Acid): ~9.5–9.8 (Estimated; slightly higher than benzylamine due to electron-donating methyls).
Nucleophilicity: Moderate (attenuated by sterics).
Solubility (HCl Salt): Soluble in Water, MeOH, DMSO. Insoluble in Et2O, Hexanes, DCM.
Solubility (Free Base): Soluble in DCM, EtOAc, Toluene, Et2O.
Part 2: Critical Pre-Reaction Considerations
Before initiating any protocol, the operator must address two critical factors: Salt Neutralization and Solvent-Steric Alignment .
The Salt Barrier (HCl Removal)
The commercially available form is the hydrochloride salt (
). In this state, the nitrogen lone pair is protonated and non-nucleophilic . Attempting to react the salt directly with an electrophile without excess base will result in 0% conversion.
Strategy A (In-situ Neutralization): Use if the electrophile is stable to base. Add 2.5–3.0 equivalents of a tertiary amine base (DIPEA or TEA).
Strategy B (Ex-situ Free-Basing): Mandatory for sensitive electrophiles or strictly anhydrous conditions. Partition the salt between 1M NaOH and Dichloromethane (DCM), separate, dry over
, and concentrate to obtain the oil (free amine).
The "Mesityl" Steric Effect
The 2,6-dimethyl pattern creates a "picket fence" around the benzylic position.
Impact on
: Reaction rates with secondary alkyl halides will be significantly slower than with benzylamine.
Impact on Acylation: Acylation remains rapid due to the planar nature of the carbonyl electrophile, though extremely bulky acid chlorides (e.g., pivaloyl chloride) may require forcing conditions.
Part 3: Experimental Protocols
Protocol A: Selective N-Monoalkylation (General
)
Target: Synthesis of secondary amines while suppressing tertiary amine formation.
Solvent: Dichloromethane (DCM) (0.1 M concentration).
Step-by-Step Methodology:
Dissolution: Dissolve the amine salt in DCM. Add DIPEA (3.0 equiv). The solution should turn clear as the free base is liberated.
Cooling: Cool to 0°C (ice bath). The steric bulk does not prevent rapid acylation, but cooling controls exotherm.
Addition: Add the Acid Chloride dropwise.
Reaction: Allow to warm to RT over 2 hours.
Quench: Add 1M HCl (aq). Crucial Step: The product is a neutral amide. The unreacted amine will remain in the aqueous acidic layer.
Extraction: Extract the organic layer, wash with Sat.
(to remove acid byproducts), dry, and concentrate.
Part 4: Decision Pathways & Visualization
The following diagram illustrates the logical flow for selecting reaction conditions based on the electrophile type, specifically tailored for the mesityl-substituted amine.
Caption: Decision matrix for optimizing reaction conditions based on electrophile reactivity and stability.
Part 5: Troubleshooting & Optimization
Problem 1: Low Conversion in Alkylation
Cause: The steric bulk of the ortho-methyl groups is retarding the approach of the electrophile.
Solution: Switch solvent to DMF or NMP (Polar Aprotic). These solvents solvate the cation (
or ), leaving the amine "naked" and more reactive. Increase temperature to 80°C. Add 0.5 equiv NaI (Finkelstein conditions).
Problem 2: Formation of Precipitate that Stalls Stirring
Cause: The byproduct is the amine hydrochloride salt (if using 1:1 stoichiometry) or inorganic salts (
/).
Solution: Ensure mechanical agitation is sufficient. If using
, switch to finely ground powder or (higher solubility).
Problem 3: "Over-Alkylation" to Quaternary Salt
Observation: Even with sterics, methyl iodide (MeI) is small enough to quaternize the amine.
Solution: This is rare with bulky electrophiles but common with MeI. To prevent this, use Reductive Amination instead of direct substitution: React the amine with the corresponding aldehyde and
.
Part 6: References
Sigma-Aldrich. (n.d.). 2,4,6-Trimethoxybenzylamine hydrochloride Product Sheet. (Used for physical property analogies and handling safety).[1] Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational authority on
steric retardation and amine nucleophilicity). Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 458433, 2,4,6-Trimethylbenzylamine.[2] Retrieved from PubChem.[2] Link
Salvatore, R. N., et al. (2002). Synthesis of secondary amines.[3][4][5][6] Tetrahedron, 58(46), 9367-9442. (Review of N-alkylation methodologies emphasizing Cesium bases). Link
Synthesis of Schiff bases using (2,4,6-Trimethylphenyl)methanamine hydrochloride
Application Note: Optimized Synthesis of Sterically Modulated Schiff Bases using (2,4,6-Trimethylphenyl)methanamine Hydrochloride Executive Summary This guide details the protocol for synthesizing Schiff bases (imines) u...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Synthesis of Sterically Modulated Schiff Bases using (2,4,6-Trimethylphenyl)methanamine Hydrochloride
Executive Summary
This guide details the protocol for synthesizing Schiff bases (imines) utilizing (2,4,6-Trimethylphenyl)methanamine hydrochloride (also known as 2,4,6-trimethylbenzylamine HCl). Unlike simple anilines, this amine possesses a methylene spacer that enhances nucleophilicity while retaining the steric bulk of the mesityl group—a desirable trait for synthesizing robust ligands for metal complexation (e.g., N-heterocyclic carbenes, polymerization catalysts).
Key Technical Challenge: The starting material is supplied as a hydrochloride salt . Direct reaction with aldehydes will fail or proceed with poor yields because the nitrogen lone pair is protonated (
) and non-nucleophilic. This protocol prioritizes the in-situ neutralization strategy to maximize yield and minimize handling losses.
Structure: A primary amine attached to a benzylic carbon. The phenyl ring is substituted with methyl groups at the 2, 4, and 6 positions.[1][4]
Electronic Properties: The methylene spacer (
) insulates the amine from the aromatic ring's resonance, making it more basic () and more nucleophilic than its aniline analog (Mesitylamine).
Steric Properties: The ortho-methyl groups provide significant steric bulk, which kinetically stabilizes the resulting Schiff base against hydrolysis but does not severely inhibit the initial formation due to the flexibility of the methylene linker.
Reaction Mechanism
The synthesis follows a reversible condensation pathway. Success depends on two critical factors:
Liberation of the Free Amine: The HCl must be scavenged by a base (
) to generate the active nucleophile ().
Water Management: As an equilibrium reaction, removing water drives the reaction to completion (Le Chatelier's principle).
Figure 1: Mechanistic pathway requiring salt neutralization prior to nucleophilic attack.
Experimental Protocols
Method A: In-Situ Neutralization (Recommended for Most Aldehydes)
Best for: Reactions where the aldehyde is soluble in alcohols and the product precipitates upon cooling.
Materials:
(2,4,6-Trimethylphenyl)methanamine HCl (1.0 eq)
Aldehyde (1.0 - 1.1 eq)
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.1 eq)
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Protocol:
Solubilization: In a round-bottom flask equipped with a stir bar, suspend the amine HCl salt (1.0 g, ~5.4 mmol) in 15 mL of absolute Ethanol.
Neutralization: Add Triethylamine (1.1 eq) dropwise. Stir for 10 minutes at room temperature. The solution should clarify as the free amine dissolves, though
salts may remain suspended or dissolved depending on concentration.
Addition: Add the aldehyde (1.0 eq) in one portion.
Catalysis: Add 2 drops of glacial acetic acid (optional, but accelerates imine formation).
Reflux: Attach a condenser and reflux the mixture for 4–6 hours.
Checkpoint: Monitor via TLC.[5] The aldehyde spot should disappear.
Isolation:
Cool the mixture to room temperature, then to
in an ice bath.
If precipitate forms: Filter and wash with cold ethanol.
If no precipitate: Evaporate solvent to 20% volume, add cold water or hexane to induce crystallization.
The methylene protons () will shift downfield (~4.8 ppm) compared to the amine precursor due to the electron-withdrawing imine.
IR Spectroscopy
Band at 1610 – 1640 cm
Characteristic stretch.
Solubility
Insoluble in water
Unlike the starting HCl salt, the Schiff base is neutral and lipophilic.
Troubleshooting Guide
Issue: No Precipitate in Method A.
Cause: Product is too soluble in Ethanol or
is interfering.
Fix: Pour the reaction mixture into ice-cold water. The inorganic salts will dissolve, and the organic Schiff base will precipitate.
Issue: Low Yield / Starting Material Remaining.
Cause: Equilibrium not shifted or HCl not fully neutralized.
Fix: Ensure 1.1 eq of Base is used. Switch to Method B (Dean-Stark) to physically remove water.
Issue: Product is an Oil.
Cause: Impurities or low melting point.
Fix: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.
References
Sigma-Aldrich. 1-(2,4,6-Trimethylphenyl)methanamine hydrochloride Product Sheet. Accessed 2026. Link
Smolecule. Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride Structure and Properties. Link
Schiff, H. "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Justus Liebigs Annalen der Chemie, 131.1 (1864): 118-119. (Foundational Chemistry).[4]
Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 63.5 (1963): 489-510. (Mechanism & Catalysis). Link
Tidwell, T. T. "Sterically Hindered Amines in Organic Synthesis." Angewandte Chemie International Edition, (General reference for hindered amine reactivity).
Note: Always consult the Safety Data Sheet (SDS) for (2,4,6-Trimethylphenyl)methanamine hydrochloride before handling. It is an irritant and should be handled in a fume hood.
Functionalization of aromatic rings using Mesitylmethylamine hydrochloride
Application Note: Precision Functionalization of Aromatic Rings via Mesitylmethylamine Hydrochloride Executive Summary This guide details the strategic application of Mesitylmethylamine Hydrochloride (2,4,6-trimethylbenz...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Functionalization of Aromatic Rings via Mesitylmethylamine Hydrochloride
Executive Summary
This guide details the strategic application of Mesitylmethylamine Hydrochloride (2,4,6-trimethylbenzylamine HCl) in the functionalization of aromatic systems. Unlike standard benzylamines, the mesitylmethyl moiety offers a unique combination of steric shielding and electron-richness . This application note focuses on two critical workflows:
Sterically Controlled C–N Coupling: Using the reagent to install a bulky amine motif via Buchwald-Hartwig amination, suppressing over-arylation (tertiary amine formation).[1]
The "TMB" Strategy: Utilizing the 2,4,6-trimethylbenzyl (TMB) group as an acid-labile/oxidatively cleavable masking group to enable regioselective functionalization of polyhalogenated arenes.[1]
) serves as a robust source of the 2,4,6-trimethylbenzylamine nucleophile.
Distinction Note: Do not confuse this reagent with Mesitylamine (2,4,6-trimethylaniline), which is the precursor for IMes NHC ligands.[1] Mesitylmethylamine possesses a benzylic methylene bridge, increasing its nucleophilicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
vs nitrogen) while maintaining significant steric bulk.
The Steric Advantage
In Palladium-catalyzed amination, the primary challenge with unhindered primary amines (e.g., benzylamine) is the competitive formation of tertiary amines (bis-arylation).[1] The ortho-methyl groups of the mesityl ring create a "steric wall" that:
Retards the second oxidative addition step, effectively stopping the reaction at the secondary amine stage.
Stabilizes the resulting secondary amine against oxidative degradation.[1]
The Electronic Advantage (TMB Protection)
The mesityl ring is highly electron-rich due to the inductive effect of three methyl groups.[1] This makes the benzylic C–N bond significantly more labile to:
Acidic Cleavage: Under conditions (e.g., TFA/Anisole) where simple benzyl groups are stable.[1]
Oxidative Cleavage: Using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), allowing for mild deprotection after the amine has served its directing or masking purpose.[1]
Visualization: Mechanistic Pathway
The following diagram illustrates the catalytic cycle for the mono-arylation of an aryl halide using Mesitylmethylamine, highlighting the steric suppression of bis-arylation.
Caption: Cycle showing how the mesityl steric bulk (red path) prevents the secondary amine product from re-entering the cycle, ensuring high selectivity for mono-arylation.
In a glovebox or under Argon flow, charge a Schlenk tube with Mesitylmethylamine HCl (1.2 equiv), NaOtBu (2.5 equiv), ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, and Ligand.
Why: Pre-mixing the salt and base ensures the free amine is generated in situ before heating, preventing catalyst poisoning by HCl.
Solvent Addition:
Add anhydrous 1,4-Dioxane (0.2 M concentration relative to aryl halide).
Mesitylmethylamine HCl is hygroscopic.[1] Store in a desiccator.
If the coupling reaction stalls, ensure the particle size of the base (NaOtBu) is fine; the neutralization of the HCl salt is a heterogeneous process in Dioxane.
Ligand Selection Logic:
Use RuPhos for sterically hindered aryl halides (ortho-substituted).[1]
Use BrettPhos for electron-deficient aryl halides or when highest turnover number (TON) is required.[1]
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination."[1] Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [1]
Grounding: Establishes the efficacy of BrettPhos/RuPhos for hindered amine coupling.
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.[1]
Grounding: Defines the stability profile of the 2,4,6-trimethylbenzyl (TMB) group compared to PMB.
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483.[1]
Grounding: Foundational text for Pd-catalyzed cross-coupling mechanisms involving aryl halides.[1]
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 31(12), 805-818.[1]
Grounding: Explains the suppression of bis-arylation via steric bulk on the amine.[1]
Standard operating procedure for handling (2,4,6-Trimethylphenyl)methanamine HCl
[1] Introduction & Chemical Identity (2,4,6-Trimethylphenyl)methanamine Hydrochloride, also known as Mesitylmethanamine HCl or 2,4,6-Trimethylbenzylamine HCl , is a specialized steric building block used in drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction & Chemical Identity
(2,4,6-Trimethylphenyl)methanamine Hydrochloride, also known as Mesitylmethanamine HCl or 2,4,6-Trimethylbenzylamine HCl , is a specialized steric building block used in drug discovery and coordination chemistry.[1][2] Unlike simple benzylamines, the presence of three methyl groups at the ortho and para positions (the mesityl group) provides significant steric bulk and electronic donation.[1][2] This unique structure makes it a critical intermediate for synthesizing sterically hindered ligands (e.g., N-heterocyclic carbenes) and pharmaceutical candidates where metabolic stability or receptor selectivity is required.[1][2]
While not classified as acutely toxic like some lower molecular weight amines, this compound is a corrosive irritant and must be handled with strict adherence to chemical hygiene plans.[1][2]
Skin/Eye Irritation (H315, H319): The acidic nature of the hydrochloride salt combined with the organic amine structure can cause significant contact dermatitis and severe eye irritation.[1][2]
Respiratory Irritation (H335): Dust inhalation can irritate the upper respiratory tract.[2]
Hygroscopicity: The HCl salt is hygroscopic.[2] Absorption of atmospheric moisture will alter stoichiometry and may lead to clumping or hydrolysis over time.[2]
Engineering Controls & PPE[2]
Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood .[2]
Respiratory Protection: If handling >500 mg or if dust generation is likely, use a NIOSH-approved N95 respirator or half-mask with P100 cartridges.[2]
Gloves: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact.[2] Double-gloving is recommended for stock solution preparation.[2]
Storage and Stability Protocol
To maintain the integrity of the reagent, specifically preventing the absorption of water which complicates molarity calculations, follow this storage hierarchy:
Environment: Store in a cool, dry place. Room temperature (20-25°C) is generally acceptable, but 2-8°C is preferred for long-term storage (>6 months) to inhibit any potential oxidation of trace free amine.[1]
Container: Keep in a tightly sealed amber glass vial.
Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Silica Gel or Drierite) to counteract hygroscopicity.[1][2]
Fail: Yellow discoloration (oxidation) or clumping (moisture absorption).[2] Recrystallization from Ethanol/Ether may be required if compromised.[2]
Solubilization & Stock Preparation[1][2]
The solubility profile of (2,4,6-Trimethylphenyl)methanamine HCl is dictated by its ionic nature.[1][2] It is highly soluble in polar protic and aprotic solvents but insoluble in non-polar organics.[2]
Weighing: Weigh 185.7 mg ± 0.5 mg of the solid into a 15 mL amber glass vial.
Solvent Addition: Add 5.0 mL of anhydrous DMSO.
Dissolution: Vortex vigorously for 30-60 seconds. Sonicate for 2 minutes if visible particles remain.
Volume Adjustment: Add DMSO to bring the total volume to 10.0 mL (or adjust by mass if using density
).
Storage: Label with concentration, date, and user. Store at -20°C for up to 6 months.
Synthetic Application Guidelines
Reaction Workflow: Free Basing In-Situ
For most nucleophilic substitutions or amide couplings, the HCl salt must be neutralized in situ to release the reactive free amine.[1][2]
Critical Consideration: The 2,4,6-trimethyl (mesityl) group provides significant steric hindrance around the benzylic position.[1][2] While the amine itself is primary, the bulky aryl group may slow down reactions compared to unsubstituted benzylamine.[1][2] Higher temperatures or stronger activation may be required.[2]
Standard Protocol (Amide Coupling Example):
Dissolution: Dissolve the carboxylic acid partner (1.0 equiv) and Coupling Reagent (e.g., HATU, 1.1 equiv) in DMF.
Activation: Add a non-nucleophilic base (DIPEA or TEA, 3.0 equiv).[2] Stir for 5 minutes.
Note: You need extra base (at least 1 equiv) to neutralize the HCl associated with the amine.[2]
Reaction: Stir at Room Temperature. If conversion is low after 4 hours, heat to 50°C. The steric bulk of the mesityl group often requires thermal energy to overcome the activation barrier.[1][2]
Workflow Visualization
Figure 1: Decision workflow for solubilization and reaction setup. Note the requirement for base neutralization in organic synthesis.
Analytical Verification
To verify the identity and purity of the compound before use, utilize the following parameters.
Expected Mass: [M+H]⁺ = 150.13 Da (Mass of the free base cation).[2] The HCl is not observed in MS positive mode.[2]
Waste Disposal
Aqueous Streams: Solutions containing this amine should be adjusted to pH 7–9 before disposal or treated as hazardous aqueous waste containing organic amines.[2]
Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in the Solid Hazardous Waste container designated for toxic/irritant organics.[1][2]
Compliance: Do not pour down the drain. Follow local EHS regulations (e.g., RCRA in the US).[1][2]
References
Chemical Identity & CAS: BuyersGuideChem. (n.d.). Supplier CAS No 202522-00-7 - 2,4,6-Trimethylbenzylamine hydrochloride.[1][5][7][8] Retrieved March 1, 2026, from [Link][1][2]
Spectroscopic Data: National Institute of Standards and Technology (NIST).[2] (2018).[2][9] Benzenamine, 2,4,6-trimethyl- Mass Spectrum. Retrieved March 1, 2026, from [Link][1][2]
Recrystallization solvents for purifying (2,4,6-Trimethylphenyl)methanamine hydrochloride
Case ID: PUR-MES-HCl-001 Subject: Recrystallization Solvent Systems & Troubleshooting Status: Active Assigned Specialist: Senior Application Scientist Executive Summary Welcome to the Technical Support Center. You are in...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-MES-HCl-001
Subject: Recrystallization Solvent Systems & Troubleshooting
Status: Active
Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the Technical Support Center. You are inquiring about the purification of (2,4,6-Trimethylphenyl)methanamine hydrochloride (also known as Mesitylmethylamine HCl).
Unlike simple benzylamine salts, this molecule presents a unique purification challenge: the mesityl group (2,4,6-trimethylphenyl) introduces significant steric bulk and lipophilicity, while the hydrochloride tail remains highly polar. This "amphiphilic" nature often leads to the common failure mode of "oiling out" rather than crystallizing.
This guide prioritizes anhydrous alcohols as the primary solvent system to balance these competing properties.
Part 1: Solvent Selection Matrix
The following recommendations are derived from standard protocols for sterically hindered benzylamine salts [1, 2].
Primary Solvent Systems
Solvent System
Role
Suitability Rating
Technical Notes
Ethanol (Absolute)
Single Solvent
High (Preferred)
Best balance. The lipophilic mesityl group dissolves at boiling (78°C), while the ionic lattice reforms upon cooling.
Isopropanol (IPA)
Single Solvent
High
Higher boiling point (82°C) allows for greater solubility differentials. Good if Ethanol yields are low due to high solubility.
Ethanol / Ethyl Acetate
Solvent / Anti-solvent
Medium-High
Use if the salt is too soluble in pure ethanol. EtOAc acts as a safer anti-solvent than diethyl ether.
Water
Single Solvent
Low (Caution)
Not Recommended. While effective for simple benzylamines, the mesityl group's hydrophobicity often causes the salt to "oil out" as a hydrate before crystallizing.
Best for: High-solubility batches where crystals refuse to form in pure alcohol.
Dissolve: Dissolve the salt in the minimum amount of boiling Ethanol .
Precipitate: While keeping the solution hot (but below boiling), add Ethyl Acetate dropwise until a faint, persistent cloudiness appears.
Clear: Add 2-3 drops of Ethanol to clear the cloudiness.
Cool: Allow to cool slowly. The lower polarity of the mixture forces the salt out of the solution as the temperature drops.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?A: This is the most common issue with mesityl derivatives. The three methyl groups make the molecule "greasy" (lipophilic). If the temperature drops too fast, the compound separates as a supercooled liquid before it can organize into a crystal lattice.
Fix: Reheat the solution until clear. Add a seed crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[1] Cool very slowly (wrap the flask in a towel).
Q2: The crystals are colored (yellow/brown), but the salt should be white.A: This indicates oxidation byproducts, likely from the free amine precursor.
Fix: During the hot dissolution step (Step 2), add Activated Charcoal (1-2% by weight) . Reflux for 5 minutes, then perform a hot filtration (Step 3) to remove the charcoal. The filtrate should be clear/colorless.
Q3: I have low recovery (low yield). Where is my product?A: It is likely remaining in the "mother liquor" (the filtrate). This happens if too much solvent was used or if the solvent is too polar.
Fix: Concentrate the mother liquor using a rotary evaporator to half its volume and cool again to harvest a "second crop." Note that the second crop is usually less pure than the first.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this specific salt.
Caption: Workflow decision tree for optimizing the recrystallization of mesityl-substituted amine salts.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for Benzylamine HCl purification).
Arduengo, A. J., et al. (1999). Preparation of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. Organic Syntheses, 76, 46. (Describes handling of analogous mesityl-amine salts).
BenchChem Technical Support.[1] (2025).[1][2] Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. (General troubleshooting for substituted benzylamines).
Improving reaction yields when using sterically hindered Mesitylmethylamine HCl
Welcome to the Technical Support Center for Mesitylmethylamine HCl (2,4,6-trimethylbenzylamine hydrochloride). Working with this compound presents a unique dual-challenge: overcoming the profound steric hindrance generat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Mesitylmethylamine HCl (2,4,6-trimethylbenzylamine hydrochloride). Working with this compound presents a unique dual-challenge: overcoming the profound steric hindrance generated by the two ortho-methyl groups on the phenyl ring, and managing the thermodynamic barriers introduced by its hydrochloride salt form.
This guide is designed for research scientists and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies, self-validating protocols, and quantitative optimization matrices.
Diagnostic Troubleshooting Workflow
Before altering your catalytic cycles or equivalents, use the following diagnostic logic to identify where your reaction is failing.
Diagnostic workflow for troubleshooting Mesitylmethylamine HCl reactions.
Q1: My reductive amination with Mesitylmethylamine HCl and a standard ketone is stalling at <10% yield. Why does the imine fail to form?Causality: The failure is twofold. First, the two ortho-methyl groups on the mesityl ring create a severe steric wall around the benzylic amine, drastically reducing its nucleophilic attack trajectory onto the carbonyl carbon. Second, as an HCl salt, the amine is protonated. If your base is too weak or sterically hindered itself (like TEA in some solvents), the equilibrium never favors the nucleophilic free base.
Interestingly, if you can force the imine to form, it is highly stable. Because the ortho-positions of the benzyl group are blocked by methyl groups, the resulting imine lacks accessible
-hydrogen atoms, entirely preventing the standard imine–enamine rearrangement[1].
Solution: You must use a strong Lewis acid, such as Titanium tetraisopropoxide (Ti(OiPr)₄), to hyper-activate the carbonyl carbon and act as a water scavenger, driving the thermodynamically unfavorable imine condensation forward.
Q2: I am attempting a Buchwald-Hartwig cross-coupling. The aryl halide is consumed, but I isolate mostly hydrodehalogenated starting material instead of the aminated product. How do I fix this?Causality: In Pd-catalyzed aminations, sterically hindered primary amines struggle to coordinate to the Palladium center following oxidative addition. High-Throughput Experimentation (HTE) screens have demonstrated that hindered primary amines have a drastically lower hit rate (approx. 1%) compared to unhindered amines (3%) under standard Buchwald conditions[2]. Furthermore, regioselective studies consistently show that standard Pd-catalysis heavily favors arylation at less hindered amine sites. If the mesitylmethylamine cannot coordinate fast enough, the Pd-aryl intermediate undergoes off-cycle protodehalogenation.
Solution: Abandon first-generation ligands (like BINAP or dppf). Switch to dialkylbiaryl phosphine ligands specifically engineered to accommodate bulky primary amines, such as BrettPhos or RuPhos , paired with a strong base like NaOtBu to accelerate deprotonation of the coordinated amine.
Q3: Why is my N-alkylation yielding unreacted starting material despite using an excess of alkyl halide and K₂CO₃?Causality: Potassium carbonate is often insufficiently soluble in polar aprotic solvents (like DMF or MeCN) to rapidly deprotonate the bulky Mesitylmethylamine HCl salt. The steric bulk shields the ammonium proton from the heterogeneous carbonate surface.
Solution: Switch to a soluble, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or use Cesium Carbonate (Cs₂CO₃), which has higher solubility and provides the "cesium effect" to enhance amine nucleophilicity.
Quantitative Data & Optimization Matrices
To guide your optimization, refer to the following empirical data summarizing the impact of steric hindrance on reaction conversions, and the appropriate base selection for the HCl salt.
Table 1: HTE Conversion Data for Buchwald-Hartwig Amination[2]
Comparison of primary amine coupling efficiency highlighting the penalty of steric bulk.
Amine Steric Profile
Screen Hit Rate (≥66.7% response)
Max Conversion (LCAP)
Isolated Yield
Primary Failure Mode
Unhindered
3.0%
69%
92%
Competing side reactions
Hindered
1.0%
49%
41%
Protodehalogenation / Failure to coordinate
Table 2: Base Selection Matrix for Mesitylmethylamine HCl
Selecting the right base to overcome the thermodynamic sink of the hydrochloride salt.
Base
pKa (conjugate acid)
Solubility in DMF/THF
Recommendation for Mesitylmethylamine HCl
TEA (Triethylamine)
10.7
High
Poor. Often fails to fully deprotonate hindered salts in situ.
DIPEA (Hünig's Base)
11.4
High
Good. Excellent for reductive aminations and amidations.
DBU
13.5
High
Excellent. Rapid, homogenous deprotonation for stubborn alkylations.
NaOtBu
17.0
Moderate
Mandatory for Buchwald-Hartwig couplings (requires anhydrous conditions).
This protocol utilizes Ti(OiPr)₄ to overcome the steric barrier of imine formation, creating a self-validating visual system.
Mechanistic pathway of reductive amination highlighting steric locking.
Step-by-Step Methodology:
Free-Basing: Suspend Mesitylmethylamine HCl (1.0 equiv) in anhydrous THF (0.2 M). Add DIPEA (1.2 equiv). Stir for 15 minutes at room temperature.
Self-Validation Checkpoint: The cloudy suspension should become a clear, homogenous solution. If it remains cloudy, the salt is not fully neutralized; add 0.1 equiv DBU.
Imine Condensation: Add the target ketone/aldehyde (1.0 equiv), followed by Ti(OiPr)₄ (2.0 equiv). Stir at 50°C for 12 hours under N₂.
Self-Validation Checkpoint: The solution will turn a distinct yellow/orange, indicating the formation of the titanium-imine complex.
Reduction: Cool the reaction to 0°C. Carefully add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) dissolved in a minimal amount of Methanol. Stir for 4 hours, allowing it to warm to room temperature.
Quench & Workup: Quench with 1M NaOH to precipitate TiO₂ salts. Filter through a Celite pad, extract with EtOAc, and dry over Na₂SO₄.
Protocol B: Buchwald-Hartwig Coupling for Hindered Amines
Designed to prevent off-cycle protodehalogenation by ensuring rapid Pd-amine coordination.
Step-by-Step Methodology:
Catalyst Preparation: In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5.0 mol%) in anhydrous 1,4-Dioxane. Stir for 10 minutes until the active catalyst complex forms (solution turns dark red/purple).
Reagent Addition: Add the aryl halide (1.0 equiv) and Mesitylmethylamine HCl (1.2 equiv).
Base Addition: Add NaOtBu (2.5 equiv). Note: The excess base is required because 1.0 equivalent is immediately consumed neutralizing the HCl salt.
Self-Validation Checkpoint: The reaction mixture must be completely free of moisture; NaOtBu will violently hydrolyze, killing the Pd catalyst.
Coupling: Seal the vessel and heat to 100°C for 16 hours.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Purify via silica gel chromatography.
References
Enabling synthesis in fragment-based drug discovery (FBDD)
Source: thieme-connect.
A new imine ligand avoiding imine-enamine rearrangement and cyclometallation: Synthesis and coordination of Me3C6H2CH2N=(CHBu)
Author: BenchChem Technical Support Team. Date: March 2026
Subject: 2,4,6-Trimethylbenzylamine Hydrochloride (Mesitylmethylamine HCl)
Ticket ID: SOL-TMB-001
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Hidden" Hydrophobicity
Welcome to the technical support center. You are likely here because 2,4,6-trimethylbenzylamine hydrochloride (HCl) is not behaving like a standard amine salt.
While benzylamine HCl is highly water-soluble (~50 mg/mL), the addition of three methyl groups at the 2, 4, and 6 positions (the mesityl group) fundamentally alters the thermodynamic landscape of this molecule. These groups add significant lipophilicity and steric bulk , pushing the molecule toward the edge of aqueous solubility, even in its salt form.
This guide treats your solubility issue as a diagnostic workflow. We will identify whether you are fighting thermodynamics (lattice energy) , equilibrium (pH) , or ionic strength (common ion effect) .
Part 1: Diagnostic Workflow
Before adjusting your protocol, observe the nature of the insolubility. The physical state of the undissolved material tells us the root cause.
Visual Diagnosis Table
Observation
Physical State
Likely Culprit
Immediate Action
Cloudy / Milky Emulsion
Oily droplets suspended in water
pH Issue (Free Base formation)
Acidify solution (Add 0.1M HCl).
White Crystalline Solid
Hard particles at bottom
Lattice Energy / Saturation
Heat to 40-50°C; Sonicate.
Fine White Haze
Suspended micro-particles
Common Ion Effect
Switch solvent from PBS/Saline to pure water.
Sticky Gum/Resin
Amorphous blob
Impurity / Polymerization
Check purity; Filter; Use co-solvent.
Part 2: Troubleshooting Modules
Module 1: The pH Trap (Oiling Out)
The Issue: The free base of 2,4,6-trimethylbenzylamine is a liquid at room temperature (Boiling Point ~232°C).[1] If your water is slightly basic (pH > 7) or even neutral (pH ~7), the salt equilibrium shifts toward the free base. Because the mesityl group is highly hydrophobic, the free base refuses to dissolve and forms an emulsion (oiling out).
The Science:
pKa Estimation: ~9.5 (Typical for primary alkylbenzylamines).
The Danger Zone: At pH 7.5, approximately 1% of the molecule exists as the insoluble free base. This is enough to cause visible turbidity.
Protocol 1: pH Correction
Measure: Check the pH of your solvent before adding the compound.
Acidify: If using pure water, pre-adjust pH to ~2.0–3.0 using dilute HCl.
Dissolve: Add the compound. The excess protons (
) force the equilibrium entirely to the soluble ionic salt form ().
Buffer: If a specific physiological pH (e.g., 7.4) is required, dissolve in acidic water first, then slowly titrate up, or use a co-solvent (see Module 3).
Module 2: The Common Ion Effect
The Issue: You are trying to dissolve the HCl salt in Phosphate Buffered Saline (PBS) or saline (0.9% NaCl).
The Science:
The solubility product constant (
) is governed by the product of the ion concentrations:
If you add the compound to saline, the high concentration of chloride ions () from the NaCl pushes the equilibrium back toward the solid precipitate to satisfy the constant.
Protocol 2: Ionic Strength Management
Switch Solvent: Attempt dissolution in pure Milli-Q water first.
Dilute: If using a buffer, reduce the molarity (e.g., use 0.5x PBS instead of 1x PBS).
Exchange Counter-ion: If high chloride is unavoidable, consider exchanging the salt to a Gluconate or Acetate form (requires chemical processing), or simply use Module 3.
Module 3: Co-Solvent Strategy (The "Silver Bullet")
The Issue: The hydrophobic "grease ball" (mesityl group) is simply too large for the water network to hydrate effectively, even when ionized.
The Science: Reducing the dielectric constant of the solvent helps accommodate the hydrophobic bulk.
Protocol 3: The DMSO/Water Step-Down
Stock Solution: Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide) to a high concentration (e.g., 50-100 mM). It should dissolve instantly.
Slow Addition: Add this stock solution dropwise to your aqueous buffer while vortexing rapidly.
Limit: Keep final DMSO concentration < 1-5% (v/v) to avoid biological toxicity in cell assays.
Part 3: Decision Logic & Mechanism Visualization
Workflow Diagram: Troubleshooting Logic
Figure 1: Decision tree for diagnosing solubility issues based on visual inspection of the mixture.
Mechanism Diagram: The pH Equilibrium
Figure 2: The protonation equilibrium. Keeping the system to the left (Acidic) is critical for solubility.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I autoclave a solution of 2,4,6-trimethylbenzylamine HCl?A: Generally, yes. Benzylamine salts are thermally stable. However, ensure the pH is acidic (< 5) before autoclaving. At neutral pH, the heat may promote deprotonation and subsequent "oiling out" or degradation. Filter sterilization (0.22 µm) is preferred to avoid thermal stress.
Q2: I need to use PBS for my cell culture. How do I keep it soluble?A: This is a classic conflict.
Dissolve the drug in DMSO (1000x stock).
Dilute into PBS immediately before use.
If precipitation occurs upon dilution, you have exceeded the solubility limit. Lower the concentration or add a solubilizing agent like cyclodextrin (HP-β-CD) to encapsulate the hydrophobic mesityl group.
Q3: Why does it dissolve when hot but crash out when cooled?A: This indicates you are near the saturation limit. The solubility of amine salts is temperature-dependent. If you must work at this concentration, you are likely operating in a supersaturated state at room temperature. You must lower the concentration to ensure stability during storage.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 458433, 2,4,6-Trimethylbenzylamine. Retrieved from [Link]
Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pH-solubility profiles of amine salts).
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Authoritative review on salt selection and common ion effects).
Butler, J. N. (1998). Ionic Equilibrium: Solubility and pH Calculations. John Wiley & Sons.[2] (Foundational text for common ion effect calculations).
Removing unreacted (2,4,6-Trimethylphenyl)methanamine hydrochloride from reaction mixtures
Executive Summary & Chemical Profile[1][2] This guide addresses the removal of unreacted (2,4,6-Trimethylphenyl)methanamine hydrochloride (also known as Mesitylmethanamine HCl) from reaction mixtures.[1] This compound pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1][2]
This guide addresses the removal of unreacted (2,4,6-Trimethylphenyl)methanamine hydrochloride (also known as Mesitylmethanamine HCl) from reaction mixtures.[1] This compound presents unique purification challenges due to the mesityl group (2,4,6-trimethylbenzene) , which imparts significant lipophilicity and steric bulk near the amine center.[2]
Do not apply a "one-size-fits-all" approach. The chemical nature of your Target Product dictates the removal strategy for the amine impurity.
Figure 1: Strategic decision tree for selecting the optimal purification workflow.
Protocol A: Liquid-Liquid Extraction (LLE)
Best For: Neutral products (Amides, Ureas) or Acidic products.[1]
Mechanism: Exploits the basicity of the impurity. By lowering the pH, the mesitylmethanamine is protonated (HCl salt) and forced into the aqueous phase, while the neutral product remains in the organic phase.
Step-by-Step Workflow
Solvent Selection: Dissolve the crude reaction mixture in a water-immiscible organic solvent.
Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
Avoid: Ethers (if the HCl salt precipitates and forms an emulsion).[1]
Acidic Wash:
Prepare a 1M HCl or 10% Citric Acid solution.
Note: Citric acid is milder and preferred if your product is acid-sensitive.
Partitioning:
Wash the organic layer 3 times with the acidic solution (Ratio 1:1 v/v).[1]
Critical Check: Measure the pH of the aqueous output.[3] It must remain < 2.0. If pH rises, the amine is buffering the solution; add more acid.
Phase Separation:
The (2,4,6-Trimethylphenyl)methanamine will reside in the Aqueous Layer as the hydrochloride salt.
Your Product remains in the Organic Layer .
Finishing:
Wash organic layer with Brine (sat. NaCl) to break any micro-emulsions caused by the lipophilic mesityl group.[1]
Best For: Basic products (e.g., Secondary amines formed via reductive amination) where acid extraction would remove the product too.[1]
Mechanism: Uses a polymer-supported electrophile to covalently bind the unreacted primary amine.
The Challenge: Steric Hindrance
The 2,4,6-trimethyl substitution creates a "neopentyl-like" steric environment.[2] Standard scavengers may react slowly.
Why: Formation of the urea is irreversible and generally faster than aldehyde condensation (imine formation) for hindered amines.[1]
Experimental Protocol
Stoichiometry Calculation:
Estimate the amount of unreacted amine (e.g., via LCMS or TLC).[1]
Use 3.0 - 4.0 equivalents of PS-Isocyanate resin relative to the impurity.
Note: Higher equivalents are required here than for simple benzylamine due to slower kinetics.
Solvent System:
Dissolve crude mixture in DCM or THF .
Crucial: The resin must swell to expose active sites. Avoid MeOH or Water.
Incubation:
Add resin and shake (do not stir with magnetic bar, which grinds the resin) at Room Temperature for 4-12 hours .[1]
Optimization: If removal is incomplete after 4h, heat to 40°C. The thermal energy helps overcome the steric barrier of the ortho-methyl groups.
Filtration:
Filter the mixture through a fritted cartridge or Celite pad.
Rinse the resin cake with DCM to recover any adsorbed product.
The filtrate contains your purified product; the impurity is trapped on the beads.
Figure 2: Mechanism of action for PS-Isocyanate scavenging of hindered amines.[1]
Protocol C: Salt Precipitation (Solubility Switch)
Best For: Large scale removal when the product is soluble in non-polar solvents.
Drying: Ensure the reaction mixture is completely dry (rotary evaporation).
Dissolution: Dissolve the crude oil in a minimum amount of DCM .
Precipitation:
Slowly add Diethyl Ether (Et₂O) or Hexanes while stirring.[1]
The (2,4,6-Trimethylphenyl)methanamine HCl is ionic and should precipitate as a white solid/gum, while organic products often remain in solution.[2]
Filtration: Filter off the solid precipitate.
Troubleshooting & FAQs
Q: I am seeing a persistent emulsion during extraction. Why?A: The mesityl group is highly lipophilic, while the ammonium head is hydrophilic. This makes the impurity act like a surfactant (soap).
Fix: Add solid NaCl to the aqueous layer until saturated. If that fails, filter the biphasic mixture through a pad of Celite to break the emulsion interface.
Q: Can I use Benzaldehyde resin instead of Isocyanate?A: Yes, but with caution.[2] Benzaldehyde resins form imines. Due to the steric bulk of the 2,4,6-trimethyl group, the imine formation equilibrium may not be favorable, or it may hydrolyze back during workup.[2] Isocyanate (urea formation) is irreversible and preferred for this specific amine.[1]
Q: How do I detect this impurity on TLC?A: The mesityl group is UV active.
Stain: It stains strongly with Ninhydrin (turns reddish/purple upon heating) because it is a primary amine.[1] This distinguishes it from non-amine products.
Q: My product is also a primary amine. How do I separate them?A: Scavenging and Extraction will not work. You must use Reverse Phase Chromatography (C18) . Use an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid).[1] The lipophilic mesityl group will likely cause the impurity to elute later than smaller, more polar amine products.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6913, 2,4,6-Trimethylaniline (related substructure data). Retrieved from [Link]
Biotage. (n.d.).[1] ISOLUTE® Si-Trisamine and Scavenger Resins Technical Note. Retrieved from [Link]
Optimizing storage conditions to prevent degradation of Mesitylmethylamine HCl
Core Storage Directive Mesitylmethylamine HCl is a robust intermediate when handled correctly, but it possesses specific vulnerabilities due to the electron-rich nature of the mesityl ring and the hygroscopic potential o...
Author: BenchChem Technical Support Team. Date: March 2026
Core Storage Directive
Mesitylmethylamine HCl is a robust intermediate when handled correctly, but it possesses specific vulnerabilities due to the electron-rich nature of the mesityl ring and the hygroscopic potential of the hydrochloride salt lattice.
The "Golden Rule" of Stability: Moisture is the Catalyst
While researchers often fear thermal degradation, moisture is the primary antagonist for this compound. Water absorption compromises the crystalline lattice, leading to "caking" and creating a micro-environment that facilitates hydrolysis and subsequent oxidation.
Optimized Storage Parameters
Parameter
Recommended Condition
Scientific Rationale
Temperature
2°C to 8°C (Refrigerated)
Lowers the kinetic rate of benzylic oxidation. While stable at Room Temp (RT) if perfectly dry, refrigeration provides a buffer against ambient humidity fluctuations.
Atmosphere
Inert Gas (Argon/Nitrogen)
Displaces atmospheric oxygen and moisture. Essential to prevent the formation of benzylic peroxides and hydrates.
Container
Amber Glass, Parafilm/Teflon Sealed
The mesityl group is electron-rich; while not highly photosensitive, amber glass prevents UV-initiated radical formation at the benzylic position.
Desiccant
Required (P₂O₅ or Silica)
Secondary defense against moisture ingress during repeated opening of the container.
Troubleshooting Guide: Diagnosing Degradation
This section addresses specific physical and chemical changes you may observe in the lab.
Q1: My white powder has turned into a sticky, off-white solid. Is it still usable?
The Cause: Amine hydrochloride salts have high lattice energies, but the hydration energy of the chloride ion is also high. If the relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, it pulls water from the air. This is a physical change, not necessarily a chemical decomposition.
The Fix:
If sticky but white: The compound is likely chemically pure but hydrated. Dry under high vacuum (0.1 mmHg) at 40°C for 4-6 hours.
If yellow/orange: Chemical degradation has occurred (see Q2).
Q2: The compound has developed a distinct yellow discoloration. What happened?
Diagnosis:Benzylic Oxidation.
The Cause: The 2,4,6-trimethyl substitution pattern makes the aromatic ring electron-rich. While the HCl salt protects the nitrogen lone pair, the benzylic position remains susceptible to radical attack, especially in the presence of light or trace metals. This leads to the formation of imines or aldehydes (2,4,6-trimethylbenzaldehyde), which are often yellow oils.
The Fix: This material requires recrystallization (see Protocol A).[2] Do not use "as is" for sensitive catalytic reactions.
Q3: I see an unexpected peak at ~10.0 ppm in my proton NMR.
The Cause: If the salt was stored improperly (moist air), partial hydrolysis and oxidation can convert the amine to 2,4,6-trimethylbenzaldehyde. The peak at ~10.0 ppm is the distinct aldehyde proton.
The Fix: If the aldehyde content is >5%, repurify. Small amounts (<1%) may be removed by washing the solid with cold diethyl ether (the aldehyde is soluble in ether; the amine HCl is not).
Visualizing the Degradation Pathway[3][4]
Understanding how the molecule breaks down allows you to prevent it. The diagram below illustrates the path from a stable salt to a degraded aldehyde.
Figure 1: The degradation cascade. Moisture acts as the "gatekeeper," allowing the salt to equilibrate to forms susceptible to oxidative attack.
Recovery Protocols
If your compound has degraded, use these field-proven protocols to rescue it.
Protocol A: Recrystallization of Mesitylmethylamine HCl
Use this when the compound is yellow or contains minor impurities.
Principle: Amine hydrochlorides are highly soluble in hot ethanol but insoluble in diethyl ether.
Dissolution: Place the crude solid (e.g., 5g) in a minimal amount of boiling absolute ethanol (approx. 15-20 mL).
Tip: If the solution is dark yellow, add activated charcoal, boil for 2 mins, and filter hot through Celite.
Precipitation: Remove from heat. While still warm, add diethyl ether dropwise until a persistent cloudiness appears (approx. 10-15 mL).
Crystallization: Cool slowly to Room Temperature, then place in a freezer (-20°C) for 2 hours.
Collection: Filter the white needles under a blanket of Nitrogen (to prevent immediate moisture uptake).
Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.
Protocol B: Inert Handling (Glovebox/Schlenk)
Use this for long-term storage aliquoting.
Purge: Cycle the airlock 3 times (Vacuum/Argon) before introducing the bottle.
Aliquot: Weigh out single-use portions into crimp-top vials inside the inert atmosphere.
Seal: Use Parafilm over the cap after removing it from the glovebox.
Store: Place vials in a secondary jar containing a desiccant packet.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in a standard polyethylene (PE) bottle?A: No. PE is permeable to moisture and oxygen over time. Always transfer to a glass vial with a Teflon-lined cap for long-term storage.
Q: Is Mesitylmethylamine HCl light sensitive?A: Moderately. The electron-rich aromatic ring makes it more susceptible to photo-oxidation than simple benzylamine. We recommend wrapping the vial in aluminum foil or using amber glass.
Q: Why does the MSDS say "Store under Inert Gas" if it's a stable salt?A: The "stability" refers to the absence of spontaneous explosion or rapid decomposition. However, for pharmaceutical or catalytic purity standards, the formation of even 0.1% aldehyde impurity (driven by air/moisture) can ruin downstream applications. The inert gas is a purity preservation measure, not just a safety one.
References
Sigma-Aldrich. (2023). Safety Data Sheet: 2,4,6-Trimethylbenzylamine hydrochloride.
Thermo Fisher Scientific. (2021). Handling and Storage of Hygroscopic Chemical Salts.
PubChem. (2023). Compound Summary: 2,4,6-Trimethylbenzylamine. National Library of Medicine.
European Medicines Agency. (2007).[4][5] Guideline on Declaration of Storage Conditions. CPMP/QWP/609/96/Rev 2.[5]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: High-Steric Coupling ProtocolsTopic: Overcoming Steric Hindrance with 2,4,6-Trimethylbenzylamine (Mesitylmethylamine)
Role: Senior Application Scientist
Introduction: The "Mesityl Effect" in Coupling Dynamics
Welcome to the technical guide for handling 2,4,6-trimethylbenzylamine. As researchers, you are likely encountering the "Mesityl Effect"—a kinetic barrier imposed by the two ortho-methyl groups on the phenyl ring. While the amine nitrogen itself is primary and nucleophilic, the rotational freedom of the benzylic bond creates a "steric cone" that shields the nitrogen from approaching electrophiles.
Standard protocols (e.g., EDC/HOBt, standard reductive amination) often stall or yield <20% product because they fail to overcome the activation energy barrier required to penetrate this steric shield. This guide provides high-energy, thermodynamically driven protocols to force these couplings to completion.
Module 1: Amide Bond Formation
Issue: "My EDC/HOBt or HATU reaction has stalled after 24 hours."
Root Cause: The bulky transition state required for the active ester (OBt or OAt) to be attacked by the hindered amine is energetically unfavorable. You need a smaller, more electrophilic activating group.
Protocol A: The Acyl Fluoride Method (Recommended)
Acyl fluorides are stable to moisture but highly reactive toward hindered amines due to the small atomic radius of fluorine and the high bond strength of the C-F bond, which paradoxically activates the carbonyl.
Reagents:
Carboxylic Acid (1.0 equiv)
BTFFH or TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)
DIPEA (3.0 equiv)
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step:
Dissolve the carboxylic acid and DIPEA in dry DCM (0.2 M).
Add BTFFH/TFFH and stir for 30 minutes at room temperature. Note: This generates the acyl fluoride in situ.[1]
Add 2,4,6-trimethylbenzylamine (1.2 equiv).
Critical Step: If no conversion is seen after 2 hours, add DMAP (0.1 equiv) and heat to reflux (40°C for DCM, 80°C for DMF).
Monitor via LCMS. The acyl fluoride intermediate may be visible if the amine attack is slow.
Protocol B: The Acid Chloride "Sledgehammer"
If the substrate tolerates acidic conditions, converting the acid to an acid chloride is the most reliable method.
Reflux carboxylic acid in Thionyl Chloride (SOCl₂) (neat or in Toluene) for 2 hours.
Evaporate SOCl₂ completely (azeotrope with toluene to remove traces).
Redissolve the crude acid chloride in dry DCM.
Add the amine (1.1 equiv) and a non-nucleophilic base (2,6-Lutidine is preferred over TEA to reduce base-mediated steric crowding).
Issue: "I am seeing mostly dehalogenated starting material and no coupled product."
Root Cause: The reductive elimination step in the catalytic cycle is impeded by the steric bulk of the amine. Standard ligands (BINAP, XPhos) may not create a large enough "pocket" or may not facilitate the ejection of the product.
Solution: Use BrettPhos or tBuBrettPhos .[2][3] These ligands are specifically engineered for primary amines and bulky substrates.
Optimized Catalyst System
Component
Recommendation
Rationale
Ligand
BrettPhos (for aryl chlorides) or tBuBrettPhos (for aryl bromides/triflates)
Large bite angle and bulk promotes reductive elimination of hindered amines.
Precatalyst
BrettPhos Pd G4
Ensures rapid formation of the active L-Pd(0) species without requiring reduction of Pd(II).[3][4]
Base
NaOtBu (Sodium tert-butoxide)
Strong enough to deprotonate the Pd-amine complex; soluble in organic solvents.
Solvent
1,4-Dioxane or Toluene
Allows for reaction temperatures >100°C.
Workflow Diagram:
Caption: Decision matrix for ligand and base selection in Buchwald-Hartwig couplings with hindered amines.
Module 3: Reductive Amination
Issue: "I see the aldehyde and amine on TLC, but the imine won't form."
Root Cause: Imine formation is an equilibrium process. With 2,4,6-trimethylbenzylamine, the equilibrium heavily favors the starting materials due to steric strain. You must drive the reaction using a Lewis Acid dehydrating agent.
Protocol: Titanium(IV) Isopropoxide Method
Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.
Step-by-Step:
Imine Formation: Combine the ketone/aldehyde (1.0 equiv) and amine (1.1 equiv) in neat Ti(OiPr)₄ (2.0 equiv). Do not use solvent yet.
Stir the viscous mixture under Nitrogen at ambient temperature for 6–12 hours.
Troubleshooting: If the mixture is too thick, add minimal dry THF.
Reduction: Dilute with dry Ethanol (0.5 M).
Add NaBH₄ (1.5 equiv) cautiously. (Note: NaBH₃CN is often too slow for these sterically encumbered imines; NaBH₄ is preferred here because the imine is pre-formed).
Quench: The workup requires care to remove Titanium salts. Add 1N NaOH or saturated Rochelle’s salt solution and stir vigorously until the white Ti precipitate clumps or dissolves, allowing phase separation.
Module 4: Technical FAQ
Q1: Can I use PyBOP or HATU for amide coupling?
Answer: You can try, but they often fail. The active ester formed (OBt/OAt) is bulky. If you must use uronium reagents, switch to COMU , which often shows superior kinetics for hindered systems, or use the Acyl Fluoride method (Module 1).
Q2: My Buchwald reaction turns black and precipitates Pd black immediately.
Answer: This indicates catalyst decomposition before the oxidative addition/reductive elimination cycle is stable.
Ensure your solvent is rigorously degassed (sparge with Argon for 15 mins).
Switch to a pre-formed catalyst (Pd G4 ) rather than mixing Pd(OAc)₂ + Ligand in situ.
Lower the temperature slightly or increase ligand loading to 1.5:1 relative to Pd.
Q3: How do I purify the product? The amine streaks on silica.
Answer: 2,4,6-trimethylbenzylamine derivatives are lipophilic but basic.
Pre-treatment: Wash your silica gel with 1% Triethylamine in Hexanes before loading the column.
Eluent: Use DCM:MeOH:NH₄OH (95:5:0.5).
Alternative: If the product is non-polar, use an SCX-2 (Strong Cation Exchange) cartridge. Load in MeOH, wash with MeOH (impurities elute), and release the amine with 2M NH₃ in MeOH.
References
Acyl Fluorides for Hindered Amides
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][5][6][7]
Technical Support Center: Interpreting NMR Baseline Noise for (2,4,6-Trimethylphenyl)methanamine Hydrochloride
Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) baseline noise, with a specific focus on the analysis of (2,4,6-Trimethylphenyl)methanamine hydrochloride. This resource is desi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) baseline noise, with a specific focus on the analysis of (2,4,6-Trimethylphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during NMR experiments, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is considered "baseline noise" in an NMR spectrum?
A: The baseline in an NMR spectrum is the region where no signals or peaks from the sample are present. Ideally, this line should be flat and close to zero intensity. Baseline noise refers to any deviation from this ideal state, which can manifest as random fluctuations, broad rolling humps, or sharp, non-random spikes.[1][2] These distortions can obscure weak signals, interfere with accurate integration of peaks, and ultimately compromise the structural elucidation of your compound, such as (2,4,6-Trimethylphenyl)methanamine hydrochloride.[3]
Q2: Why is my baseline "wavy" or "rolling"?
A: A "wavy" or "rolling" baseline is a common artifact in NMR spectroscopy and can be attributed to several factors:
Incorrect Phase Correction: Improperly set zero-order and first-order phase parameters are a frequent cause of baseline distortion.[4][5][6] This can often be corrected during data processing.
FID Truncation: If the acquisition time is too short, the Free Induction Decay (FID) signal may not fully decay to zero before data collection ends. The subsequent Fourier transform will then introduce "sinc wiggles" or baseline roll.
Very Broad Signals: The presence of very broad signals, for example, from polymers, aggregates, or solid impurities in the sample, can contribute to a rolling baseline.[6]
Instrumental Issues: Problems with the spectrometer's electronics, such as the transient response of audiofrequency filters, can also lead to baseline distortions.[4]
Q3: What causes excessive random noise in my spectrum?
A: An increase in random noise, often seen as a "grassy" baseline, directly impacts the signal-to-noise (S/N) ratio. Common causes include:
Low Sample Concentration: Insufficient concentration of (2,4,6-Trimethylphenyl)methanamine hydrochloride is a primary reason for a low S/N ratio.[1]
Insufficient Number of Scans: The S/N ratio improves with the square root of the number of scans.[1] If the number of scans is too low, the random noise will be more prominent.
Poor Shimming: Inhomogeneous magnetic fields lead to broader peaks and a lower S/N ratio.[1][7]
Receiver Gain Set Too Low: While a high receiver gain can cause artifacts, a gain set too low will not adequately amplify the signal, resulting in a noisy spectrum.
Q4: Can the properties of (2,4,6-Trimethylphenyl)methanamine hydrochloride itself contribute to baseline issues?
A: Yes, the chemical nature of your analyte can influence the quality of the NMR spectrum. For (2,4,6-Trimethylphenyl)methanamine hydrochloride:
Hygroscopicity: Amine hydrochlorides can be hygroscopic. Absorbed water can lead to broad signals and affect the deuterium lock.
Solubility and Aggregation: Poor solubility or aggregation at higher concentrations can lead to line broadening and affect shimming.[1]
Paramagnetic Impurities: Trace paramagnetic impurities in the sample can cause significant line broadening and a noisy baseline.
Troubleshooting Guides
This section provides in-depth, step-by-step procedures to diagnose and resolve baseline noise issues.
Guide 1: Systematic Diagnosis of Baseline Noise
The first step in troubleshooting is to identify the type of noise present in your spectrum.
Workflow for Diagnosing NMR Baseline Noise
Caption: A decision tree for systematically diagnosing the cause of NMR baseline noise.
Guide 2: Optimizing Sample Preparation for (2,4,6-Trimethylphenyl)methanamine Hydrochloride
High-quality sample preparation is crucial for a clean NMR spectrum.[8]
Protocol for Sample Preparation:
Determine Appropriate Concentration:
For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules.[8]
For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of ¹³C.[8][9]
Solvent Selection:
Choose a deuterated solvent in which (2,4,6-Trimethylphenyl)methanamine hydrochloride is fully soluble. Common choices for amine hydrochlorides include DMSO-d₆, D₂O, or Methanol-d₄.
Ensure the solvent is of high purity and free from particulate matter.[1]
Filtration:
Dissolve the sample in a small vial before transferring it to the NMR tube.
Filter the solution through a pipette with a small plug of glass wool or a syringe filter to remove any solid particles.[9] Suspended solids will disrupt the magnetic field homogeneity.
Proper Filling:
The sample height in a standard 5 mm NMR tube should be between 4-5 cm, which corresponds to approximately 0.6-0.7 mL of solvent.[7][8]
Shimming is the process of adjusting the currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume.[10][11] Poor shimming is a major contributor to broad lineshapes and a noisy baseline.[1][7]
Step-by-Step Shimming Protocol:
Load a Standard Shim File: Begin by loading a previously saved, reliable shim file for the probe you are using.[12]
Locking: Lock the spectrometer onto the deuterium signal of your solvent. Ensure the lock signal is stable and not saturated.[12]
Iterative Adjustment:
Begin by adjusting the lower-order on-axis shims (Z1, Z2, Z3) iteratively to maximize the lock level.[10][12]
Proceed to adjust the lower-order off-axis shims (X, Y, XZ, YZ).[10]
Remember that shims interact; a change in a higher-order shim may require re-optimization of the lower-order ones.[11][12]
Gradient Shimming: If available, use automated gradient shimming routines for a more efficient and often superior result.[10][13]
Assess Linewidth: A well-shimmed sample should exhibit a narrow and symmetrical lineshape for the solvent peak and other sharp signals. A linewidth of around 1 Hz or less is generally considered good for a well-shimmed field.[13]
Shimming Workflow
Caption: A workflow for manual and automated NMR shimming.
Guide 4: Optimizing Acquisition and Processing Parameters
Even with a perfect sample and excellent shimming, suboptimal acquisition and processing parameters can introduce baseline noise.
Key Acquisition Parameters:
Number of Scans (ns): To improve a low S/N ratio, increase the number of scans. Quadrupling the scans will double the S/N ratio.[14]
Receiver Gain (rg): The receiver gain should be set as high as possible without causing receiver overload or ADC overflow, which can lead to signal clipping and baseline artifacts.
Acquisition Time (aq): Ensure the acquisition time is long enough for the FID to decay completely. A longer acquisition time provides better resolution.
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 1-5 times the longest T1) is necessary to allow for full relaxation of the nuclei between pulses, preventing signal saturation.[1]
Key Processing Parameters:
Phase Correction: Carefully perform manual or automatic phase correction to ensure all peaks are in pure absorption mode. Incorrect phasing is a primary cause of baseline roll.[5][6]
Baseline Correction Algorithms: Most NMR processing software includes algorithms (e.g., polynomial fitting) to correct for baseline distortions.[3] Use these judiciously, as they can sometimes distort peak integrals if applied incorrectly.
Minimizing side reactions during Mesitylmethylamine hydrochloride synthesis
Troubleshooting Guide & FAQs for Minimizing Side Reactions Welcome to the Process Chemistry Technical Support Center. Synthesizing sterically hindered primary amines like 1[1] (mesitylmethylamine) presents unique challen...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guide & FAQs for Minimizing Side Reactions
Welcome to the Process Chemistry Technical Support Center. Synthesizing sterically hindered primary amines like 1[1] (mesitylmethylamine) presents unique challenges. The electron-rich nature of the mesityl ring and the steric bulk of the ortho-methyl groups dictate specific mechanistic pathways. This guide addresses the two most common synthetic routes—Reductive Amination and the Delépine Reaction—and provides field-proven, self-validating protocols to minimize side reactions.
Core Synthesis Pathways & Side Reaction Mapping
Mechanistic pathways for mesitylmethylamine synthesis highlighting target routes and common side reactions.
Route A: Reductive Amination of Mesitaldehyde
Reductive amination is a classic approach, but the synthesis of1[1] is notoriously plagued by over-alkylation.
Troubleshooting FAQs
Q: Why is my reaction yielding a high percentage of bis(2,4,6-trimethylbenzyl)amine (secondary amine)?A (Causality): Primary amines are significantly more nucleophilic than ammonia. As soon as mesitylmethylamine forms, it competes with ammonia to attack unreacted mesitaldehyde. This forms a secondary imine, which is subsequently reduced to the unwanted secondary amine.
Solution: Shift the equilibrium by using a massive excess of ammonia (10–15 equivalents). Alternatively, decouple the reaction: pre-form the primary imine using a dehydrating Lewis acid (e.g., Ti(OiPr)₄) before introducing the reducing agent.
Q: How do I prevent the direct reduction of mesitaldehyde to mesityl alcohol?A (Causality): If the reducing agent (H₂ or hydride) is introduced before the aldehyde is fully converted to the imine/aminal, the free carbonyl will be directly reduced to the alcohol.
Solution: Implement a strict two-step "one-pot" protocol. Allow the imine formation to reach thermodynamic completion (verified by TLC) before adding the reductant.
Table 1: Impact of ammonia concentration and catalyst choice on the product distribution during reductive amination.
Self-Validating Protocol: Reductive Amination via Ti(OiPr)₄
Imine Formation: Dissolve 1.0 eq of mesitaldehyde in anhydrous EtOH. Add 5.0 eq of NH₃ (2M solution in EtOH) and 1.2 eq of Titanium(IV) isopropoxide. Stir at room temperature for 6 hours.
Self-Validation Check: Spot the reaction on a silica TLC plate (Hexane/EtOAc 8:2). The UV-active aldehyde spot (Rf ~0.6) must completely disappear, replaced by a highly polar baseline spot (the imine/aminal complex).
Reduction: Cool the vessel to 0°C. Slowly add 1.5 eq of NaBH₄ in small portions to control hydrogen evolution. Stir for 4 hours, allowing it to warm to room temperature.
Quench & Extraction: Quench with 2M aqueous NH₄OH to precipitate TiO₂. Filter through a Celite pad. Extract the filtrate with dichloromethane (DCM).
Self-Validation Check: Perform an acid-base extraction. Extract the DCM layer with 1M HCl. The target primary amine will partition into the aqueous layer as a water-soluble salt, leaving neutral byproducts (mesityl alcohol) in the organic layer.
Salt Formation: Basify the aqueous layer to pH 12 with NaOH, extract with fresh DCM, dry over Na₂SO₄, and concentrate. Dissolve the crude oil in diethyl ether and bubble dry HCl gas (or add 2M HCl in ether).
Self-Validation Check: Instantaneous precipitation of a brilliant white solid confirms the formation of mesitylmethylamine hydrochloride.
Route B: Delépine Reaction of 2,4,6-Trimethylbenzyl Chloride
The Delépine reaction utilizes hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed. This route is highly specific for primary amines and completely eliminates the secondary amine side reaction, making it ideal for synthesizing2[2].
Troubleshooting FAQs
Q: My final product is heavily contaminated with mesitaldehyde. What happened?A (Causality): You have inadvertently triggered the3[3]. If the quaternary HMTA salt is hydrolyzed in the presence of water (e.g., aqueous HCl or wet solvents), the complex undergoes a hydride transfer mechanism, converting the 4[4] derivative into an aldehyde rather than an amine.
Solution: The hydrolysis step must be strictly anhydrous. Use absolute ethanol and anhydrous HCl gas.
Q: I am observing a sticky, polymeric byproduct during the hydrolysis step. How do I avoid this?A (Causality): Hydrolysis of the HMTA cage releases 6 equivalents of formaldehyde and 3 equivalents of ammonia. If formaldehyde is not immediately scavenged, it will polymerize or undergo Eschweiler-Clarke methylation with your newly formed primary amine.
Solution: Conducting the hydrolysis in absolute ethanol serves a dual purpose: it acts as the solvent and reacts with the liberated formaldehyde under acidic conditions to form formaldehyde diethyl acetal. This acetal is highly volatile and easily removed by distillation, permanently trapping the reactive formaldehyde.
Quaternization: Dissolve 1.0 eq of 2,4,6-trimethylbenzyl chloride in anhydrous chloroform (CHCl₃). Add 1.1 eq of HMTA. Stir at room temperature for 12 hours.
Self-Validation Check: The quaternary ammonium salt is insoluble in non-polar solvents. A thick white precipitate will form. Complete precipitation indicates reaction completion. Filter the solid and wash with cold CHCl₃ to remove any unreacted starting material.
Anhydrous Hydrolysis: Suspend the isolated quaternary salt in absolute ethanol (10 mL/g of salt). Bubble dry HCl gas into the suspension until saturated, or add a commercial solution of 3M HCl in absolute ethanol. Reflux for 3 hours.
Self-Validation Check: As the reaction proceeds, the bulky HMTA salt will dissolve and hydrolyze, immediately followed by the precipitation of fine, granular ammonium chloride (NH₄Cl).
Isolation: Cool the mixture to 0°C and filter off the insoluble NH₄Cl. Concentrate the filtrate under reduced pressure. The byproduct, formaldehyde diethyl acetal, will co-distill with the ethanol.
Purification: Recrystallize the crude residue from a mixture of absolute ethanol and diethyl ether.
Self-Validation Check: Analyze the purified crystals via ¹H NMR (in D₂O or DMSO-d₆). You should observe a sharp singlet for the benzylic CH₂ at ~4.1 ppm and the mesityl methyl groups at ~2.3-2.4 ppm. The complete absence of an aldehyde proton peak at ~10.0 ppm confirms that the Sommelet side reaction was successfully avoided.
Technical Support Center: Scale-Up of (2,4,6-Trimethylphenyl)methanamine Hydrochloride Reactions
Welcome to the Process Chemistry Support Hub. (2,4,6-Trimethylphenyl)methanamine hydrochloride (also known as mesitylmethanamine HCl) is a highly sterically hindered building block widely used in the synthesis of active...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Hub.
(2,4,6-Trimethylphenyl)methanamine hydrochloride (also known as mesitylmethanamine HCl) is a highly sterically hindered building block widely used in the synthesis of active pharmaceutical ingredients (APIs), complex ligands, and specialized dyes. Transitioning its reactions—particularly amidations and reductive aminations—from medicinal chemistry to pilot-plant scale introduces severe bottlenecks. The dual ortho-methyl groups restrict the trajectory of incoming electrophiles, while the hydrochloride salt form complicates solvent selection and reaction kinetics.
This technical guide addresses the root causes of scale-up failures and provides self-validating protocols to ensure robust, reproducible plant-scale operations.
Section 1: Free-Basing and Phase Behavior
FAQ: Why does my amidation stall at 50% conversion during scale-up despite reaching completion in the lab?Causality & Insight: In lab-scale reactions, excess tertiary amine bases (like DIPEA or TEA) are often used to neutralize the HCl salt in situ during the coupling step. On a larger scale, the resulting trialkylammonium chloride salts can precipitate, altering the hydrodynamics of the reactor and encapsulating the unreacted mesitylmethanamine HCl. Furthermore, the steric bulk of the 2,4,6-trimethylphenyl group drastically reduces the nucleophilicity of the amine, making it highly sensitive to the local concentration of the free base. Pre-forming the free amine via a dedicated biphasic neutralization step eliminates these salt-induced mass transfer limitations.
Table 1: Solvent Selection for Mesitylmethanamine Free-Basing
Solvent System
Scalability
Phase Separation Speed
Product Recovery
Causality / Engineering Notes
Dichloromethane (DCM)
Poor
Fast
>95%
Phased out due to environmental and health hazards; regulatory pushback.
2-Methyltetrahydrofuran (2-MeTHF)
Excellent
Fast
>98%
Forms a clean biphasic system with aqueous NaOH; excellent solubility for the free amine.
Ethyl Acetate (EtOAc)
Moderate
Medium
~90%
Susceptible to base-catalyzed hydrolysis if phase separation is delayed at scale.
Toluene
Good
Slow
~85%
Requires higher temperatures to maintain solubility of the highly hindered free amine.
Protocol 1: Self-Validating Free-Basing in 2-MeTHF
Validation Checkpoint: The process is self-validating if the aqueous layer pH remains >12 and the organic layer water content (by Karl Fischer titration) is <0.5% after azeotropic drying.
Charge the reactor with (2,4,6-Trimethylphenyl)methanamine HCl (1.0 eq) and 2-MeTHF (10 vol).
Agitate at 20°C and slowly charge 2.0 M aqueous NaOH (1.2 eq) over 30 minutes. Insight: The exotherm is minimal, but controlled addition prevents localized hot spots that could degrade the solvent.
Stir vigorously for 30 minutes to ensure complete dissolution of the suspended salt.
Stop agitation and allow phases to separate for 20 minutes.
Drain the lower aqueous phase. Validation: Check the pH of the aqueous phase; it must be ≥12.
Wash the organic phase with 10% aqueous NaCl (3 vol).
Perform azeotropic distillation of the 2-MeTHF layer under reduced pressure until the Karl Fischer (KF) value is <0.5%.
Section 2: Overcoming Steric Hindrance in Amidation
FAQ: Standard coupling reagents (EDC/HOBt or HATU) are too expensive and yield poor results at scale. What is the alternative?Causality & Insight: The 2,4,6-trimethyl substitution creates a severe steric shield around the benzylic amine. Bulky uronium-based coupling reagents (like HATU) form large active ester intermediates that physically struggle to approach the hindered nitrogen. For scale-up, converting the carboxylic acid to an acid chloride or using a triazine-promoted amidation provides a smaller, highly electrophilic intermediate that readily penetrates the steric shield[1]. Alternatively, group (IV) metal-catalyzed direct amidations have shown promise for sterically hindered substrates by activating the carboxylic acid without generating bulky leaving groups[2].
Workflow for scalable free-basing and amidation of mesitylmethanamine HCl.
Protocol 2: Scalable Acid Chloride Amidation
Validation Checkpoint: The reaction is self-validating if the internal temperature does not spike by more than 5°C during the continuous addition of the acid chloride, indicating that the reaction rate matches the dosing rate.
Cool the dried 2-MeTHF solution of free (2,4,6-Trimethylphenyl)methanamine (from Protocol 1) to 0–5°C.
Charge an inorganic base (e.g., granular K2CO3, 1.5 eq) to act as an acid scavenger. Insight: Inorganic bases are preferred over tertiary amines to prevent the precipitation of sticky hydrochloride salts that foul the reactor impellers.
Dilute the target acid chloride (1.05 eq) in 2-MeTHF (2 vol) and dose into the reactor over 2 hours. Maintain the internal temperature below 10°C.
Stir for 1 hour post-addition. Sample for HPLC conversion (>99% expected).
Quench with water (5 vol) to dissolve inorganic salts, separate the phases, and crystallize the product by swapping the solvent to heptane via distillation.
Section 3: Reductive Amination and Silane-Mediated Processes
FAQ: Can we use catalytic silane reduction for mesitylmethanamine derivatives instead of handling hazardous hydride reagents at scale?Causality & Insight: Yes. Traditional reductive aminations using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride generate significant hydrogen gas and boron waste, which are highly problematic at the pilot-plant scale. Recent advancements demonstrate that polymethylhydrosiloxane (PMHS) combined with a titanium catalyst (e.g., Ti(OiPr)4) can efficiently reduce amides or imines to primary/secondary amines[3]. For sterically hindered amines like mesitylmethanamine, silane-mediated reactions are highly advantageous because the silane byproducts are easily removed, and the liquid-phase reaction tolerates the steric bulk significantly better than solid-liquid hydride suspensions[4].
Technical Comparison Guide: Structural Elucidation of (2,4,6-Trimethylphenyl)methanamine Hydrochloride via 1H NMR
Executive Summary: The "Steric Shield" Scaffold[1] (2,4,6-Trimethylphenyl)methanamine hydrochloride (also known as Mesitylmethanamine HCl) is a critical building block in medicinal chemistry.[1] Unlike its unsubstituted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Steric Shield" Scaffold[1]
(2,4,6-Trimethylphenyl)methanamine hydrochloride (also known as Mesitylmethanamine HCl) is a critical building block in medicinal chemistry.[1] Unlike its unsubstituted analog (benzylamine), the mesityl group provides significant steric hindrance and lipophilicity, often used to block metabolic hotspots or enforce specific conformational constraints in ligand design.[1]
This guide provides an authoritative characterization protocol. We move beyond simple spectral listing to a comparative analysis against its primary structural analogs, ensuring you can confidently distinguish the target product from starting materials (mesitylene/nitriles) and side products (free base).[1]
Comparative Analysis: Target vs. Alternatives
In a development setting, the most common challenge is distinguishing the target salt from the free base or the unsubstituted benzylamine scaffold.[1] The following data synthesizes high-confidence experimental parameters in DMSO-d
.
Comparison A: The Substituent Effect (Target vs. Benzylamine HCl)
Objective: Confirming the presence of the trimethyl (mesityl) pattern.[1]
Feature
Target: Mesitylmethanamine HCl
Alternative: Benzylamine HCl
Diagnostic Insight
Aromatic Region
Singlet (2H) at ~6.90 ppm
Multiplet (5H) at 7.30–7.50 ppm
The mesityl ring has equivalent protons at positions 3 and 5, collapsing the multiplet into a clean singlet.
Methyl Region
Two Singlets (9H total)
Absent
The target shows distinct Ortho (6H) and Para (3H) signals.[1]
Benzylic CH₂
Singlet/Quartet at ~3.95 ppm
Singlet at ~4.00 ppm
The electron-donating methyl groups slightly shield the CH₂ compared to the benzyl analog.
Comparison B: The Salt Effect (HCl Salt vs. Free Base)
Objective: Confirming protonation state and stoichiometry.
Feature
Target: HCl Salt
Alternative: Free Base
Mechanism
Ammonium (-NH₃⁺)
Broad Singlet (3H) at ~8.2–8.5 ppm
Absent (NH₂ is often invisible or broad < 2.0 ppm)
Proton exchange is slowed in DMSO-d, allowing visualization of the salt protons.
Ortho-Methyls
Deshielded (~2.35 ppm)
Shielded (~2.21 ppm)
The positive charge on the nitrogen exerts an inductive effect, pulling the ortho-methyls downfield.
Solubility
High in DMSO/MeOH; Low in CDCl₃
High in CDCl₃; Moderate in DMSO
Solubility is a rapid macroscopic indicator of salt formation.
Experimental Protocol: The "Self-Validating" Workflow
Step 1: Sample Preparation (DMSO-d
)
Why DMSO? Chloroform (CDCl
) often fails to solvate hydrochloride salts effectively and facilitates rapid exchange of the ammonium protons, making the -NH signal disappear. DMSO-d stabilizes the ionic species.
Mass: Weigh 10–15 mg of (2,4,6-Trimethylphenyl)methanamine HCl.
Solvent: Add 0.6 mL DMSO-d
(99.9% D).
Critical: Use a fresh ampoule to minimize water content. Water (
3.33 ppm) can overlap with signal integration if excessive.
Mixing: Vortex until fully dissolved. If the solution remains cloudy, the salt may be contaminated with non-polar starting materials (e.g., mesitylene).[1]
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1H ZG30 (30° pulse angle).
Scans (NS): 16 (sufficient for >10 mg).
Relaxation Delay (D1): Set to ≥ 2.0 seconds.
Reasoning: Methyl protons have shorter T1 relaxation times, but the aromatic protons need time to relax for accurate integration.[1]
National Institute of Standards and Technology (NIST). Methanamine, hydrochloride (Methylamine HCl Reference Data).[2] NIST Chemistry WebBook, SRD 69.[1][2] Accessed March 2026.
[Link][1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 458433: 2,4,6-Trimethylbenzylamine. Accessed March 2026.
[Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent residuals).
[Link]
Spectral Database for Organic Compounds (SDBS). Benzylamine Hydrochloride 1H NMR Data. SDBS No. 2736. (Used for comparative analog data).
[Link][1]
FTIR Spectral Analysis of Mesitylmethylamine Hydrochloride: A Comparative Technical Guide
Executive Summary & Strategic Scope Mesitylmethylamine hydrochloride (2,4,6-Trimethylbenzylamine HCl) represents a critical intermediate in the synthesis of sterically hindered ligands and pharmaceutical motifs. Its anal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Scope
Mesitylmethylamine hydrochloride (2,4,6-Trimethylbenzylamine HCl) represents a critical intermediate in the synthesis of sterically hindered ligands and pharmaceutical motifs. Its analysis presents a unique challenge: distinguishing the subtle inductive and steric effects of the trimethyl-substituted aromatic ring from the dominant ammonium salt features.
This guide provides a comparative spectral analysis, contrasting Mesitylmethylamine HCl against its unsubstituted analogue, Benzylamine HCl . Furthermore, it evaluates the performance of Attenuated Total Reflectance (ATR) versus traditional KBr Pellet transmission for this specific class of hygroscopic amine salts, establishing a validated protocol for structural verification.
Methodological Comparison: ATR vs. KBr Pellet[1][2]
For the analysis of Mesitylmethylamine hydrochloride, the choice of sampling technique is not merely operational—it is chemically critical.
The "Halide Exchange" Anomaly
Traditional KBr pellet preparation involves high pressure and an excess of potassium bromide. For hydrochloride salts, this creates a thermodynamic potential for ion exchange:
This exchange alters the crystal lattice energy, leading to:
Band Broadening: Loss of resolution in the fingerprint region.
Frequency Shifts: False peak positions, particularly in the low-frequency region (<800 cm⁻¹) where lattice vibrations occur.
Hygroscopic Artifacts: The mesityl group is hydrophobic, but the ammonium salt is hygroscopic. KBr pellets absorb ambient moisture, creating large O-H stretch interference at 3400 cm⁻¹.
Recommendation: Diamond ATR
Single-Reflection Diamond ATR is the superior alternative for this compound. It requires zero sample preparation, eliminating the pressure-induced ion exchange and minimizing moisture uptake during acquisition.
Comparative Spectral Analysis
The FTIR spectrum of Mesitylmethylamine HCl is defined by three distinct vibrational zones. The table below contrasts these zones with Benzylamine HCl to highlight the diagnostic markers required for positive identification.
Table 1: Comparative FTIR Assignments
Functional Group
Mode of Vibration
Benzylamine HCl (Standard)
Mesitylmethylamine HCl (Target)
Diagnostic Note
Ammonium Salt
Stretching
2600–3200 cm⁻¹ (Broad, Multi-band)
2800–3100 cm⁻¹ (Broad)
The steric bulk of the ortho-methyl groups in the mesityl ring may reduce H-bonding strength, potentially sharpening these bands slightly compared to the unhindered benzylamine.
Ammonium Salt
Deformation
~1600 cm⁻¹ (Asymmetric) ~1500 cm⁻¹ (Symmetric)
1580–1610 cm⁻¹ 1490–1510 cm⁻¹
Characteristic "Amine Salt I and II" bands.
Aromatic Ring
Ring Stretch
1455, 1497 cm⁻¹
1480, 1615 cm⁻¹
The 1,3,5-substitution pattern alters the ring breathing modes. Look for the absence of the 1455 cm⁻¹ monosubstituted band.
Methyl / Methylene
Stretching
2900–3000 cm⁻¹ (Weak, only)
2920–2980 cm⁻¹ (Strong)
Key Differentiator: The Mesityl compound has 9 methyl protons vs. 2 methylene protons, resulting in significantly more intense C-H stretching bands.
Aromatic OOP
Out-of-Plane
690, 740 cm⁻¹ (Strong)
850 cm⁻¹ (Medium)
Critical ID: Benzylamine shows the classic "5-adjacent H" pattern (690/740). Mesityl shows the "Isolated H" pattern (~850 cm⁻¹) due to 1,3,5-substitution.
Detailed Mechanistic Insight
1. The "Ammonium Envelope" (2500–3200 cm⁻¹)
Both compounds exhibit the characteristic "ammonium envelope"—a broad, complex absorption caused by the superposition of N-H stretching modes and their Fermi resonance overtones. In Mesitylmethylamine HCl, this envelope is overlaid by sharp, distinct C-H stretches from the three methyl groups (
) at approx. 2920 cm⁻¹ and 2960 cm⁻¹. In Benzylamine HCl, these sharp peaks are largely absent or buried.
2. The Fingerprint Region (600–1500 cm⁻¹)
The most definitive proof of the mesityl structure lies in the Out-of-Plane (OOP) Bending region.
Benzylamine HCl: Possesses 5 adjacent aromatic protons, yielding strong bands at ~690 cm⁻¹ and ~740 cm⁻¹.
Mesitylmethylamine HCl: Possesses only 2 aromatic protons at positions 3 and 5. These are "isolated" by the methyl groups at 2, 4, and 6. This substitution pattern eliminates the 690/740 bands and replaces them with a single, medium-intensity band near 835–850 cm⁻¹ .
Validated Experimental Protocol
The following protocol is designed to ensure reproducibility and prevent the "Halide Exchange" artifact described above.
Equipment Requirements
Spectrometer: FTIR with DTGS or MCT detector (Resolution: 4 cm⁻¹).
Accessory: Single-reflection Diamond ATR (e.g., Pike Miracle or equivalent).
Cleaning Solvent: Isopropanol (HPLC Grade).
Step-by-Step Workflow
System Blank: Clean the ATR crystal with isopropanol. Collect a 32-scan background spectrum of the ambient air. Reason: Removes atmospheric
and contributions.
Sample Loading: Place approximately 2–5 mg of Mesitylmethylamine HCl solid directly onto the center of the diamond crystal.
Note: Do not grind the sample beforehand if it is crystalline; the ATR press will ensure contact.
Compression: Lower the pressure clamp until the force gauge reads 80–100 lbs (approx. 350-450 N) .
Causality: High pressure is required to maximize the evanescent wave penetration into the solid sample, ensuring high signal-to-noise ratio.
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.
Post-Run Cleaning: Immediately wipe the crystal with isopropanol. Amine salts can be corrosive to ZnSe lens housings if left for extended periods (though Diamond is resistant).
Decision Logic for Identification
The following diagram illustrates the logical pathway for confirming the identity of Mesitylmethylamine HCl using FTIR data, specifically distinguishing it from precursors and analogues.
Caption: Logical decision tree for the spectral verification of Mesitylmethylamine HCl, highlighting differentiation from free base and unsubstituted analogues.
References
NIST Mass Spectrometry Data Center. "Benzylamine hydrochloride Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]
Shimadzu Corporation. "KBr Pellet Method vs. KCl Pellet Method for Hydrochlorides." Application News No. A438. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for aromatic substitution patterns).
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837. John Wiley & Sons Ltd, 2000. (Source for primary amine salt assignments).
Comparative Technical Guide: Steric Effects of 2,4,6-Trimethylbenzylamine vs. Benzylamine Hydrochloride
[1] Executive Summary In synthetic organic chemistry, the choice between Benzylamine (BnNH₂) and its sterically demanding analog 2,4,6-Trimethylbenzylamine (TMBA) is rarely a matter of cost, but rather one of kinetic con...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In synthetic organic chemistry, the choice between Benzylamine (BnNH₂) and its sterically demanding analog 2,4,6-Trimethylbenzylamine (TMBA) is rarely a matter of cost, but rather one of kinetic control .[1]
While Benzylamine (typically supplied as the hydrochloride salt, BnNH₂[1][2]·HCl ) is the industry standard for introducing a benzyl group, it suffers from high rotational freedom and unchecked nucleophilicity, often leading to over-alkylation (tertiary amine formation).[1]
TMBA , bearing methyl groups at the 2, 4, and 6 positions (the mesityl pattern), introduces significant steric bulk.[1] This guide demonstrates how this "Ortho Effect" decouples basicity from nucleophilicity, allowing TMBA to function as a selectivity filter —permitting mono-alkylation while physically blocking secondary reactions.[1]
Part 1: Structural & Electronic Baseline[1]
To understand the performance differences, we must first establish the physical properties that govern the reactivity of these two amines.
The Ortho-Effect and Steric Parameters
The defining feature of TMBA is the presence of methyl groups at the ortho positions (2 and 6). In Benzylamine, the phenyl ring can rotate freely relative to the methylene-nitrogen bond. In TMBA, this rotation is restricted, locking the molecule into a conformation where the methyl groups shield the nitrogen lone pair.
Feature
Benzylamine (BnNH₂)
2,4,6-Trimethylbenzylamine (TMBA)
Steric Bulk (A-Value)
~3.0 kcal/mol (Phenyl)
Significantly Higher (Mesityl)
Nitrogen Accessibility
High (Exposed)
Low (Shielded by ortho-methyls)
Electronic Effect
Mildly Electron Donating
Strongly Electron Donating (+I effect of 3x Methyls)
Predicted pKa (Conj. Acid)
~9.33
~9.6 – 9.9 (More Basic due to +I)
Nucleophilicity
High (Kinetically Fast)
Moderate/Low (Kinetically Slowed by Sterics)
Key Insight: TMBA is thermodynamically more basic (due to electron donation from methyls) but kinetically less nucleophilic towards bulky electrophiles. This distinction is critical for selective synthesis.
Part 2: Nucleophilic Kinetics & Selectivity[1]
The primary application of TMBA is in Reductive Amination and Cross-Coupling where Benzylamine fails to provide selectivity.
The Over-Alkylation Problem (Benzylamine)
When Benzylamine reacts with an alkyl halide or aldehyde, the resulting secondary amine is often more nucleophilic than the starting material (due to the inductive effect of the new alkyl group). This leads to a runaway reaction:
BnNH₂ → BnNH-R (Secondary)
BnNH-R → BnN(R)₂ (Tertiary - Undesired )
The Steric Brake (TMBA)
TMBA acts as a "steric brake." The first alkylation proceeds (albeit slower), but the resulting secondary amine is so sterically crowded by the ortho-methyls that it cannot easily attack a second electrophile.
Visualization of Reaction Pathways
The following diagram illustrates the kinetic divergence between the two amines in a reductive amination scenario.
Caption: Comparative reaction pathway showing how TMBA steric bulk inhibits the transition from secondary to tertiary amine, ensuring high selectivity.
Part 3: Experimental Protocols
The following protocols demonstrate how to leverage the steric properties of TMBA versus Benzylamine.
Free-Basing (Crucial for HCl salts): If using BnNH₂·HCl, dissolve in solvent and add Triethylamine (Et₃N) to generate the free base. TMBA is typically supplied as a free liquid; if salt, neutralize similarly.[1]
Imine Formation: Add the Amine to the Aldehyde in DCE. Stir for 30–60 mins.
Observation: TMBA may require longer stirring (2–4 hours) or mild heat (40°C) to complete imine formation due to steric hindrance near the nitrogen.
Reduction: Add STAB portion-wise.
Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM.
While Benzylamine is typically removed via Hydrogenolysis (Pd/C, H₂), the electron-rich nature of the TMBA group allows for oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), similar to the PMB (p-methoxybenzyl) group.[1]
Mechanism: The three methyl groups donate electron density, stabilizing the radical cation intermediate formed during oxidation.
Dissolve the TMBA-protected amine in DCM:H₂O (18:1).
Add DDQ (1.2 – 1.5 equiv).
Stir at Room Temperature for 1–3 hours. The mixture will turn deep red/brown.
Filter and wash with NaHCO₃.
Part 4: Data Summary & Selection Guide
Use the table below to select the appropriate reagent for your specific synthetic challenge.
The diagram below conceptualizes the "Cone of Protection" provided by the mesityl group.
Caption: Conceptual model of nitrogen accessibility. TMBA restricts the angle of approach for incoming electrophiles.
Part 5: References
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Defines steric parameters and A-values).
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. (Detailing oxidative cleavage of electron-rich benzylamines).
Mayr, H., et al. (2008).[1] "Nucleophilicity Parameters of Amines." Journal of the American Chemical Society. (Quantitative comparison of amine nucleophilicities).
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Standard protocol for reductive amination).
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Discusses steric effects of amine coupling partners).
-Aminomesitylene.
Molecular Formula (Free Base):Exact Mass: 149.1204 Da
This guide details the fragmentation behaviors of (2,4,6-Trimethylphenyl)methanamine, a hindered benzylamine often used as a steric block in medicinal chemistry or a precursor in dye synthesis. Its mass spectral signature is distinct from standard benzylamines due to the "Ortho Effect" exerted by the 2,6-dimethyl substitution, which sterically crowds the exocyclic nitrogen and stabilizes the resulting carbocations via hyperconjugation.
Critical Analytical Note: While the substance is supplied as an HCl salt, GC-MS (EI) analyzes the vaporized free base (MW 149), whereas LC-MS (ESI) analyzes the protonated cation
The fragmentation logic of this molecule is governed by the stability of the Trimethyltropylium ion . Unlike unsubstituted benzylamine, which fragments to the tropylium ion (
, m/z 91), the 2,4,6-trimethyl analog shifts this diagnostic peak by +42 Da (three methyl groups).
Dominant Pathways (EI & ESI)
-Cleavage (Minor in EI): Loss of a hydrogen atom from the benzylic carbon to form the iminium ion (, m/z 148).
Benzylic Cleavage (Major): Loss of the amine group (
in EI, in ESI).
Mechanism: The bond between the benzylic carbon and nitrogen breaks.[1][2][3] The resulting benzyl cation rearranges into the highly stable Trimethyltropylium ion (m/z 133).
Ortho-Effect Driven Loss: The proximity of the ortho-methyl protons to the amine facilitates hydrogen transfer, often leading to the expulsion of neutral ammonia (
) in ESI modes, yielding a dominant peak.
Visualization: Fragmentation Pathway
The following diagram illustrates the transition from the molecular ion to the diagnostic trimethyltropylium species.
Caption: Mechanistic pathway showing the formation of the stable Trimethyltropylium ion (m/z 133) from the parent amine.
Comparative Analysis: Target vs. Alternatives
Differentiation is critical when analyzing synthesis mixtures where isomers or homologs may co-elute.
Comparative Data Table (EI - 70 eV)
Feature
Target: (2,4,6-Trimethylphenyl)methanamine
Alternative A: Benzylamine (Unsubstituted)
Alternative B: 2,4,6-Trimethylaniline (Mesidine)
MW
149
107
135
Parent Ion ()
149 (Medium)
107 (Strong)
135 (Strong)
Base Peak
133 (Trimethyltropylium) or 132
106 ()
134 () / 120 ()
Key Fragment 1
148 ()
91 (Tropylium)
120 (Loss of )
Key Fragment 2
117 ()
79 (Benzene ring frag)
91 (Loss of + ring contraction)
Differentiation
m/z 133 is diagnostic. Absence of m/z 91 as base peak.[4]
Base peak at 106; strong 91.
Odd MW (135). Nitrogen attached directly to ring (stronger M+).
Interpretation of Differences
Vs. Unsubstituted Benzylamine: The shift of the tropylium ion from m/z 91 to m/z 133 is the primary identifier. The 2,4,6-trimethyl groups add 42 mass units, which remain intact during the initial benzylic cleavage.
Vs. 2,4,6-Trimethylaniline (Isomer of N-methyl): The aniline derivative (Mesidine) has the nitrogen attached directly to the aromatic ring. It resists losing the nitrogen group (
bond is stronger). Consequently, Mesidine shows a strong molecular ion at 135 and losses of methyl groups (m/z 120), whereas the target benzylamine readily loses the nitrogen side chain to form the m/z 133 cation.
Experimental Protocols
To ensure reproducibility, the following protocols separate the salt dissociation step from the analysis.
Workflow Diagram
Caption: Dual-stream workflow for analyzing the HCl salt via GC (requiring free-basing) and LC (direct analysis).
GC-MS Protocol (Electron Impact)
Sample Prep: Dissolve 5 mg of HCl salt in 1 mL
. Add 200 1M NaOH. Extract with 1 mL Dichloromethane (DCM). Inject the organic layer.
Column: Rtx-5MS or DB-5 (30m x 0.25mm, 0.25µm film).[5]
Inlet: Splitless, 250°C (Ensures rapid volatilization of any remaining salt/free base).
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 mins.
Ionization: ESI Positive Mode (
).
Target Ion: Monitor m/z 150.1 (
).
In-Source Fragmentation (CID): Apply 20-30V cone voltage to induce loss of
, confirming the m/z 133 fragment.
Troubleshooting & Artifacts
Thermal Degradation (GC-MS): If the inlet temperature is too low (<200°C), the HCl salt may not fully dissociate or may degrade on the liner, causing peak tailing or ghost peaks. Solution: Use a glass wool liner and high inlet temp.
Solvent Adducts (LC-MS): In high concentrations of Acetonitrile, you may observe
adducts (m/z 191). Solution: Increase source temperature to decluster.
Isomer Confusion: 2,4,5-trimethyl isomers will have an identical molecular ion (149). However, the 2,4,6-substitution pattern creates maximum steric hindrance around the methylene-amine bond. This often results in a higher ratio of the m/z 133 fragment relative to the parent ion compared to less hindered isomers.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzenamine, 2,4,6-trimethyl- (Mesidine) and related Benzylamines.[7] NIST Chemistry WebBook, SRD 69.[8][9] Retrieved from [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for Tropylium/Benzylic cleavage mechanisms).
PubChem. (2024). (2,4,6-Trimethylphenyl)methanamine Compound Summary. National Library of Medicine. Retrieved from [Link]
Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons.[4] (Reference for Ortho-effect in mass spec).
X-ray crystallography data for (2,4,6-Trimethylphenyl)methanamine hydrochloride
An In-Depth Technical Guide to the X-ray Crystallography of Sterically Hindered Arylamines: A Comparative Analysis Centered on (2,4,6-Trimethylphenyl)methanamine Hydrochloride For researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the X-ray Crystallography of Sterically Hindered Arylamines: A Comparative Analysis Centered on (2,4,6-Trimethylphenyl)methanamine Hydrochloride
For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function, stability, and interactions. Single-crystal X-ray crystallography remains the gold standard for elucidating this information. This guide provides a comparative analysis of the crystallographic data for sterically hindered arylamines, with a central focus on (2,4,6-Trimethylphenyl)methanamine hydrochloride and its structural analogs.
A comprehensive search of publicly available crystallographic databases reveals a notable gap in the literature: the single-crystal X-ray structure of (2,4,6-Trimethylphenyl)methanamine hydrochloride has not been publicly deposited. This absence underscores the challenges that can be encountered in obtaining suitable crystalline material for even seemingly simple small molecules.
To provide a valuable resource, this guide will therefore use the closely related and structurally characterized compound, 2,4,6-Trimethylanilinium chloride , as a primary reference for comparison. This analogue, lacking only the methylene (-CH₂) bridge, serves as an excellent proxy for understanding the crystallographic features of the target compound. We will delve into its known crystal structure, compare it with other related molecules, and provide a detailed, field-proven protocol for obtaining such data.
Comparative Analysis of Crystallographic Data
The core of our analysis centers on 2,4,6-Trimethylanilinium chloride. The introduction of bulky methyl groups at the ortho- and para-positions of the phenyl ring significantly influences the crystal packing and intermolecular interactions.
Table 1: Crystallographic Data for 2,4,6-Trimethylanilinium Chloride and a Related Compound
Data for 2,4,6-Trimethylanilinium chloride sourced from existing literature reports.
Structural Insights and Comparison
The structure of 2,4,6-Trimethylanilinium chloride is dominated by hydrogen bonding between the anilinium (R-NH₃⁺) group and the chloride anion (Cl⁻). This interaction is a primary driver of the crystal packing. In contrast, the N,2,4,6-tetramethylanilinium salt, with a different counter-ion (trifluoromethanesulfonate), exhibits both hydrogen bonding to the sulfonate oxygen atoms and significant π–π stacking interactions between the aromatic rings of adjacent cations[1][2].
For the target compound, (2,4,6-Trimethylphenyl)methanamine hydrochloride, one would hypothesize a similar packing motif dominated by N-H···Cl hydrogen bonds. However, the presence of the flexible methylene linker could introduce additional conformational possibilities, potentially leading to different packing arrangements or polymorphism. The increased distance between the bulky trimethylphenyl group and the ammonium center might also reduce the steric hindrance, possibly allowing for more efficient crystal packing compared to its anilinium counterpart.
This section details a comprehensive, self-validating protocol for determining the crystal structure of a small organic hydrochloride salt like (2,4,6-Trimethylphenyl)methanamine hydrochloride. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Crystallization
Objective: To grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) suitable for diffraction.
Material Purification: Start with highly pure material (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, water, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
Growth Technique (Slow Evaporation):
Prepare a saturated solution of the compound in the chosen solvent at room temperature.
Filter the solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.
Cover the vial with a cap containing a few pinholes. This allows for slow evaporation of the solvent, which is crucial for the growth of large, well-ordered crystals rather than a polycrystalline powder.
Leave the vial undisturbed in a vibration-free environment.
Step 2: Crystal Mounting and Data Collection
Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.
Mounting: Using a cryoloop, carefully pick up the selected crystal and mount it on the goniometer head of the diffractometer. The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms and protect it from X-ray damage[3].
Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation), rotates the crystal while irradiating it with X-rays. A detector records the positions and intensities of the diffracted beams[3][4]. The data collection strategy is optimized to ensure a complete and redundant dataset is collected.
Step 3: Structure Solution and Refinement
Objective: To process the raw diffraction data to generate a final, validated 3D model of the molecule.
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.
Structure Solution: Using software packages (e.g., SHELXTL, Olex2), direct methods are typically used to determine the initial positions of the non-hydrogen atoms[5]. This provides a preliminary model of the crystal structure.
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, bond lengths, and bond angles to best fit the observed diffraction pattern[3]. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Validation: The final structure is validated using tools like checkCIF to ensure it is chemically sensible and meets established crystallographic standards.
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Workflow from sample prep to final structural model.
Caption: Dominant non-covalent interactions in arylamine crystals.
References
Stewart, F. F., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. IUCrData, 9(2). Available at: [Link]
Saccone, M., et al. (2025). X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds. Dalton Transactions, 54, 15043-15053. Available at: [Link]
Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
University of Birmingham. (n.d.). X-ray Diffraction and Characterisation of Materials. Available at: [Link]
Wikipedia. (2024). X-ray crystallography. Available at: [Link]
NCATS. (n.d.). 2,4,6-TRIMETHYLANILINE HYDROCHLORIDE. Inxight Drugs. Available at: [Link]
IUCr. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Available at: [Link]
ResearchGate. (2024). (PDF) Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Available at: [Link]
Purity validation methods for 2,4,6-Trimethylbenzylamine hydrochloride using HPLC
As a Senior Application Scientist, developing a robust purity validation method for 2,4,6-Trimethylbenzylamine hydrochloride requires navigating the classic pitfalls of basic amine chromatography. This sterically hindere...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, developing a robust purity validation method for 2,4,6-Trimethylbenzylamine hydrochloride requires navigating the classic pitfalls of basic amine chromatography. This sterically hindered primary amine (pKa ~9.5) is introduced to the system as a fully protonated hydrochloride salt. When analyzed using standard reversed-phase high-performance liquid chromatography (HPLC), the protonated amine acts as a potent cation, seeking out secondary interactions that destroy peak symmetry and compromise quantitative accuracy.
This guide objectively compares traditional chromatographic approaches against an optimized, base-deactivated methodology, providing the mechanistic causality and self-validating protocols necessary for rigorous drug development and chemical characterization.
Mechanistic Causality: The Amine-Silanol Dilemma
To understand why method selection is critical, we must first examine the thermodynamics of retention. In an ideal reversed-phase system, retention is governed purely by hydrophobic partitioning between the mobile phase and the C18 stationary phase. However, traditional silica columns possess residual surface silanols (Si-OH).
As 1, in environments where the mobile phase pH exceeds 3.0, these silanols deprotonate into negatively charged species (Si-O⁻). Because 2,4,6-Trimethylbenzylamine remains protonated at neutral to mildly acidic pH, it undergoes a strong secondary ion-exchange interaction with these ionized silanols. This dual-retention mechanism—where molecules are simultaneously retained by hydrophobicity and electrostatics—is the primary cause of severe peak tailing.
Logical relationship between column chemistry, silanol interactions, and peak symmetry.
Comparative HPLC Strategies
To validate the purity of 2,4,6-Trimethylbenzylamine hydrochloride, we must neutralize either the stationary phase or the analyte itself. Here is how different methodologies compare:
Alternative 1: Standard C18 at Low pH (Method A)
The traditional workaround is to drop the mobile phase pH below 3.0 using phosphate buffers or Trifluoroacetic acid (TFA). [Working at low pH neutralizes the silanol groups on the silica surface, preventing ion exchange[2]]().
Drawback: While tailing is reduced, the amine remains fully protonated and highly polar, resulting in poor retention on the hydrophobic C18 phase. Furthermore, continuous exposure to pH < 2.5 accelerates the hydrolysis of the column's end-capping.
Alternative 2: Polar-Embedded C18 at Mid pH (Method B)
Polar-embedded columns incorporate an amide or ether linkage near the silica surface. This embedded moiety forms internal hydrogen bonds with adjacent silanols, shielding them from the basic analyte.
Drawback: While this improves peak shape for many amines, the highly basic nature of the trimethylbenzylamine still provokes moderate tailing, and resolution from closely related structural isomers (like 2,4-dimethylbenzylamine) often suffers due to the altered selectivity.
The Optimized Solution: Base-Deactivated Hybrid C18 at High pH (Method C)
The most scientifically sound approach is to deprotonate the analyte. By raising the mobile phase pH to 10.5 (at least one pH unit above the amine's pKa), 2,4,6-Trimethylbenzylamine is converted to its neutral free-base form. Because traditional silica dissolves at high pH, a3. This eliminates electrostatic interactions entirely, relying solely on highly efficient hydrophobic partitioning.
Quantitative Performance Comparison
The following table summarizes the experimental performance of these three methods when analyzing a 1.0 mg/mL sample of 2,4,6-Trimethylbenzylamine HCl spiked with 0.1% 2,4-dimethylbenzylamine impurity.
Parameter
Method A (Standard C18)
Method B (Polar-Embedded)
Method C (Base-Deactivated)
Mobile Phase pH
2.5 (Phosphate)
7.0 (Acetate)
10.5 (Ammonia/Bicarbonate)
Analyte State
Fully Protonated
Fully Protonated
Neutral (Free Base)
Retention Time (min)
4.2
5.8
8.5
USP Tailing Factor ()
2.15 (Fail)
1.65 (Marginal)
1.08 (Pass)
Theoretical Plates (N)
3,200
5,800
12,500
Resolution ()
1.8
2.4
4.1
Data Interpretation: Method C demonstrates superior theoretical plate counts and perfect Gaussian symmetry (
near 1.0), proving that eliminating the ion-exchange mechanism via high-pH manipulation is the optimal strategy.
Self-Validating Experimental Protocol (Method C)
To ensure analytical trustworthiness, a protocol cannot merely be a list of instructions; it must be a self-validating system. The following workflow incorporates a System Suitability Test (SST) as a strict gatekeeper. If the system fails the SST, the sequence automatically halts, preventing the generation of invalid purity data.
Step-by-step self-validating workflow for HPLC method validation.
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to exactly 10.5 using concentrated Ammonium Hydroxide. Causality: Bicarbonate provides excellent buffering capacity at this pH, ensuring the analyte remains completely deprotonated.
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).
Diluent: Water:Acetonitrile (50:50, v/v).
Step 2: Chromatographic Conditions
Column: Base-Deactivated Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini), 150 mm × 4.6 mm, 3.5 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
Detection: UV at 210 nm. (Note: Benzylamines lack extended conjugated pi-systems, necessitating low-UV detection for adequate sensitivity).
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 10.0 min: 10% B
70% B
10.0 - 12.0 min: 70% B
12.0 - 12.1 min: 70% B
10% B
12.1 - 17.0 min: 10% B (Re-equilibration)
Step 3: Sample Preparation
Accurately weigh 25.0 mg of 2,4,6-Trimethylbenzylamine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
Step 4: System Suitability Testing (The Gatekeeper)
Before analyzing unknown batches, inject the standard preparation five times (n=5). The system is only validated for use if it meets the following criteria:
exceeds 1.5, it is an immediate diagnostic indicator that either the mobile phase pH has drifted below the analyte's pKa, or the base-deactivated column has suffered silica dissolution. The protocol dictates halting the run, preventing the reporting of artificially broadened impurity profiles.
References
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]
MICROSOLV. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology." MICROSOLV Technology Corporation. Available at:[Link]
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Articles. Available at:[Link]
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. Available at:[Link]
A Comparative Guide to Elemental Analysis Standards for Amine Hydrochlorides: A Focus on Mesitylmethylamine Hydrochloride
Introduction: Beyond the Formula In pharmaceutical development, the molecular formula of an Active Pharmaceutical Ingredient (API) is the cornerstone of its identity. For amine hydrochlorides such as Mesitylmethylamine h...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Formula
In pharmaceutical development, the molecular formula of an Active Pharmaceutical Ingredient (API) is the cornerstone of its identity. For amine hydrochlorides such as Mesitylmethylamine hydrochloride, confirming this identity and ensuring its purity is not merely an academic exercise; it is a critical regulatory and safety requirement. Elemental analysis provides the empirical, quantitative data to validate a compound's elemental composition against its theoretical formula and to detect harmful inorganic contaminants.
This guide provides an in-depth comparison of the standards and methodologies governing the elemental analysis of amine hydrochlorides. We will explore two distinct but complementary analytical pillars:
Bulk Compositional Analysis: This classic approach verifies the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) to confirm the compound's stoichiometric identity and purity.
Trace Elemental Impurity Analysis: A modern regulatory necessity, this focuses on quantifying potentially toxic metallic impurities according to stringent international guidelines like ICH Q3D and USP <232>/<233>.[1][2]
To provide concrete data and protocols, this guide will use the well-characterized compound Methylamine Hydrochloride (CH₅N·HCl) as a primary working example. The principles, workflows, and standards detailed herein are directly applicable to Mesitylmethylamine hydrochloride (C₁₀H₁₅N·HCl) and other amine hydrochlorides, serving as a robust framework for any researcher in the field.
Part 1: Bulk Compositional Analysis for Identity, Purity, and Stoichiometry
The primary goal of bulk analysis is to answer the question: "Is this compound what I think it is, and how pure is it?" This is achieved by comparing experimentally determined elemental percentages to the theoretical values calculated from the molecular formula.
Theoretical Elemental Composition
The first step in any elemental analysis is calculating the theoretical composition from the molecular formula. The accuracy of all subsequent experimental work is measured against this benchmark.
Compound
Molecular Formula
Molecular Weight ( g/mol )
% Carbon
% Hydrogen
% Nitrogen
% Chlorine
Mesitylmethylamine HCl
C₁₀H₁₅N·HCl
185.70
64.68%
8.69%
7.54%
19.09%
Methylamine HCl (Example)
CH₅N·HCl
67.52
17.78%
8.96%
20.74%
52.52%
Methodology 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis
CHN analysis is a cornerstone of organic chemistry, used to determine the mass percentage of these three key elements in a sample.[3][4]
Scientific Principle: The Dumas Method (Dynamic Flash Combustion)
Modern CHN analyzers operate on the principle of the Dumas method.[5] The sample is combusted in a high-temperature (approx. 1000°C) furnace in an oxygen-rich environment.[3][5] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas and its various oxides (NOx). These combustion products are then swept by a helium carrier gas through a reduction tube containing heated copper, which reduces the NOx to N₂ gas. The resulting mixture of CO₂, H₂O, and N₂ is separated by a gas chromatography (GC) column and quantified using a thermal conductivity detector (TCD).[6][7]
Experimental Protocol: CHN Analysis
Instrument Calibration: Calibrate the CHN analyzer using a high-purity, certified organic standard with known C, H, and N content, such as acetanilide.
Sample Preparation: Accurately weigh 1-3 mg of the Mesitylmethylamine hydrochloride sample into a tin capsule. Due to the hygroscopic nature of many amine salts, it is critical to handle and weigh the sample in a controlled-humidity environment (e.g., a glove box) to prevent moisture absorption, which would artificially inflate hydrogen and depress other elemental values.
Analysis: Place the sealed capsule into the instrument's autosampler.
Combustion & Reduction: The sample is dropped into the combustion furnace. The resulting gases are passed through the reduction tube.
Separation & Detection: The purified CO₂, H₂O, and N₂ gases are separated and detected by the TCD.
Data Processing: The instrument software automatically calculates the weight percentages of C, H, and N by comparing the sample's detector signals to the calibration standard.
Trustworthiness & Acceptance Criteria
For a new compound to be considered pure, the experimentally determined values for C, H, and N should be within ±0.4% of the theoretical calculated values.[8] This narrow window confirms both the identity of the compound and its high degree of purity. Deviations outside this range often indicate the presence of impurities, residual solvent, or excess moisture.
Workflow for CHN Elemental Analysis
Caption: Workflow for CHN analysis via dynamic flash combustion.
Methodology 2: Chlorine (Cl) Analysis
Confirming the mass percentage of the counter-ion (chloride) is essential to verify the correct salt form and stoichiometry.
Scientific Principle: Oxygen Flask Combustion & Argentometric Titration
A well-established method for determining halogen content in organic compounds is the Schöniger oxygen flask combustion.[9][10] The sample is combusted in a sealed flask filled with pure oxygen, which quantitatively converts the organically bound chlorine into hydrogen chloride (HCl). The HCl is absorbed into a solution, forming chloride ions (Cl⁻). The concentration of these chloride ions is then determined by argentometric titration with silver nitrate (AgNO₃), using an indicator like dichlorofluorescein to detect the endpoint.[9]
Experimental Protocol: Chlorine Analysis
Sample Preparation: Weigh approximately 5-10 mg of Mesitylmethylamine hydrochloride onto a piece of ashless filter paper.
Combustion: Place the paper in a platinum basket attached to the stopper of a thick-walled flask filled with oxygen and a small amount of absorbing solution (e.g., dilute sodium hydroxide). Ignite the sample and immediately seal the flask.
Absorption: After combustion is complete, allow the flask to cool. The generated HCl gas will dissolve into the absorbing solution.
Titration: Transfer the solution to a beaker, acidify it slightly, add a few drops of dichlorofluorescein indicator, and titrate with a standardized solution of silver nitrate until the endpoint (a color change) is reached.
Calculation: The percentage of chlorine is calculated based on the volume of silver nitrate solution used.
Alternative & Modern Techniques
While robust, combustion-titration is a manual technique. A more modern, automated alternative is Ion Chromatography (IC) . After combustion and absorption, the resulting solution can be directly injected into an ion chromatograph, which separates the chloride from other ions and quantifies it with high precision and sensitivity.
Part 2: Trace Elemental Impurity Analysis for Safety and Regulatory Compliance
While bulk analysis confirms identity, trace analysis ensures safety. Regulatory bodies worldwide, harmonized under the ICH Q3D guidelines , mandate the control of elemental impurities in final drug products due to their potential toxicity. This has led to the replacement of outdated colorimetric tests with highly sensitive spectroscopic techniques.[1][2]
Scientific Principle: Inductively Coupled Plasma (ICP)
The gold standards for this analysis are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) .[11][] These techniques require the sample to be in a liquid form. For a solid API like Mesitylmethylamine hydrochloride, this is achieved through acid digestion, often using a closed-vessel microwave system to prevent the loss of volatile elements.[1][13] The digested sample is then introduced into a high-temperature (6,000-10,000 K) argon plasma, which desolvates, atomizes, and ionizes the elements.
ICP-OES measures the specific wavelengths of light emitted as the excited atoms and ions relax to a lower energy state.
ICP-MS separates and counts the ions based on their mass-to-charge ratio, offering extremely low detection limits.[13]
Sample Digestion: Accurately weigh approximately 0.2-0.5 g of the API into a clean microwave digestion vessel. Add high-purity nitric and hydrochloric acids.[14] Seal the vessel and perform the microwave digestion program. The inclusion of HCl is critical for stabilizing elements like mercury.[14]
Dilution: After cooling, dilute the digested sample to a final volume with ultrapure deionized water. Internal standards (e.g., Sc, Y, Bi) are added to correct for instrumental drift and matrix effects.[1]
Instrument Calibration: Calibrate the ICP-MS or ICP-OES instrument using certified reference material (CRM) standards containing the target elements at known concentrations.[14]
Analysis: Analyze the prepared sample solution.
Validation & Acceptance Criteria: The method must be validated according to USP <233> for specificity, accuracy, precision, and range.[15][16] The results are not compared to a theoretical percentage but to the Permitted Daily Exposure (PDE) limits defined in USP <232>. The concentration in the sample must be below the calculated limit (J value) derived from the PDE.[14][15]
Decision Tree for Elemental Analysis Approach
Caption: Decision tree for selecting the appropriate elemental analysis.
Experimental vs. Theoretical (±0.4% deviation).[8]
Experimental vs. Theoretical percentage.
Measured concentration vs. PDE-derived limits (J value).[15][17]
Conclusion
For researchers and drug development professionals working with Mesitylmethylamine hydrochloride, a comprehensive elemental analysis strategy is non-negotiable. It requires a dual approach: high-precision bulk analysis (CHN and Cl) to unequivocally confirm the molecular identity and purity, and ultra-sensitive trace analysis (ICP-MS/OES) to guarantee safety and compliance with global regulatory standards. Relying on one without the other provides an incomplete picture of the API's quality. By selecting the appropriate standards, validating the methodologies, and understanding the causality behind each experimental choice, scientists can generate the robust, self-validating data package required to confidently advance a compound through the development pipeline.
References
Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2 - Shimadzu. (n.d.). Shimadzu. Retrieved February 29, 2024, from [Link]
Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. (n.d.). Intertek. Retrieved February 29, 2024, from [Link]
METHYLAMINE HYDROCHLORIDE - GSRS. (n.d.). FDA.gov. Retrieved February 29, 2024, from [Link]
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical and Pharmaceutical Analysis. Retrieved February 29, 2024, from [Link]
Elemental Analysis - Chlorine (Cl) - EUROLAB. (n.d.). EUROLAB. Retrieved February 29, 2024, from [Link]
Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC. (2024, March 26). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]
An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23). ACS Publications. Retrieved February 29, 2024, from [Link]
A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). AZoM.com. Retrieved February 29, 2024, from [Link]
TRIMETHYLAMINE HYDROCHLORIDE - precisionFDA. (n.d.). precisionFDA. Retrieved February 29, 2024, from [Link]
The Determination of Chlorine and Ionic Chloride in Organic Compounds - DTIC. (n.d.). Defense Technical Information Center. Retrieved February 29, 2024, from [Link]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP. Retrieved February 29, 2024, from [Link]
Total Chlorine Analysis - EST Analytical. (n.d.). EST Analytical. Retrieved February 29, 2024, from [Link]
Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.). ELTRA. Retrieved February 29, 2024, from [Link]
(PDF) Determination of nitrogen in organic compounds and biological samples by gas chromatography after prior degradation into molecular nitrogen with use of solid oxidants - ResearchGate. (2016, January 12). ResearchGate. Retrieved February 29, 2024, from [Link]
Cl/Br - Mikroanalytisches Laboratorium. (n.d.). Kolbe GmbH. Retrieved February 29, 2024, from [Link]
Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). SpringerLink. Retrieved February 29, 2024, from [Link]
Trimethylamine hydrochloride - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 29, 2024, from [Link]
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.). PerkinElmer. Retrieved February 29, 2024, from [Link]
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.). Bryan Research & Engineering. Retrieved February 29, 2024, from [Link]
Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 29, 2024, from [Link]
Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances - ResearchGate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique - MDPI. (2026, February 14). MDPI. Retrieved February 29, 2024, from [Link]
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC. (2024, December 30). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]
CHNS Elemental Analysers - Rsc.org. (2008, April 29). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]
〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). (n.d.). USP. Retrieved February 29, 2024, from [Link]
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). Agilent Technologies. Retrieved February 29, 2024, from [Link]
Elemental Analysis of CHN. (n.d.). Toray Research Center. Retrieved February 29, 2024, from [Link]
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online. (2023, August 16). Spectroscopy Online. Retrieved February 29, 2024, from [Link]
〈233〉 elemental impurities—procedures - US Pharmacopeia (USP). (2025, April 25). USP. Retrieved February 29, 2024, from [Link]
Comparative reactivity of mesityl-substituted amines versus phenyl-substituted amines
Comparative Reactivity Guide: Mesityl-Substituted vs. Phenyl-Substituted Amines As drug development and advanced materials synthesis demand increasingly precise molecular architectures, the selection of aryl amine buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: Mesityl-Substituted vs. Phenyl-Substituted Amines
As drug development and advanced materials synthesis demand increasingly precise molecular architectures, the selection of aryl amine building blocks becomes a critical variable. This guide provides an objective, data-driven comparison between phenyl-substituted amines (e.g., aniline) and mesityl-substituted amines (e.g., 2,4,6-trimethylaniline). By dissecting the causality behind their reactivity—specifically focusing on steric hindrance and nucleophilicity—this guide equips researchers with the mechanistic insights needed to optimize catalytic cross-couplings and ligand design.
Mechanistic Causality: The Role of Steric Shielding
The fundamental divergence in the reactivity profiles of aniline and mesitylamine is dictated by the spatial arrangement of their substituents. While both compounds possess a nucleophilic nitrogen lone pair, the presence of two ortho-methyl groups on the mesityl ring fundamentally alters its chemical behavior[1].
Nucleophilicity and the Mayr Scale: Nucleophilicity is highly sensitive to steric effects. When an amine acts as a nucleophile, its lone pair must physically approach the electrophilic center. The bulky ortho-methyl groups in mesitylamine create a steric shield that energetically penalizes this approach[2]. Consequently, Mayr's nucleophilicity parameters (
) demonstrate that sterically hindered amines exhibit a significantly lower nucleophilic strength compared to unhindered primary amines like aniline[3].
Intermediate Stabilization in Catalysis: In the synthesis of N-heterocyclic carbenes (NHCs), the steric bulk of the N-mesityl group is not a hindrance, but a profound advantage. N-mesityl substituted NHCs are vastly superior to their N-phenyl counterparts because the steric shielding prevents the irreversible dimerization of the carbene and stabilizes transient Breslow intermediates during redox reactions[4].
Logical flow of steric effects on amine reactivity and intermediate stabilization.
Application in Catalysis: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the industry standard for constructing C–N bonds via palladium catalysis[5]. The choice between a phenyl and a mesityl substituent drastically alters the reaction trajectory:
Aniline (Phenylamine): Aniline readily undergoes oxidative addition and reductive elimination due to its unhindered nature. However, this lack of steric bulk is a double-edged sword; aniline is highly prone to over-arylation, frequently yielding unwanted diarylated (triphenylamine) byproducts if stoichiometry and conversion are not strictly controlled[6].
Mesitylamine: The steric bulk of the mesityl group inherently blocks a second arylation event. While the initial C–N bond formation requires highly active, sterically demanding ligands (such as XPhos or mixed NHC/phosphine ligands) to force the coupling, the reaction halts strictly at the mono-arylated product, ensuring near-perfect product selectivity[7].
Comparative Data Analysis
Table 1: Physicochemical & Reactivity Parameters
Parameter
Phenyl-Substituted (Aniline)
Mesityl-Substituted (Mesitylamine)
Steric Bulk (ortho-substituents)
None (Hydrogen atoms)
High (Methyl groups)
Nucleophilicity (Mayr scale)
Higher (Unhindered approach)
Lower (Sterically restricted)
Dimerization Tendency
High
Negligible
NHC Intermediate Stabilization
Poor (Forms irreversible adducts)
Excellent (Reversible, highly stable)
Table 2: Buchwald-Hartwig Amination Performance
Metric
Aniline
Mesitylamine
Primary Yield (Mono-arylation)
Moderate (70-85%)
High to Excellent (85-95%)
Byproduct Formation
High risk of diarylation
Strictly mono-arylated
Optimal Ligand Class
Standard bidentate (BINAP, DPPF)
Sterically demanding (XPhos, RuPhos, IPr)
Reaction Kinetics
Fast coupling at lower temperatures
Slower, requires elevated heat (e.g., 100-110°C)
Self-Validating Experimental Protocol
To objectively evaluate the comparative reactivity of these amines, the following protocol utilizes a self-validating kinetic tracking system. By running parallel Buchwald-Hartwig couplings and tracking the mass balance in real-time, the system inherently proves the causality of steric hindrance on selectivity.
Step-by-step self-validating experimental workflow for comparative amination.
Objective: Parallel cross-coupling of 4-bromotoluene with Aniline (Reaction A) and Mesitylamine (Reaction B).
In an argon-filled glovebox, prepare two oven-dried Schlenk tubes.
To both tubes, add 1.0 mmol of 4-bromotoluene, 1.2 mmol of the respective amine (Aniline to Tube A; Mesitylamine to Tube B), and 1.5 mmol of Sodium tert-butoxide (NaOtBu) as the base.
Step 2: Catalyst Activation
Add 2.0 mol% Pd₂(dba)₃ and 4.0 mol% XPhos ligand to both tubes. Causality Note: XPhos is selected because its bulky biaryl structure is universally capable of accommodating both hindered and unhindered substrates, eliminating ligand-bias.
Dissolve the mixture in 4.0 mL of anhydrous toluene.
Step 3: Cross-Coupling Execution
Seal the tubes, remove them from the glovebox, and place them in a pre-heated oil bath at 110°C.
Stir vigorously at 800 rpm to ensure mass transfer between the solid base and the organic phase.
Step 4: Self-Validation & In-Situ Monitoring
Validation Checkpoint: At
and hours, withdraw a 50 µL aliquot from each tube under positive argon pressure.
Quench the aliquots in 0.5 mL of ethyl acetate and filter through a short silica plug to remove the palladium catalyst.
Analyze via GC-MS.
System Validation: The protocol validates itself if Tube A (Aniline) shows the emergence of a secondary mass peak corresponding to the diarylated byproduct (N,N-di(4-tolyl)aniline) as the reaction progresses past 80% conversion. Conversely, Tube B (Mesitylamine) must show a strict 1:1 mass balance of starting material to mono-arylated product, mathematically proving that the ortho-methyl groups physically block secondary oxidative addition.
References
[4] The effect of the N-mesityl group in NHC-catalyzed reactions - PMC - NIH | Source: nih.gov | 4
[5] Buchwald–Hartwig amination - Wikipedia | Source: wikipedia.org | 5
[1] Steric Effects | PDF | Amine | Chemical Reactions - Scribd | Source: scribd.com | 1
Comprehensive Comparison Guide: Reference Standards for (2,4,6-Trimethylphenyl)methanamine Hydrochloride Identification
Executive Summary (2,4,6-Trimethylphenyl)methanamine hydrochloride (CAS: 202522-00-7 for the salt; 40393-99-5 for the free base)[1] is a sterically hindered primary amine frequently utilized as a critical building block...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2,4,6-Trimethylphenyl)methanamine hydrochloride (CAS: 202522-00-7 for the salt; 40393-99-5 for the free base)[1] is a sterically hindered primary amine frequently utilized as a critical building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The presence of three methyl groups on the phenyl ring imparts unique steric and electronic properties, making it highly valuable in targeted drug design. However, this same structural complexity necessitates rigorous analytical identification to differentiate it from closely related positional isomers (e.g., 2,3,4-trimethylbenzylamine).
To ensure the safety, efficacy, and consistency of the final API, regulatory bodies mandate the use of highly characterized Reference Standards during quality control[2][3]. This guide provides an objective comparison between Primary Certified Reference Materials (CRMs) and Secondary Working Standards, alongside a self-validating experimental protocol for the definitive identification of (2,4,6-Trimethylphenyl)methanamine hydrochloride.
Regulatory Grounding & The Role of Reference Standards
The establishes the global baseline for API quality control[3][4]. Under these guidelines, the identity and purity of all starting materials and intermediates must be verified against established reference standards to prevent batch variability and contamination.
Furthermore, dictates that when a compendial test calls for a reference standard, only results obtained using the specified standard (or a fully characterized secondary standard traceable to it) are considered conclusive[5][6]. For analytical method validation, the emphasizes a science- and risk-based approach, requiring that identification tests be highly specific and capable of discriminating between compounds of closely related structures[7][8].
Comparative Analysis: Primary CRM vs. Secondary Working Standard
Choosing the correct grade of reference standard is a balance of regulatory compliance, analytical rigor, and cost-efficiency. Table 1 outlines the comparative performance and ideal use cases for both grades.
Table 1: Comparison of Reference Standard Grades
Specification
Primary Certified Reference Material (CRM)
Secondary Working Standard
Purity Assessment
>99.5% (Orthogonal mass balance approach)
>98.0% (Chromatographic purity)
Traceability
Fully traceable to SI units / Pharmacopeial standards
The Causality of Analytical Identification (Expertise & Experience)
Identifying (2,4,6-Trimethylphenyl)methanamine hydrochloride requires an orthogonal analytical approach. Relying on a single technique introduces an unacceptable risk of misidentification.
Why LC-HRMS? High-Resolution Mass Spectrometry confirms the exact mass of the protonated molecular ion ([M+H]⁺). However, HRMS cannot differentiate between positional isomers. Moving a methyl group from the 6-position to the 3-position yields the exact same molecular formula (C10H15N) and exact mass.
Why ¹H-NMR? Nuclear Magnetic Resonance is the ultimate arbiter of molecular symmetry. The 2,4,6-trimethyl substitution pattern creates a highly symmetric aromatic ring. Consequently, the two meta-protons (at positions 3 and 5) are chemically equivalent and appear as a single, distinct singlet integration (2H) at approximately 6.9 ppm. If the compound were the 2,3,4-isomer, the aromatic protons would be non-equivalent, yielding a pair of doublets. This mechanistic causality makes NMR indispensable for definitive identification.
Table 2: Expected Analytical Identification Data for (2,4,6-Trimethylphenyl)methanamine HCl
To comply with [9], the following protocol is designed as a closed, self-validating system. The inclusion of bracketing standards ensures that any instrumental drift automatically invalidates the run, preventing false positives.
Step 1: System Suitability Testing (SST) – The Validation Anchor
Action: Inject a diluent blank (MeOH:H₂O), followed by five replicate injections of the Primary CRM (10 µg/mL).
Causality: The blank rules out column carryover. The five replicates establish system precision. The system is only "validated" for the run if the Retention Time (RT) RSD is ≤ 1.0% and the mass accuracy is within ± 5 ppm. If the SST fails, the system halts, preventing the generation of untrustworthy data.
Step 2: Sample Preparation
Action: Accurately weigh 10.0 mg of the unknown batch and dissolve in 10.0 mL of LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid. For NMR, dissolve 5.0 mg in 0.6 mL of Deuterium Oxide (D₂O).
Causality: Formic acid facilitates the protonation of the primary amine, maximizing the [M+H]⁺ signal in positive Electrospray Ionization (ESI+). D₂O is chosen for NMR because it rapidly exchanges with the acidic -NH₃⁺ protons, removing their broad signal and simplifying the aliphatic/aromatic regions for precise integration.
Step 3: Orthogonal Data Acquisition
Action: Execute the LC-HRMS gradient method and acquire the 400 MHz ¹H-NMR spectrum (minimum 16 scans).
Causality: The combination of chromatographic retention time (physical property), exact mass (compositional property), and NMR shifts (structural property) creates a multi-dimensional identification matrix that is statistically impossible for an impurity or isomer to replicate.
Step 4: Bracketing and Data Concordance
Action: Conclude the LC-MS sequence with a final injection of the Primary CRM.
Causality: If the final CRM injection deviates from the initial SST average by > 2.0%, the entire sequence is invalidated due to instrument drift. If it passes, the unknown's data is compared against the CRM. A match confirms identity under USP <11> guidelines[10][11].
Workflow Visualization
Figure 1: Orthogonal analytical workflow for identifying (2,4,6-Trimethylphenyl)methanamine HCl.
Conclusion
The accurate identification of (2,4,6-Trimethylphenyl)methanamine hydrochloride hinges on the use of traceable reference standards and orthogonal analytical techniques. By pairing the exact mass capabilities of LC-HRMS with the structural elucidation power of ¹H-NMR, and anchoring the workflow with self-validating System Suitability Tests, laboratories can ensure full compliance with ICH, FDA, and USP regulatory frameworks.
References
ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - Scientific Guideline. European Medicines Agency (EMA).
URL:[Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
URL:[Link]
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).
URL:[Link]
Technical Guide: UV-Vis Absorption Spectra of (2,4,6-Trimethylphenyl)methanamine Derivatives
Executive Summary: The Steric Advantage In drug discovery and coordination chemistry, (2,4,6-Trimethylphenyl)methanamine (also known as Mesitylmethanamine ) serves as a critical "steric blocker." Unlike standard benzylam...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Steric Advantage
In drug discovery and coordination chemistry, (2,4,6-Trimethylphenyl)methanamine (also known as Mesitylmethanamine ) serves as a critical "steric blocker." Unlike standard benzylamine derivatives, the mesityl group introduces significant bulk at the ortho positions.
This guide compares the UV-Vis spectral performance of Mesitylmethanamine against its two primary derivative classes: Schiff Bases (Imines) and Transition Metal Complexes .
Key Finding: The presence of the 2,4,6-trimethyl group frequently induces a hypsochromic (blue) shift and hypochromic effect (reduced intensity) in conjugated derivatives compared to their unhindered phenyl analogs. This is caused by Steric Inhibition of Resonance , where the bulky methyl groups force the molecule out of planarity, decoupling the
-systems.
Mechanistic Insight: The Chromophore & Sterics
To interpret the spectra correctly, one must understand the electronic environment.
The Parent Chromophore
The parent molecule, (2,4,6-Trimethylphenyl)methanamine, exhibits a spectral signature dominated by the aromatic ring.[1]
Electronic Transition:
(Benzenoid B-band).
Typical
: 260–275 nm.
Auxochromic Effect: The three methyl groups are electron-donating (via hyperconjugation), which slightly red-shifts the absorption compared to benzene (254 nm) and intensifies the band. However, the amine group is insulated by a methylene bridge, preventing direct conjugation with the ring.
Steric Inhibition in Derivatives (Schiff Bases)
When this amine is condensed with an aldehyde to form a Schiff base (Imine), the expected extended conjugation (Ring-CH=N-Ring) is disrupted.
Mechanism: The ortho-methyl groups on the mesityl ring clash with the azomethine hydrogen or the lone pair on the nitrogen.
Result: The N-C(mesityl) bond rotates out of plane. The
-electrons cannot delocalize effectively across the entire molecule.
Spectral Consequence: The K-band (conjugation band, typically >300 nm) appears at a lower wavelength (higher energy) than in unhindered analogues (e.g., N-benzylideneaniline).
Visualization of Steric Mechanism
The following diagram illustrates the electronic decoupling caused by the mesityl group.
Caption: Logical flow demonstrating how steric bulk in mesityl derivatives forces non-planarity, resulting in hypsochromic spectral shifts.
Comparative Data Analysis
The following table synthesizes representative spectral data for Mesitylmethanamine and its key derivatives.
Band is often weaker/blue-shifted vs. unhindered analogs due to twist.
Phenolic Ring
270 – 290
Overlaps with mesityl .
Cu(II) Complex
Metal Center
600 – 650
(LF)
Broad, weak band indicating square planar/distorted geometry.
Ligand-Metal
380 – 420
LMCT
Charge transfer band; sensitive to solvent polarity.
Note: Data ranges derived from consensus literature on mesityl-amine Schiff bases and metal complexes [1, 2, 5].[2]
Validated Experimental Protocol
To ensure reproducibility, particularly when assessing the subtle shifts caused by steric effects, follow this self-validating protocol.
Reagents & Preparation
Solvent: Spectroscopic grade Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO) .
Why: Ethanol is standard for observing hydrogen bonding effects in Schiff bases (keto-enol tautomerism). DMSO is required for metal complexes due to solubility.
Concentration:
M (Stock) diluted to M (Scan).
Measurement Workflow
This workflow ensures baseline correction and prevents saturation artifacts.
Caption: Step-by-step UV-Vis measurement protocol ensuring Beer-Lambert law compliance.
Critical Quality Attributes (CQA)
Solvatochromism Check: If analyzing Schiff bases, record spectra in both Ethanol and Hexane.
Observation: A new band appearing >400 nm in Ethanol often indicates the presence of the keto-amine tautomer, stabilized by solvent hydrogen bonding.
Metal Complex Validation: For Cu(II) or Ni(II) derivatives, the appearance of d-d transitions in the visible region (500-700 nm) confirms complexation, distinct from the UV-only absorption of the free ligand.
References
Synthesis and Characterization of Transition Metal Complexes.
Source: SBMU.ac.ir.
Context: Discusses d-d transitions (625 nm for Cu(II)) and ligand transitions in related Schiff base systems.
URL:[Link]
Synthesis and Biological Studies of Tripodal Schiff Bases.
Source: National Institutes of Health (PMC).
Context: Provides protocols for UV-Vis (methanol, room temp) and NMR characterization of triazine-based derivatives.
URL:[Link]
Benzenamine, 2,4,6-trimethyl- (Mesitylamine) Spectral Data.
Source: NIST Chemistry WebBook.[3]
Context: Baseline IR and identification data for the parent amine.
URL:[Link]
Synthesis of 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol Schiff base.
Source: National Institutes of Health (PMC).
Context: Specific UV-Vis data (200-800 nm in ethanol) for a direct derivative of the topic molecule.
URL:[Link]
Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation.
Source: Wageningen University & Research.
Context: Demonstrates how trimethyl substitution patterns (mesityl-like) control UV absorbance edges (370-450 nm) and band gaps.
URL:[Link]
[1][2] Executive Summary & Chemical Intelligence This guide defines the operational standard for the disposal of (2,4,6-Trimethylphenyl)methanamine hydrochloride (also known as Mesitylmethanamine HCl or 2,4,6-Trimethylbe...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Chemical Intelligence
This guide defines the operational standard for the disposal of (2,4,6-Trimethylphenyl)methanamine hydrochloride (also known as Mesitylmethanamine HCl or 2,4,6-Trimethylbenzylamine HCl).[1][2]
While this compound is not explicitly P-listed (acutely toxic) or U-listed (toxic) under US EPA RCRA regulations, it must be managed as Hazardous Chemical Waste due to its specific target organ toxicity (STOT) and irritation profile.[1][2] The primary operational risk during disposal is incompatible mixing —specifically the generation of toxic chloramine gas if mixed with hypochlorite (bleach) agents.[1][2]
Risk: Chloramines are volatile, toxic, and potential carcinogens.[1][2]
Correct Action: Use thermal incineration or specific acid-neutralization paths via professional waste contractors.[1][2]
Storage & Segregation
To prevent exothermic runaway or gas evolution prior to disposal, adhere to this segregation logic:
Isolate from Oxidizers: Keep away from nitrates, perchlorates, and permanganates.[1][2] The benzylic amine structure is susceptible to vigorous oxidation.[1][2]
Isolate from Strong Bases: Mixing with Hydroxide (
) liberates the free amine (Mesitylmethanamine), which is volatile and possesses a fishy, penetrating odor.[1][2]
Containerization: Store solid waste in HDPE or glass containers. Liquid waste should be in compatible polyethylene carboys.[1][2]
Disposal Workflows (Decision Logic)
The following workflows dictate the disposal path based on the physical state of the waste.
Workflow A: Disposal Decision Matrix
Figure 1: Logic flow for categorizing (2,4,6-Trimethylphenyl)methanamine HCl waste streams.
Detailed Procedures
Scenario 1: Bulk Solid Waste (Expired or Surplus)[2]
Container: Use the original container if intact. If not, transfer to a wide-mouth HDPE jar.
Decontamination Verification:
After cleaning, verify the surface pH using a litmus strip.[1][2] If the surface remains acidic (red/orange), repeat the soap/water wash until neutral (pH 6-8).[1][2]
Regulatory Compliance (US Focus)
Compliance relies on accurate waste coding.[1][2] While this specific CAS is not a listed waste, it triggers characteristic codes if mixed or based on toxicity.[1][2]
Regulatory Body
Classification
Code / Note
US EPA (RCRA)
Unlisted Hazardous Waste
D000 (Not listed, but must be characterized).[1][2] If ignitable solvent used: D001 .
DOT (Shipping)
Not Regulated (Solid)
If pure, often shipped as "Non-regulated".[1][2] If liquid/solvated, depends on solvent.[1][2]
Sewer Authority
Prohibited Discharge
Clean Water Act : Aromatic amines are priority pollutants; zero discharge to POTW.[1][2]
Documentation:
Always maintain the Safety Data Sheet (SDS) in the central repository.[1][2] Ensure the waste manifest lists the full chemical name, not just "Organic Waste."
References
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 1-(2,4,6-trimethylphenyl)methanamine hydrochloride. Link (Search CAS: 202522-00-7)[1][2]
PubChem. (2025).[1][2] Compound Summary: 2,4,6-Trimethylbenzylamine.[1][2][4][6][7] National Library of Medicine.[1][2] Link[1][2]
US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[1][2] Link[1][2]
Fisher Scientific. (2023).[1][2] Chemical Resistance and Compatibility Guide. Link
CAS Number: 146548-59-6 (Primary), 202522-00-7 (Related salt forms)
Synonyms: 2,4,6-Trimethylbenzylamine hydrochloride; Mesitylmethanamine HCl; 1-(2,4,6-Trimethylphenyl)methanamine HCl.
Executive Safety Summary & Chemical Profile
(2,4,6-Trimethylphenyl)methanamine hydrochloride is a sterically hindered primary amine salt commonly used as a building block in medicinal chemistry for synthesizing enzyme inhibitors and receptor ligands.
CRITICAL DISTINCTION: Do NOT confuse this compound with 2,4,6-Trimethylaniline (Mesidine) . While structurally related, the aniline derivative is a known carcinogen and significantly more toxic (Fatal if inhaled). The benzylamine derivative described here is primarily an irritant and corrosive hazard , but standard laboratory vigilance is required to prevent sensitization.
Core Hazards:
Corrosive/Irritant: Causes skin burns and serious eye damage (GHS H314/H318).[4]
Hygroscopic: The hydrochloride salt avidly absorbs atmospheric moisture, leading to clumping and hydrolysis risks.
Risk Assessment & Hazard Analysis
Effective safety relies on understanding the mechanism of injury. This compound presents a dual threat: chemical corrosivity from the amine/HCl functionality and physical contamination from fine particulates.
Hazard Domain
Mechanism of Action
Critical Control Point
Inhalation
Fine crystalline dust can bypass nasal hairs and lodge in the bronchial tree. Hydrolysis in lung moisture releases HCl and the free amine, causing chemical pneumonitis.
Engineering Control: All solid handling must occur inside a certified Chemical Fume Hood.
Skin Contact
Lipophilic mesityl group facilitates dermal interaction; HCl salt causes immediate irritation or burns upon contact with sweat/moisture.
Why OV? While the salt is non-volatile, any hydrolysis releases amine vapors.
C. Eye & Body Protection
Eyes: Chemical Splash Goggles (indirect venting). Prohibition: Do not use safety glasses with side shields when handling the dry powder; dust can migrate around the lens.
Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt). Closed-toe leather/composite shoes.
Operational Workflow: Step-by-Step Protocol
This workflow integrates safety with experimental precision.
Figure 1: Operational workflow for safe handling of hygroscopic amine salts.
Phase 1: Preparation & Weighing
Environment: Activate the fume hood and verify face velocity is 80–100 fpm.
Static Control: Use an ionizing fan or anti-static gun if available. Dry amine salts are prone to static charge, causing "flying powder" that contaminates the workspace.
Transfer:
Place the receiving vessel (flask/vial) inside the balance draft shield within the hood.
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Self-Validation: If powder adheres to the spatula or flies away, stop. Increase humidity locally or use an anti-static gun.
Phase 2: Solubilization
Solvent Choice: The hydrochloride salt is typically soluble in water, methanol, or DMSO. It may be sparingly soluble in non-polar solvents (Hexane, Toluene).
Addition Order: Always add Solvent to Solid .
Reasoning: Adding solid to a stirring solvent can generate an aerosol cloud. Adding solvent to the static solid suppresses dust immediately.
Exotherm Check: While usually mild, amine salt dissolution can be exothermic. Touch the flask (with gloved hand) to monitor temperature.
Phase 3: Reaction & Cleanup
Inert Atmosphere: If generating the free base (by adding base like NaOH or TEA), flush the headspace with Nitrogen/Argon. The free amine is sensitive to CO₂ (forming carbamates).
Decontamination: Wipe down the balance and hood surface with a wet paper towel (water/detergent) immediately after weighing. Do not use compressed air to blow dust.
Emergency Procedures & Disposal
Spill Response Decision Tree
Figure 2: Decision logic for immediate spill containment.
Exposure First Aid
Eye Contact:IMMEDIATE irrigation for 15 minutes. Time is tissue. Hold eyelids open.
Skin Contact: Brush off dry powder before wetting (to prevent increasing absorption area), then wash with soap and water for 15 minutes.
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Disposal Protocols
Solid Waste: Dispose of as "Hazardous Solid Waste - Toxic/Corrosive."
Aqueous Waste: If neutralized, check local regulations. Generally, amine wastes are collected in "Basic Organic Waste" or "Halogenated/Non-Halogenated" streams depending on the solvent.
Container: Triple rinse empty containers with methanol before disposal.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 458433, 2,4,6-Trimethylbenzylamine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024).[7] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]